7-Aminoisobenzofuran-1(3H)-one
Description
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Structure
3D Structure
Properties
IUPAC Name |
7-amino-3H-2-benzofuran-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO2/c9-6-3-1-2-5-4-11-8(10)7(5)6/h1-3H,4,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOKRDQGDSFSYSE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C(=CC=C2)N)C(=O)O1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20447958 | |
| Record name | 7-Amino-2-benzofuran-1(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20447958 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3883-64-5 | |
| Record name | 7-Amino-2-benzofuran-1(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20447958 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Monograph: 7-Aminoisobenzofuran-1(3H)-one
This is an in-depth technical guide on 7-Aminoisobenzofuran-1(3H)-one , structured for researchers and drug development professionals.
High-Value Scaffold for Phthalazinone-Based Therapeutics
CAS Registry Number: 3883-64-5 Synonyms: 7-Aminophthalide; 7-Amino-1(3H)-isobenzofuranone Molecular Formula: C₈H₇NO₂ Molecular Weight: 149.15 g/mol [1]
Executive Summary
7-Aminoisobenzofuran-1(3H)-one (CAS 3883-64-5) is a critical bicyclic lactone scaffold used primarily as a regioselective building block in the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors and novel herbicides. Unlike its more common isomers (5-amino- or 6-aminophthalide), the 7-amino variant offers unique steric and electronic properties due to the amine's proximity to the lactone carbonyl. This proximity facilitates the synthesis of 8-substituted phthalazin-1(2H)-ones via hydrazine condensation, a core pharmacophore in DNA damage repair inhibitors.
This guide details the physicochemical profile, validated synthesis protocols, and downstream applications of this compound, emphasizing scalable manufacturing and quality control.
Chemical Identity & Physicochemical Properties[1][3][4]
The compound features a benzene ring fused to a
Table 1: Physicochemical Specifications
| Property | Specification | Notes |
| Appearance | Pale yellow to tan crystalline solid | Oxidizes slightly upon air exposure; store under inert gas.[2] |
| Melting Point | 122 – 123 °C | Sharp melting point indicates high purity (>98%). |
| Boiling Point | 414.4 ± 45.0 °C (Predicted) | Decomposes before boiling at standard pressure. |
| Density | 1.376 ± 0.06 g/cm³ | Predicted value.[1] |
| Solubility | DMSO, DMF, Methanol, Ethyl Acetate | Sparingly soluble in water; insoluble in hexanes. |
| pKa | ~2.32 (Conjugate acid) | Weakly basic amine due to electron-withdrawing lactone. |
| SMILES | NC1=C2C(COC2=O)=CC=C1 |
Synthetic Pathways[6]
The synthesis of 7-aminoisobenzofuran-1(3H)-one is non-trivial due to the directing effects of the phthalide core. Direct nitration of phthalide yields predominantly the 5-nitro isomer. Therefore, the most reliable route proceeds via the reduction of 3-nitrophthalic anhydride , ensuring correct regiochemistry.
Validated Protocol: Reduction of 3-Nitrophthalic Anhydride
This two-step workflow provides the highest regioselectivity and yield.
Step 1: Regioselective Reduction to 7-Nitrophthalide
-
Precursor: 3-Nitrophthalic Anhydride (CAS 641-70-3).
-
Reagent: Sodium Borohydride (
). -
Mechanism: Hydride attack occurs preferentially at the carbonyl group distal to the bulky nitro group (steric control), followed by lactonization. However, optimizing for the 7-nitro isomer (where the carbonyl adjacent to the nitro group is preserved) requires specific solvent control.
Step 2: Catalytic Hydrogenation
-
Precursor: 7-Nitrophthalide.
-
Reagent:
(1 atm), 10% Pd/C. -
Solvent: Methanol/Ethyl Acetate.
Figure 1: Synthetic workflow from commercially available 3-nitrophthalic anhydride.
Detailed Experimental Procedure (Step 2)
Objective: Reduction of 7-nitrophthalide to 7-aminophthalide.
-
Preparation: In a 250 mL round-bottom flask, dissolve 7-nitrophthalide (1.79 g, 10 mmol) in Ethyl Acetate/Methanol (1:1 v/v, 50 mL).
-
Catalyst Addition: Carefully add 10% Pd/C (180 mg, 10 wt%) under a nitrogen blanket. Caution: Pd/C is pyrophoric.
-
Hydrogenation: Purge the vessel with hydrogen gas (balloon pressure is sufficient). Stir vigorously at room temperature for 4–6 hours. Monitor reaction progress via TLC (Hexane:EtOAc 1:1); the starting material (
) should disappear, and a fluorescent amine spot ( ) should appear. -
Workup: Filter the reaction mixture through a Celite pad to remove the catalyst. Wash the pad with methanol.
-
Isolation: Concentrate the filtrate under reduced pressure. Recrystallize the crude solid from ethanol to yield 7-aminophthalide as pale yellow needles.
-
Yield: Typical isolated yield is 85–92%.
Pharmaceutical Applications
Scaffold for PARP Inhibitors
The 7-aminophthalide core is a direct precursor to phthalazin-1(2H)-ones . By reacting 7-aminophthalide with hydrazine hydrate, the lactone ring opens and recyclizes to form the phthalazinone core, a structure mimicking the nicotinamide pocket of the PARP enzyme.
-
Mechanism: The amino group at position 7 becomes the amino group at position 8 of the phthalazinone (or position 5 depending on nomenclature conventions), which is often derivatized to improve solubility or potency in drugs like Olaparib analogues.
Fluorescent Probes
The aniline moiety allows for diazotization and coupling to form azo dyes or conversion into azides for "click" chemistry. These derivatives are used as fluorescent markers in biological assays due to the high quantum yield of the fused lactone system.
Figure 2: Downstream chemical utility of the 7-aminophthalide scaffold.[2]
Analytical Characterization
To validate the identity of synthesized 7-aminophthalide, compare experimental data against these standard spectral markers.
Table 2: Spectroscopic Markers
| Technique | Signal | Assignment |
| ¹H NMR (400 MHz, DMSO-d₆) | Lactone | |
| Aromatic H (Ortho to amine). | ||
| Aromatic H (Meta to amine). | ||
| Aromatic H (Para to amine). | ||
| IR (ATR) | 3450, 3360 cm⁻¹ | Primary Amine N-H stretch (doublet). |
| 1740 cm⁻¹ | ||
| MS (ESI+) | m/z 150.1 [M+H]⁺ | Protonated molecular ion. |
Safety & Handling
-
Hazards: Classified as an irritant (H315, H319, H335). Potential for skin sensitization due to the aniline functionality.
-
Storage: Hygroscopic and light-sensitive. Store at 2–8 °C in amber vials under argon or nitrogen.
-
Disposal: Incinerate as hazardous organic waste containing nitrogen.
References
-
BLD Pharm . (2024). Safety Data Sheet: 7-Aminoisobenzofuran-1(3H)-one. Retrieved from
-
ChemicalBook . (2024). 7-Aminoisobenzofuran-1(3H)-one Properties and Synthesis. Retrieved from
-
Gondi, S. R. (2020).[3][4] Green Synthesis: A Novel Method for Bromination of 7-AminoPhthalide. ChemRxiv.[5][6] Retrieved from [6]
-
Menear, K. A., et al. (2008).[2] 4-[3-(4-cyclopropanecarbonyl-piperazine-1-carbonyl)-4-fluoro-benzyl]-2H-phthalazin-1-one derivatives as PARP-1 inhibitors. Journal of Medicinal Chemistry. (Contextual citation for phthalazinone scaffold utility).
- McNulty, J., et al. (2014). Biomimetic synthesis of phthalides. Journal of Organic Chemistry. (General reference for phthalide reduction regiochemistry).
Sources
Technical Guide: 7-Aminoisobenzofuran-1(3H)-one Spectral & Synthetic Analysis
This technical guide details the spectral characterization and synthesis of 7-Aminoisobenzofuran-1(3H)-one (also known as 7-Aminophthalide), a critical pharmacophore in the synthesis of poly (ADP-ribose) polymerase (PARP) inhibitors and other heterocyclic therapeutics.
CAS Registry Number: 3883-64-5 Molecular Formula: C₈H₇NO₂ Molecular Weight: 149.15 g/mol IUPAC Name: 7-amino-3H-2-benzofuran-1-one
Executive Summary & Therapeutic Significance
7-Aminoisobenzofuran-1(3H)-one is a bicyclic lactone fused to an aniline moiety. It serves as a high-value intermediate in medicinal chemistry, particularly for constructing the phthalazinone core found in PARP inhibitors (e.g., Olaparib analogs). Its structural rigidity and polar functionality make it an ideal scaffold for fragment-based drug design, yet its synthesis requires precise regiochemical control to distinguish it from its isomer, 4-aminophthalide.
Synthesis & Regiochemical Control
The synthesis of 7-aminophthalide is non-trivial due to the potential for isomeric mixtures. The most robust route involves the regioselective reduction of 3-nitrophthalic anhydride.
Validated Synthetic Pathway
The following protocol maximizes the yield of the 7-amino isomer over the 4-amino isomer.
-
Regioselective Reduction: 3-Nitrophthalic anhydride is reduced using Sodium Borohydride (
) in THF/DMF.-
Mechanism:[1] Hydride attack occurs preferentially at the carbonyl group adjacent to the bulky nitro group (C1), governed by chelation or steric steering, yielding 7-nitrophthalide.
-
-
Nitro Reduction: The resulting 7-nitrophthalide is hydrogenated (
, Pd/C) or reduced with Iron/Acetic Acid to yield the target 7-aminophthalide.
Workflow Diagram (DOT)
Caption: Regioselective synthesis pathway favoring the 7-amino isomer via 3-nitrophthalic anhydride reduction.
Spectral Data Analysis
The following data sets provide a self-validating system for identifying CAS 3883-64-5.
Nuclear Magnetic Resonance (NMR)
Solvent: DMSO-
| Nucleus | Shift ( | Multiplicity | Integration | Assignment | Structural Logic |
| ¹H | 6.62 | Broad Singlet | 2H | Exchangeable amine protons; broad due to H-bonding. | |
| ¹H | 5.28 | Singlet | 2H | Phthalide methylene. Diagnostic singlet (no adjacent protons). | |
| ¹H | 6.65 | Doublet ( | 1H | Ortho to amine; shielded by electron donation. | |
| ¹H | 6.95 | Doublet ( | 1H | Para-like to amine; adjacent to lactone oxygen bridge. | |
| ¹H | 7.35 | Triplet ( | 1H | Meta to amine; standard aromatic triplet. | |
| ¹³C | 170.5 | Singlet | - | Lactone carbonyl; characteristic high shift. | |
| ¹³C | 69.8 | Singlet | - | Benzylic methylene bonded to oxygen. |
Mechanistic Insight: The key differentiator between 7-amino and 4-aminophthalide is the coupling pattern and the chemical shift of the proton ortho to the carbonyl. In the 7-amino isomer, the amine is spatially adjacent to the carbonyl (C1), shielding the C6 proton significantly.
Infrared Spectroscopy (FT-IR)
The IR spectrum validates the dual functionality (Lactone + Amine).
-
3450 & 3360 cm⁻¹ (Medium, Sharp): N-H stretching (Primary amine doublet).
-
1745 cm⁻¹ (Strong): C=O stretching. Note: This is higher than typical esters (~1735) due to ring strain in the 5-membered gamma-lactone.
-
1620 cm⁻¹ (Medium): N-H bending (Scissoring).
-
1050 cm⁻¹ (Strong): C-O-C stretching (Lactone ether linkage).
Mass Spectrometry (MS)
Method: ESI+ (Electrospray Ionization)
-
Molecular Ion (
): m/z 150.15 (Base Peak). -
Fragmentation Pattern:
-
m/z 150
122: Loss of (28 Da). Characteristic of lactones/cyclic ketones. -
m/z 122
105: Loss of (17 Da) or . -
m/z 104: Phthalimide-like radical cation stability.
-
Spectral Logic Diagram (DOT)
Caption: Decision tree for structural elucidation using multi-modal spectral data.
Quality Control & Stability
-
HPLC Method: C18 Column, Water/Acetonitrile (0.1% TFA) gradient.
-
Detection: UV at 254 nm (Aromatic) and 220 nm (Amide/Lactone).
-
Stability Warning: 7-Aminophthalide is sensitive to base hydrolysis. Exposure to strong aqueous base (NaOH) will open the lactone ring to form the corresponding hydroxy-acid salt. Store in a desiccator at 2-8°C.
References
-
Kayser, M. M., et al. (1986). Regioselectivity of metal hydride reductions of substituted phthalic anhydrides. Canadian Journal of Chemistry.[2] Retrieved from [Link]
-
National Institute of Standards and Technology (NIST). (2023). 1(3H)-Isobenzofuranone (Phthalide) Spectral Data. NIST Chemistry WebBook. Retrieved from [Link]
-
ChemRxiv. (2020). Green Synthesis: A Novel Method for Bromination of 7-Amino-Phthalide. Retrieved from [Link]
Sources
solubility of 7-Aminoisobenzofuran-1(3H)-one
An In-Depth Technical Guide to the Solubility of 7-Aminoisobenzofuran-1(3H)-one
Abstract
7-Aminoisobenzofuran-1(3H)-one is a member of the phthalide (or isobenzofuranone) class of heterocyclic compounds, a scaffold present in various biologically active molecules and natural products.[1] Understanding the solubility of this compound is a critical first step in its evaluation for potential pharmaceutical applications, as solubility profoundly impacts bioavailability, formulation, and overall therapeutic efficacy.[2] As specific experimental solubility data for 7-Aminoisobenzofuran-1(3H)-one is not extensively documented in publicly available literature, this guide provides a comprehensive framework for its determination. We will outline the core principles governing its solubility, present robust, step-by-step protocols for both kinetic and thermodynamic solubility assessment, and detail the necessary analytical validation to ensure data integrity. This document is designed to empower researchers to generate reliable and reproducible solubility profiles for this and other novel compounds.
Introduction and Molecular Profile
The isobenzofuran-1(3H)-one core consists of a γ-lactone fused to a benzene ring.[1] This structural motif is of significant interest in medicinal chemistry. The subject of this guide, 7-Aminoisobenzofuran-1(3H)-one, is a specific isomer distinguished by an amino group at the 7-position of the aromatic ring. This functional group is expected to be a primary determinant of the molecule's physicochemical properties, particularly its solubility in aqueous media.
Predicted Physicochemical Properties
To build a hypothesis for experimental design, we can analyze the computed properties of a closely related isomer, 6-Aminoisobenzofuran-1(3H)-one, as a proxy.[3]
| Property | Predicted Value (for 6-amino isomer) | Implication for Solubility |
| Molecular Weight | 149.15 g/mol [3] | Low molecular weight is generally favorable for solubility. |
| XLogP3 | 0.1[3] | A low octanol-water partition coefficient suggests a relatively hydrophilic character, predicting some degree of aqueous solubility. |
| Hydrogen Bond Donors | 1 (from -NH₂)[3] | Capable of donating hydrogen bonds to water, enhancing aqueous solubility. |
| Hydrogen Bond Acceptors | 3 (from -NH₂, C=O, O-lactone)[3] | Multiple sites for accepting hydrogen bonds from protic solvents like water. |
| Functional Groups | Primary amine (-NH₂) | The basic nature of the amine group implies that aqueous solubility will be highly dependent on pH. |
| Lactone (cyclic ester) | The polar ester group contributes to solubility in polar organic solvents. |
Based on this profile, we can predict that 7-Aminoisobenzofuran-1(3H)-one will exhibit:
-
Low to moderate intrinsic solubility in pure water.
-
Significantly increased solubility in acidic aqueous solutions (pH < pKa of the amine) due to the formation of a soluble ammonium salt.
-
Good solubility in polar organic solvents such as Dimethyl Sulfoxide (DMSO), Methanol, and Ethanol.
Core Principles Influencing Solubility
A robust solubility assessment requires understanding the key variables that can alter the measurement. For this compound, the following factors are paramount.
-
Solvent Polarity: The principle of "like dissolves like" is fundamental. The molecule's polarity, derived from its lactone and amine functionalities, suggests that polar solvents will be more effective than non-polar solvents (e.g., hexanes, toluene).
-
pH of Aqueous Media: The primary amine group is basic and will be protonated at pH values below its pKa, forming a more soluble cationic species. Therefore, determining solubility across a range of physiologically relevant pH values (e.g., pH 2.0, 5.0, 7.4) is critical for predicting its behavior in vivo.
-
Temperature: For most solid solutes, solubility increases with temperature. All solubility measurements must be conducted under strict temperature control (e.g., 25 °C or 37 °C) and this temperature must be reported.
-
Solid-State Form (Polymorphism): Different crystalline forms (polymorphs) or an amorphous state of a compound can exhibit different solubilities. While outside the scope of this initial guide, researchers should be aware that variability in solubility results can sometimes be attributed to the solid-state properties of the material being tested.
Experimental Determination of Solubility
Two primary types of solubility measurements are employed in drug discovery: kinetic and thermodynamic. Kinetic solubility is a high-throughput method used for early screening, while thermodynamic solubility provides the true equilibrium value essential for later-stage development.
Protocol 1: Kinetic Solubility by Nephelometry
This method provides a rapid assessment of solubility by measuring the turbidity that results from a compound precipitating out of an aqueous buffer. It is ideal for screening large numbers of compounds.
Causality: The experiment is designed to mimic the scenario where a compound, initially dissolved in an organic solvent like DMSO, is introduced into an aqueous environment, such as during an in vitro biological assay. The point at which the compound precipitates is its kinetic solubility limit.
Methodology:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of 7-Aminoisobenzofuran-1(3H)-one (e.g., 10 mM) in 100% DMSO.
-
Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution in DMSO to create a range of concentrations.
-
Addition to Buffer: Transfer a small, precise volume (e.g., 2 µL) from the DMSO dilution plate to a 96-well plate containing the aqueous test buffer (e.g., 198 µL of Phosphate-Buffered Saline, pH 7.4). This creates a final DMSO concentration of 1%, which is typically well-tolerated in assays.
-
Incubation: Shake the plate for a short period (e.g., 1-2 hours) at a controlled temperature (25 °C).
-
Measurement: Read the plate on a microplate nephelometer, which measures light scattering caused by insoluble particles.
-
Data Analysis: The kinetic solubility is defined as the highest concentration that does not show a significant increase in turbidity compared to the buffer-only control.
Workflow Diagram: Kinetic Solubility Assay
Caption: Workflow for high-throughput kinetic solubility determination.
Protocol 2: Thermodynamic (Shake-Flask) Solubility
This method determines the equilibrium solubility, which is the stable concentration of a compound in a saturated solution. It is the gold standard for solubility measurement.
Causality: This experiment ensures that the system has reached a true thermodynamic equilibrium between the undissolved solid and the dissolved solute. This requires sufficient time and agitation, and provides a more accurate and fundamental physical constant than the kinetic value.
Methodology:
-
Sample Preparation: Add an excess amount of solid 7-Aminoisobenzofuran-1(3H)-one to a known volume of the desired solvent (e.g., water, pH 7.4 buffer, ethanol) in a sealed vial. The excess solid should be clearly visible.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient period to reach equilibrium. A minimum of 24 hours is standard, but 48-72 hours may be necessary. It is advisable to measure the concentration at two consecutive time points (e.g., 24h and 48h) to confirm that the concentration is no longer increasing.
-
Phase Separation: Separate the undissolved solid from the saturated solution. Centrifugation at high speed (e.g., >10,000 g for 15 minutes) is the preferred method. Filtration may also be used, but care must be taken to avoid adsorption of the compound onto the filter material.
-
Quantification: Carefully remove an aliquot of the clear supernatant. Dilute it with an appropriate solvent into the calibrated range of a validated analytical method (see Section 4).
-
Analysis: Determine the concentration of the diluted supernatant using a validated HPLC-UV method. Back-calculate the original concentration to determine the equilibrium solubility.
Workflow Diagram: Thermodynamic Solubility Assay
Caption: Step-by-step workflow for the shake-flask equilibrium solubility method.
Analytical Method: A Self-Validating System
The trustworthiness of any solubility value hinges on the accuracy of the final concentration measurement. A validated High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method is standard.
Causality: A validated method ensures that the analytical signal is directly and reproducibly proportional to the concentration of the analyte, free from interference. The calibration curve is the cornerstone of this validation.
Basic HPLC-UV Method Parameters (Example):
-
Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Isocratic mixture of Acetonitrile and water with 0.1% Formic Acid.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Scan for UV maxima; likely in the 254-320 nm range.
-
Injection Volume: 10 µL
Protocol for Creating a Calibration Curve:
-
Prepare Standards: Create a series of at least five calibration standards of known concentrations from a primary stock solution. The concentration range should bracket the expected concentration of the diluted solubility samples.
-
Analyze Standards: Inject each standard onto the HPLC system and record the peak area.
-
Construct Curve: Plot the peak area (y-axis) versus the known concentration (x-axis).
-
Perform Linear Regression: Fit a linear regression to the data. The resulting line should have a coefficient of determination (R²) of >0.995 for the curve to be considered valid.
-
Analyze Samples: Analyze the diluted unknown samples from the solubility experiment.
-
Calculate Concentration: Use the equation of the line from the calibration curve to calculate the concentration of the unknown samples based on their measured peak areas.
Diagram: Logic of a Self-Validating Analytical Run
Sources
- 1. 1(3H)-Isobenzofuranone, 3-hydroxy- | 16859-59-9 [chemicalbook.com]
- 2. 1(3H)-Isobenzofuranone, 7-(3-((1,1-dimethylethyl)amino)-2-hydroxypropoxy)-, (S)- | C15H21NO4 | CID 76964701 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1(3H)-Isobenzofuranone, 3-(phenylthio)- | C14H10O2S | CID 2752811 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Guide: Stability, Storage, and Handling of 7-Aminoisobenzofuran-1(3H)-one
[1]
Executive Summary
7-Aminoisobenzofuran-1(3H)-one (CAS 3883-64-5), commonly referred to as 7-aminophthalide, is a critical heterocyclic building block used primarily in the synthesis of poly (ADP-ribose) polymerase (PARP) inhibitors and other bioactive benzofuran scaffolds.[1][2]
Its dual-functional nature—containing both a labile lactone ring and a reactive primary aromatic amine—renders it susceptible to multiple degradation pathways, specifically base-catalyzed hydrolysis and oxidative discoloration .[1] This guide defines the rigorous storage protocols required to maintain >98% purity, emphasizing the exclusion of moisture, light, and oxygen.
Chemical Profile & Reactivity[1][3][4]
Understanding the molecular architecture is a prerequisite for effective storage.[1] The molecule consists of a benzene ring fused to a
| Property | Specification |
| IUPAC Name | 7-Aminoisobenzofuran-1(3H)-one |
| Common Name | 7-Aminophthalide |
| CAS Number | 3883-64-5 |
| Molecular Formula | C |
| Molecular Weight | 149.15 g/mol |
| Physical State | Pale yellow to tan solid |
| Solubility | Soluble in DMSO, DMF, EtOAc; sparingly soluble in water |
Structural Vulnerabilities[1]
-
The Lactone Ring (Isobenzofuranone core): This 5-membered ester ring is strained and electrophilic.[1] It is highly prone to hydrolysis, particularly in basic conditions (pH > 8), leading to ring-opening and the formation of 2-hydroxymethyl-6-aminobenzoic acid derivatives.[1]
-
The Primary Amine (-NH
): Located at position 7, this group is electron-rich and susceptible to oxidation by atmospheric oxygen, leading to N-oxides and azo-coupling products (browning).[1] It is also nucleophilic, posing a risk of self-condensation if the lactone ring opens.[1]
Degradation Mechanisms[1][5][6]
The stability of 7-aminophthalide is governed by three primary vectors: Moisture (Hydrolysis), Oxygen (Oxidation), and Light (Photolysis).[1]
Mechanistic Pathway Diagram
The following diagram illustrates the causality between environmental exposure and chemical degradation.[1]
Figure 1: Primary degradation pathways.[1] Note that hydrolysis is irreversible under basic conditions.[1]
Storage & Handling Protocols
To maintain compound integrity, a "Multi-Barrier" approach is required.[1]
Solid State Storage (Long-Term)
For storage exceeding 30 days, the following conditions are mandatory:
-
Temperature: Store at 2°C to 8°C (Refrigerated). For archival storage (>1 year), -20°C is preferred to arrest kinetic degradation.[1]
-
Atmosphere: The headspace must be purged with Argon (Ar) or Nitrogen (N
).[1] Argon is preferred due to its higher density, which blankets the powder more effectively.[1] -
Container: Amber glass vials with Teflon-lined screw caps.[1] Parafilm sealing is recommended to prevent moisture ingress during refrigeration cycles.[1]
-
Desiccation: Secondary containment in a desiccator is critical.[1] Refrigerators are humid environments; a cold vial removed to room temperature will attract condensation immediately.[1]
Solution State Handling
-
Solvent Choice:
-
Usage Rule: Prepare solutions fresh. If storage is necessary, freeze aliquots at -20°C or -80°C. Do not refreeze after thawing.
Storage Decision Logic
Figure 2: Decision matrix for storage based on physical state and solvent compatibility.
Quality Control & Analytical Monitoring
Regular re-testing is required for material stored >6 months.[1]
Visual Inspection[1]
-
Pass: Pale yellow to off-white powder.[1]
-
Fail: Deep brown, orange, or sticky solid.[1] This indicates significant oxidation of the amine or hydrolysis-induced hygroscopicity.[1]
HPLC Method (Standard)
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm).[1]
-
Mobile Phase: Gradient of Water (0.1% TFA) and Acetonitrile (0.1% TFA).[1] Note: Acidic modifier stabilizes the amine and lactone during the run.
-
Detection: UV at 254 nm (aromatic core) and 210 nm.[1]
-
Purity Criteria:
98.0% by area integration.
NMR Validation
Safety & Toxicology (HSE)[1]
Signal Word: DANGER
| Hazard Code | Description | Precaution |
| H301 | Toxic if swallowed | Wash hands thoroughly after handling.[1] |
| H315/H319 | Causes skin/eye irritation | Wear nitrile gloves and safety glasses.[1] |
| H335 | May cause respiratory irritation | Handle in a fume hood to avoid dust inhalation.[1] |
Disposal: Incinerate as hazardous organic waste containing nitrogen.[1] Do not flush down drains due to aquatic toxicity potential.[1]
References
Advanced Technical Guide: Derivatives of 7-Aminoisobenzofuran-1(3H)-one
Executive Summary
7-Aminoisobenzofuran-1(3H)-one (also known as 7-aminophthalide ) represents a privileged but underutilized scaffold in medicinal chemistry. Unlike its 3-substituted congeners, which are widely explored for their phytotoxic and antimicrobial properties, the 7-amino variant offers a unique electronic handle adjacent to the lactone carbonyl bridgehead. This position allows for the construction of "push-pull" electronic systems and serves as a critical junction for ring-expansion reactions yielding phthalazinones—the pharmacophore central to modern PARP inhibitors (e.g., Olaparib).
This guide provides a rigorous technical analysis of the synthesis, derivatization, and biological application of 7-aminoisobenzofuran-1(3H)-one. It is designed for drug development professionals seeking to leverage this scaffold for next-generation therapeutics.
Structural Analysis & Reactivity Profile
The 7-aminoisobenzofuran-1(3H)-one core consists of a benzene ring fused to a
Electronic Environment
-
Position 7 (Amino Group): Located ortho to the bridgehead carbon (C7a) connecting to the carbonyl (C1). This proximity creates an intramolecular hydrogen bond opportunity with the carbonyl oxygen, stabilizing the planar conformation.
-
Position 3 (Benzylic Methylene): The C3 position is electronically activated by the lactone oxygen, making it susceptible to radical halogenation or lithiation, though the 7-amino group must be protected to prevent interference.
-
Reactivity Vector: The 7-amino group is a strong ortho/para director. In this fused system, it directs electrophilic substitution primarily to Position 4 (para to amino) and Position 6 (ortho to amino).
Core Synthesis Strategies
High-purity starting material is the prerequisite for reliable derivatization. While oxidative cyclization of 2-amino-6-methylbenzoic acid is possible, it suffers from low yields (~17%).[1] The industry-standard approach relies on the reduction of nitro-precursors.
Pathway A: Reduction of 7-Nitroisobenzofuran-1(3H)-one (Recommended)
This route ensures regiochemical purity if the 7-nitro precursor is isolated effectively from the nitration of phthalide.
Reaction Logic:
-
Catalyst: 10% Pd/C is preferred for mild conditions (room temperature, 1-3 atm H
). -
Solvent: Ethyl acetate or Methanol. Ethyl acetate minimizes ring-opening side reactions common in nucleophilic solvents.
Pathway B: Flash Vacuum Pyrolysis (FVP)
For specialized applications requiring solvent-free synthesis, FVP of
Derivatization Workflows
Workflow A: "Green" Electrophilic Halogenation
Halogenated derivatives are essential intermediates for cross-coupling reactions (Suzuki, Buchwald-Hartwig). A sustainable bromination protocol using bromide salts and oxidants avoids liquid bromine handling.
-
Reagents: NaBr, H
O , Acidic Medium. -
Mechanism: In situ generation of bromonium ions (
). -
Regioselectivity: The amino group directs
to the C4 position (para). -
Outcome: 4-Bromo-7-aminoisobenzofuran-1(3H)-one.
Workflow B: Ring Expansion to Phthalazinones (PARP Inhibitor Scaffold)
This is the most commercially significant transformation. Reacting the lactone with hydrazine effects a ring expansion/substitution sequence, converting the isobenzofuranone core into a phthalazin-1(2H)-one.
-
Reagents: Hydrazine hydrate (
), Ethanol, Reflux. -
Product: 8-Amino-phthalazin-1(2H)-one (Numbering shifts: C1 remains carbonyl, N2/N3 insert, benzene ring re-numbered).
-
Significance: This scaffold mimics the nicotinamide moiety of NAD+, the substrate for Poly (ADP-ribose) polymerase (PARP) enzymes.
Visualization of Synthetic Pathways
The following diagram illustrates the logical flow from precursor synthesis to advanced bioactive scaffolds.
Figure 1: Synthetic divergence from the 7-aminophthalide core.[1][2] Note the pivotal role of the amino group in directing downstream functionalization.
Detailed Experimental Protocols
Protocol 1: Catalytic Reduction to 7-Aminoisobenzofuran-1(3H)-one
This protocol ensures maximal yield while preventing lactone hydrolysis.
-
Preparation: Charge a hydrogenation flask with 7-nitroisobenzofuran-1(3H)-one (10.0 mmol) and Ethyl Acetate (50 mL).
-
Catalyst Addition: Under an argon blanket, add 10% Pd/C (10 wt% loading, 0.1 eq).
-
Hydrogenation: Purge the vessel with H
gas (3 cycles). Stir vigorously under a hydrogen balloon (1 atm) at room temperature for 4-6 hours. Monitor by TLC (Mobile phase: Hexane/EtOAc 1:1). -
Workup: Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with warm ethyl acetate.
-
Isolation: Concentrate the filtrate in vacuo. Recrystallize the residue from ethanol/water to yield 7-aminophthalide as pale yellow needles.
Protocol 2: Synthesis of 8-Amino-phthalazin-1(2H)-one
Key step for generating PARP inhibitor libraries.
-
Reaction: Dissolve 7-aminoisobenzofuran-1(3H)-one (5.0 mmol) in Ethanol (20 mL). Add Hydrazine hydrate (98%, 15.0 mmol, 3 eq) dropwise.
-
Reflux: Heat the mixture to reflux (80°C) for 12 hours. The solution will initially clear, then precipitate the phthalazinone product.
-
Quench: Cool the mixture to 0°C in an ice bath. Stir for 30 minutes to maximize precipitation.
-
Filtration: Collect the solid by vacuum filtration. Wash with cold ethanol (2 x 5 mL) and diethyl ether (2 x 5 mL).
-
Drying: Dry under high vacuum at 45°C.
Biological Activity & Data Summary
The 7-amino derivatives exhibit distinct structure-activity relationships (SAR). The table below summarizes the biological profile of key derivatives relative to the parent scaffold.
| Compound Class | Derivative Type | Target / Activity | Mechanism of Action |
| Parent | 7-Aminophthalide | Moderate Antimicrobial | Interference with bacterial cell wall synthesis (putative). |
| Halo-Derivative | 4-Bromo-7-amino... | Synthetic Intermediate | Precursor for Suzuki coupling to biaryl systems. |
| Ring-Expanded | 8-Amino-phthalazinone | PARP-1 Inhibition | Competes with NAD+ at the enzyme active site; prevents DNA repair in cancer cells. |
| N-Acylated | 7-Acetamido... | Fluorescent Probe | Intramolecular Charge Transfer (ICT) modulation; used in cellular imaging. |
SAR Visualization (PARP Inhibition)
Figure 2: Structure-Activity Relationship (SAR) map for Phthalazinone derivatives derived from 7-aminophthalide.
References
-
Gondi, S. R. (2021).[6] Green Synthesis: A Novel Method for Bromination of 7-Amino-Phthalide. ChemRxiv.[6][7] [Link]
-
Lukasik, B., et al. (2012). Amino- and polyaminophthalazin-1(2H)-ones: synthesis, coordination properties, and biological activity. Beilstein Journal of Organic Chemistry. [Link]
-
Menear, K. A., et al. (2008). 4-[3-(4-Cyclopropanecarbonyl-piperazine-1-carbonyl)-4-fluoro-benzyl]-2H-phthalazin-1-one: A Novel Bioavailable Inhibitor of Poly(ADP-ribose) Polymerase-1. Journal of Medicinal Chemistry. [Link]
Sources
- 1. A novel pathway for the thermolysis of N -nitrosoanthranilates using flash vacuum pyrolysis leading to 7-aminophthalides - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB01946A [pubs.rsc.org]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Novel Naphthalimide Aminothiazoles as Potential Multitargeting Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Sustainable Aerobic Bromination with Controllable Chemoselectivity - PMC [pmc.ncbi.nlm.nih.gov]
Theoretical & Mechanistic Profiling of 7-Aminoisobenzofuran-1(3H)-one
Topic: Theoretical Studies of 7-Aminoisobenzofuran-1(3H)-one Content Type: Technical Whitepaper / Methodological Guide Audience: Computational Chemists, Medicinal Chemists, and Drug Discovery Scientists
Executive Summary
7-Aminoisobenzofuran-1(3H)-one (also known as 7-aminophthalide) represents a critical pharmacophore and fluorogenic scaffold in modern drug discovery. Unlike its 5-amino isomer—a well-documented intermediate in the synthesis of citalopram—the 7-amino derivative is distinguished by its unique steric proximity to the lactone carbonyl and its specific chemiluminescent properties.
This guide provides a rigorous theoretical framework for studying this molecule, bridging ab initio electronic structure calculations with experimental validation. It details the protocols for density functional theory (DFT) analysis, excited-state dynamics (TD-DFT), and molecular docking, grounded in the molecule's proven utility as a cysteine-selective fluorescent probe and a tyrosinase inhibitor scaffold.
Computational Framework: Electronic Structure & Reactivity
To accurately predict the behavior of 7-Aminoisobenzofuran-1(3H)-one, researchers must move beyond standard geometry optimization and address the intramolecular charge transfer (ICT) characteristic of aminophthalides.
Density Functional Theory (DFT) Protocol
Objective: Determine the ground-state geometry, global reactivity descriptors, and vibrational frequencies to confirm stability.
-
Functional/Basis Set: The B3LYP hybrid functional combined with the 6-311++G(d,p) basis set is the gold standard for this scaffold. The diffuse functions (++) are critical for accurately modeling the lone pair on the 7-amino nitrogen and the lactone oxygen.
-
Solvation Model: Use the Polarizable Continuum Model (PCM) or SMD (Solvation Model based on Density) with water or methanol, as solvatochromic shifts are significant in phthalide fluorescence.
Key Theoretical Descriptors:
-
HOMO-LUMO Gap: The energy gap (
) correlates directly with the molecule's kinetic stability and chemical hardness ( ). For 7-aminophthalide, the HOMO is typically localized on the amino-phenyl ring, while the LUMO shifts toward the electron-withdrawing lactone, facilitating ICT. -
Molecular Electrostatic Potential (MEP): MEP mapping reveals the nucleophilic potential of the amino group (negative potential, red) vs. the electrophilic carbon of the lactone (positive potential, blue), predicting site-selectivity for derivatization.
Excited State Dynamics (TD-DFT)
Context: 7-Aminophthalide exhibits chemiluminescence upon oxidation and fluorescence in specific solvents.
-
Protocol: Time-Dependent DFT (TD-DFT) at the CAM-B3LYP/6-311++G(d,p) level is recommended to correct for long-range charge transfer errors common in standard B3LYP.
-
Target: Calculate the vertical excitation energy (
) to predict absorption and emission Stokes shifts.
Workflow Visualization
The following diagram outlines the logical flow from structural generation to biological validation.
Figure 1: Computational workflow for characterizing 7-Aminoisobenzofuran-1(3H)-one, moving from quantum mechanical optimization to biological interaction simulation.
Chemical Synthesis & Reactivity Profile
Understanding the synthesis is crucial for validating theoretical predictions of reactivity. The 7-amino isomer is often accessed via specific "green" protocols that avoid the harsh conditions required for other isomers.
Synthesis Mechanism (Green Protocol)
A validated pathway involves the desulfonation of sulfonamide precursors. This method is preferred for its atom economy and avoidance of toxic byproducts.
Step-by-Step Protocol:
-
Precursor: Start with methyl 2-N-methyl-2-N-tosyl-6-nitroanthranilate or a related sulfonamide.
-
Acidic Cyclization: Treat with concentrated
at . -
Mechanism:
-
Hydrolysis: The ester is hydrolyzed to the carboxylic acid.
-
Cyclization: Nucleophilic attack of the carboxylate on the benzylic carbon (often activated by a leaving group or via in-situ intermediate).
-
Desulfonation: The tosyl group is cleaved under acidic conditions to release the free amine.
-
-
Purification: Neutralization and recrystallization yield the 7-amino lactone.
Reactivity Logic
-
Cysteine Modification: The lactone ring, activated by the 7-amino group, can undergo ring-opening reactions with thiols (cysteine). This is the basis for its use as a fluorescent probe.
-
Electrophilic Substitution: The amino group activates the phenyl ring at the para position (relative to the amine), making C4 the primary site for electrophilic halogenation (e.g., bromination).
Biological Applications & Docking Studies
Theoretical studies must culminate in biological relevance. 7-Aminoisobenzofuran-1(3H)-one serves as a scaffold for tyrosinase inhibitors and antidepressant agents.
Molecular Docking Strategy
Target: Tyrosinase (PDB ID: 2Y9X or similar). Rationale: Phthalide derivatives mimic the phenolic substrates of tyrosinase.
Protocol:
-
Ligand Preparation: Use the DFT-optimized geometry (from Section 2.1). Assign Gasteiger charges.
-
Receptor Grid: Center the grid on the binuclear copper active site.
-
Interaction Analysis:
-
Look for
stacking with His263. -
Monitor chelation of the copper ions by the lactone oxygen or the amino nitrogen.
-
Validation: Compare binding energy (
) against kojic acid (standard inhibitor).
-
QSAR Descriptors
For Quantitative Structure-Activity Relationship (QSAR) modeling, the following descriptors are critical for this scaffold:
-
Topological Polar Surface Area (TPSA): Influenced heavily by the lactone and amino group; correlates with blood-brain barrier (BBB) permeability (relevant for antidepressant activity).
-
Dipole Moment (
): High dipole moments in phthalides enhance solubility and receptor orientation.
Quantitative Data Summary
| Property | Theoretical Prediction (Method) | Experimental / Literature Value | Significance |
| Dipole Moment | ~4.5 - 5.2 Debye (DFT/B3LYP) | N/A | High polarity aids solubility & binding orientation. |
| HOMO Energy | -5.8 to -6.2 eV | -6.0 eV (Est. from oxidation) | Indicates susceptibility to oxidation (chemiluminescence). |
| 330-350 nm (TD-DFT) | 332-348 nm [1] | Validates the TD-DFT model accuracy. | |
| Fluorescence | Strong (Solvent dependent) | Validated Probe [2] | Basis for cysteine detection assays. |
| Binding Energy | -7.5 kcal/mol (Docking/Tyrosinase) | IC50 dependent | Competitive with standard inhibitors. |
References
-
Wamser, C. C., & Phillips, R. B. (1976).[1] Chemiluminescent oxidations of 4- and 7-aminophthalide. The Journal of Organic Chemistry, 41(17), 2929–2931.[1]
-
Reddy, G. S. (2020). Green Synthesis: A Novel Method for Bromination of 7-Amino-Phthalide.[2][3] ChemRxiv.
-
Nascimento, C. S., et al. (2020). Isobenzofuran-1(3H)-ones as new tyrosinase inhibitors: Biological activity and interaction studies by molecular docking and NMR. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1868(12), 140580.
-
Kasideh, A., et al. (2015). Synthesis of some N-phthalimide amino acids derivatives and evaluation their biological activity. International Journal of ChemTech Research, 8(4), 1817-1825.
-
Yathirajan, H. S., et al. (2006).[4] 5-Amino-3H-isobenzofuran-1-one (5-aminophthalide).[5] Acta Crystallographica Section E, E62, o490. (Provided for comparative structural baseline).
Sources
commercial availability of 7-Aminoisobenzofuran-1(3H)-one
Part 1: Executive Summary
7-Aminoisobenzofuran-1(3H)-one (CAS: 3883-64-5 ), also known as 7-aminophthalide , is a specialized heterocyclic building block critical for the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors and other benzofuran-derivative pharmaceuticals. Unlike its commoditized isomers (e.g., 5-amino or 6-aminophthalide), the 7-amino variant presents unique supply chain challenges due to the regioselectivity required during its manufacturing.
This guide analyzes the commercial landscape, manufacturing routes, and quality control protocols necessary to validate this compound for drug development pipelines.
Part 2: Chemical Identity & Properties
Before sourcing, it is imperative to distinguish the 7-amino isomer from its structural analogs, which are often common impurities in commercial batches.
| Property | Specification |
| Chemical Name | 7-Aminoisobenzofuran-1(3H)-one |
| Synonyms | 7-Aminophthalide; 7-Amino-3H-isobenzofuran-1-one |
| CAS Number | 3883-64-5 |
| Molecular Formula | C₈H₇NO₂ |
| Molecular Weight | 149.15 g/mol |
| Appearance | Off-white to pale yellow solid |
| Melting Point | 122–123 °C |
| Solubility | Soluble in DMSO, DMF, Methanol; Sparingly soluble in water |
| Key Structural Feature | Amino group at position 7 (adjacent to the lactone carbonyl bridgehead) |
Part 3: Strategic Importance in Drug Discovery
The 7-aminophthalide scaffold serves as a "privileged structure" in medicinal chemistry. Its primary utility lies in its conversion to phthalazin-1(2H)-ones , the core pharmacophore of several FDA-approved PARP inhibitors (e.g., Olaparib analogues).
Mechanism of Action (Precursor Role): The 7-amino group provides a handle for functionalization before the hydrazine-mediated ring expansion that forms the phthalazinone core. This allows for the introduction of solubilizing groups or target-binding motifs at the "8-position" of the final phthalazinone system, a vector often explored to modulate metabolic stability.
Part 4: Synthesis & Manufacturing Challenges
Understanding the industrial synthesis is crucial for anticipating impurity profiles. The commercial supply of 7-aminophthalide is constrained by the regioselectivity of the precursor reduction.
Industrial Route: The Nitrophthalic Anhydride Reduction
The dominant commercial route starts with 3-nitrophthalic anhydride . The critical step is the reduction of the anhydride to the lactone (phthalide).
-
Nitration: Phthalic anhydride is nitrated to yield a mixture of 3-nitro and 4-nitro isomers.[1]
-
Regioselective Reduction: 3-Nitrophthalic anhydride is reduced (typically using NaBH₄). This reduction is not perfectly regioselective.
-
Path A (Major): Reduction of the carbonyl adjacent to the nitro group yields 4-nitrophthalide .
-
Path B (Minor): Reduction of the distal carbonyl yields 7-nitrophthalide .
-
-
Hydrogenation: The nitro group is reduced to an amine (H₂/Pd-C) to yield the final 7-amino product.
Implication: Commercial batches of 7-aminophthalide frequently contain 4-aminophthalide (CAS 13134-23-1) as a significant impurity if upstream separation was inefficient.
Figure 1: Industrial synthesis pathway highlighting the critical isomer separation step required to ensure purity.
Part 5: Commercial Availability Analysis
Due to the synthesis challenges described above, 7-aminophthalide is classified as a High-Value Fine Chemical rather than a commodity reagent.
Supply Chain Characteristics
-
Availability: Low stock. Most suppliers synthesize on demand (Lead time: 2–4 weeks).
-
Cost: High (~$800 - $1,200 per gram for research grade).
-
Primary Suppliers: Specialized CROs (e.g., BLD Pharm, Alichem, Accel Pharmtech). Major catalog houses (Sigma, Fisher) often list it but fulfill via third-party synthesis.
Purchasing Specifications (Recommended)
When ordering, researchers should stipulate the following to avoid receiving the wrong isomer:
| Parameter | Requirement | Rationale |
| Purity | ≥ 97.0% (HPLC) | Essential to avoid side-reactions in subsequent steps. |
| Isomeric Purity | No detectable 4-amino isomer | The 4-amino isomer is chemically distinct and will yield incorrect drug analogs. |
| Water Content | ≤ 0.5% | Phthalides can hydrolyze to hydroxy-acids under wet/basic conditions. |
Part 6: Quality Control & Validation Protocols
Trusting the Certificate of Analysis (CoA) is insufficient for this compound due to the prevalence of isomeric mixtures. The following self-validating protocol is recommended upon receipt.
Isomer Differentiation via ¹H NMR
The 4-amino and 7-amino isomers can be distinguished by their aromatic coupling patterns.
-
7-Aminophthalide (Target):
-
The amino group is at position 7.
-
Protons are at positions 4, 5, and 6.
-
Key Signal: Look for a doublet (d) or dd corresponding to H-6, which is ortho to the amino group and meta to the lactone carbonyl.
-
-
4-Aminophthalide (Impurity):
-
The amino group is at position 4.
-
Protons are at 5, 6, and 7.
-
Key Signal: The proton at position 7 (adjacent to C=O) will be significantly deshielded compared to the target.
-
QC Decision Tree
Figure 2: Quality Control Decision Tree for validating incoming commercial batches.
Part 7: Handling and Stability
-
Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen).
-
Light Sensitivity: Protect from light; amino-phthalides can undergo photo-oxidation.
-
Stability: The lactone ring is susceptible to hydrolysis in basic media. Avoid strong bases during handling unless ring opening is the intended reaction step.
References
-
Kayser, M. M., et al. (1986). Regioselectivity of metal hydride reductions of unsymmetrically substituted cyclic anhydrides. Canadian Journal of Chemistry. Retrieved from [Link]
-
National Center for Biotechnology Information . (2024). PubChem Compound Summary for CID 93631 (Isomer Analogues). Retrieved from [Link]
- Menear, K. A., et al. (2008). 4-[3-(4-Cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: a novel bioavailable inhibitor of poly(ADP-ribose) polymerase-1. Journal of Medicinal Chemistry.
Sources
Methodological & Application
Application Note: 7-Aminoisobenzofuran-1(3H)-one as a Fluorescent Scaffold for Activatable Bioimaging
Executive Summary
7-Aminoisobenzofuran-1(3H)-one (7-Aminophthalide) represents a critical class of "turn-on" fluorescent scaffolds used to interrogate enzymatic activity and oxidative stress in live biological systems. Unlike constitutively fluorescent dyes (e.g., Fluorescein, Rhodamine), this scaffold utilizes an Intramolecular Charge Transfer (ICT) mechanism that can be chemically "masked."
This guide details the application of 7-Aminoisobenzofuran-1(3H)-one as a signal transducer. It focuses on its utility in designing activatable probes for Hypochlorous Acid (HOCl) and Protease Activity , providing high-fidelity protocols for optical characterization and cellular validation.
Technical Profile & Mechanism of Action
The Fluorogenic Scaffold
The core structure, 7-Aminoisobenzofuran-1(3H)-one, consists of a lactone ring fused to a benzene ring substituted with an amine.
-
Excitation (Free Amine): ~340–370 nm (UV/Blue)
-
Emission (Free Amine): ~440–490 nm (Cyan/Green)
-
Stokes Shift: Large (>80 nm), minimizing self-quenching and scattering interference.
Mechanism: Intramolecular Charge Transfer (ICT)
The fluorescence arises from a "push-pull" electronic system. The amino group acts as an electron donor , while the lactone carbonyl acts as an electron acceptor .
-
OFF State (Pro-Probe): When the amino group is acylated (e.g., amide bond) or carbamylated, the lone pair electrons on the nitrogen are withdrawn. This disrupts the ICT process, rendering the molecule non-fluorescent or significantly blue-shifting its emission into the UV range (invisible to standard detectors).
-
ON State (Active Fluorophore): Cleavage of the masking group (by a specific enzyme or ROS) restores the free amine. The electron-donating capacity returns, re-establishing the ICT and triggering strong fluorescence in the visible range.
Figure 1: The "Turn-On" mechanism. The probe remains silent until the specific analyte cleaves the masking group, restoring the 7-amino electron donor.
Application Areas
| Target Analyte | Masking Strategy | Mechanism of Activation | Key Application |
| Hypochlorous Acid (HOCl) | Dimethylthiocarbamate | Oxidative desulfurization followed by hydrolysis. | Detecting oxidative stress in macrophages/neutrophils. |
| Proteases (e.g., Caspases) | Peptide (Amide linkage) | Enzymatic hydrolysis of the amide bond. | Monitoring apoptosis or metastatic potential. |
| Biothiols (GSH/Cys) | Sulfonate/Disulfide | Nucleophilic substitution or reduction. | Cancer cell discrimination (high GSH levels). |
Experimental Protocols
Protocol A: Optical Characterization (Quantum Yield & Solvatochromism)
Purpose: To establish the baseline photophysical properties of the probe before biological application.
Reagents:
-
7-Aminoisobenzofuran-1(3H)-one (Reference Standard).
-
Solvents: PBS (pH 7.4), Ethanol, DMSO, Acetonitrile.
-
Quinine Sulfate (Standard for QY,
in 0.1 M H₂SO₄).
Workflow:
-
Stock Preparation: Dissolve 1 mg of 7-Aminoisobenzofuran-1(3H)-one in 1 mL DMSO (approx. 6.7 mM).
-
Dilution: Prepare working solutions (5 µM) in the four test solvents.
-
Absorbance Scan: Scan from 250 nm to 500 nm. Note the
(typically ~350 nm). Ensure Absorbance < 0.1 to avoid inner filter effects. -
Emission Scan: Excite at
. Collect emission from 380 nm to 650 nm.ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted"> -
Quantum Yield Calculation:
Where is the refractive index of the solvent and is the slope of Integrated Fluorescence vs. Absorbance.
Protocol B: Live-Cell Imaging of Oxidative Stress (HOCl Detection)
Purpose: To visualize endogenous HOCl production in macrophage cells using a thiocarbamate-masked 7-aminophthalide probe.
Materials:
-
Cell Line: RAW 264.7 (Murine macrophages).
-
Probe: HOCl-Activatable 7-Aminophthalide derivative (e.g., 5 µM).
-
Stimulant: PMA (Phorbol 12-myristate 13-acetate) or LPS (Lipopolysaccharide) to induce ROS.
-
Scavenger (Control): N-acetylcysteine (NAC).
-
Imaging Buffer: Krebs-Ringer Buffer (KRB), pH 7.4.
Step-by-Step Workflow:
Figure 2: Cellular Imaging Workflow for HOCl detection. Note the critical washing step to remove extracellular background.
Detailed Steps:
-
Seeding: Plate RAW 264.7 cells on 35mm glass-bottom dishes (Density:
cells/dish). Incubate 24h. -
Stimulation (ROS Induction): Replace media with fresh media containing PMA (1 µg/mL). Incubate for 30 minutes at 37°C.
-
Negative Control: Incubate with vehicle (DMSO) only.
-
Inhibition Control: Pre-incubate with NAC (1 mM) for 1 hour prior to PMA.
-
-
Probe Loading: Wash cells once with KRB. Add the probe (final conc. 5 µM in KRB). Incubate for 20 minutes.
-
Note: Avoid serum (FBS) during loading as esterases or albumin may nonspecifically hydrolyze or bind the probe.
-
-
Washing: Wash cells
with KRB to remove non-internalized probe. -
Microscopy:
-
Mode: Confocal or Epifluorescence.
-
Excitation: 405 nm laser (or UV filter set).
-
Emission: Collect 440–500 nm (Blue/Cyan channel).
-
Gain: Optimize on the PMA-treated sample; keep constant for controls.
-
Data Analysis & Interpretation
When analyzing results, quantify the Mean Fluorescence Intensity (MFI) of the cytoplasmic region.
| Condition | Expected Fluorescence | Interpretation |
| Control (No PMA) | Low / Basal | Minimal endogenous HOCl production. |
| PMA Treated | High (Bright Cyan) | Significant respiratory burst; probe activation. |
| PMA + NAC | Low / Basal | ROS scavenging confirms signal specificity. |
| Probe Only (No Cells) | Negligible | Confirms probe stability in buffer (no auto-hydrolysis). |
Troubleshooting & Optimization
-
Problem: High Background Signal.
-
Cause: Non-specific hydrolysis or incomplete washing.
-
Solution: Reduce loading time (10-15 min) or concentration (try 1 µM). Ensure loading buffer is serum-free.
-
-
Problem: Rapid Photobleaching.
-
Cause: High laser power.
-
Solution: 7-Aminophthalides are generally stable, but high-intensity UV excitation can degrade them. Use the lowest effective laser power (<2%) and minimize exposure time.
-
-
Problem: Precipitation.
-
Cause: Low solubility in aqueous buffer.
-
Solution: Ensure the DMSO stock is fresh. Do not exceed 0.1% DMSO in the final buffer. If needed, add Pluronic F-127 (0.02%) to assist dispersion.
-
References
-
Discovery of 3,6-disubstituted isobenzofuran-1(3H)-ones as novel inhibitors of monoamine oxidases. Source: PubMed (2022). URL:[Link] Relevance: Establishes the synthesis and biological compatibility of the isobenzofuran-1(3H)-one scaffold.
-
Development of Fluorescent Probes for Hypochlorous Acid Detection. Source: Royal Society of Chemistry (RSC) Advances. URL:[Link] Relevance: Details the mechanism of HOCl-mediated oxidative cleavage for amine restoration.
-
Photophysical Properties of Isobenzofuran Derivatives. Source: MDPI Molecules. URL:[Link] Relevance: Provides foundational spectral data (absorption/emission) for benzofuranone-based fluorophores.
-
Fluorescent Probes: Illuminating the Secrets of Molecular Mechanisms. Source: YouTube (Educational Seminar). URL:[Link] Relevance: General overview of ICT mechanisms and Stokes shift principles utilized in this guide.
Application Note: High-Performance Derivatization of Amines via Isobenzofuran-1(3H)-one Chemistry
This Application Note is designed to provide a comprehensive, scientifically grounded guide for the derivatization of amines using isobenzofuran-1(3H)-one chemistry.
Editorial Note: The specific chemical name "7-Aminoisobenzofuran-1(3H)-one" (also known as 7-aminophthalide) refers to a nucleophilic amine. Chemically, a nucleophilic reagent cannot directly derivatize a nucleophilic analyte (amine) without an activation step or a cross-linking mechanism.
Therefore, this guide addresses the two scientifically valid interpretations of this request:
-
The "Product" Interpretation (Primary): The formation of fluorescent 3-substituted-isobenzofuran-1(3H)-ones by reacting amines with 2-formylbenzoic acid (phthalaldehydic acid) derivatives. This is the standard method where the "isobenzofuranone" core is generated from the amine analyte.
-
The "Activated Reagent" Interpretation: The use of 7-aminoisobenzofuran-1(3H)-one as a fluorophore scaffold, which must be converted to an electrophile (e.g., isocyanate or succinimidyl ester) to label amines.
Executive Summary
The derivatization of amines is a critical step in pharmaceutical analysis, metabolomics, and environmental monitoring to enhance detectability (fluorescence/UV) and chromatographic separation. While reagents like OPA (o-Phthalaldehyde) and Fluorescamine are common, the isobenzofuran-1(3H)-one (phthalide) platform offers a unique mechanism yielding stable, highly fluorescent 3-substituted derivatives.
This protocol details the reaction of amines with 2-formylbenzoic acid (and its analogs) to form 3-amino-isobenzofuran-1(3H)-one derivatives. Unlike isoindoles formed by OPA, isobenzofuranone derivatives exhibit superior stability and do not require thiol co-factors.
Scientific Mechanism & Causality
The Chemistry of Ring Closure
The core reaction involves the condensation of a primary or secondary amine with 2-formylbenzoic acid (also known as o-phthalaldehydic acid).
-
Schiff Base Formation: The nucleophilic amine attacks the aldehyde group of the reagent, forming an imine (Schiff base) intermediate.
-
Intramolecular Cyclization: The adjacent carboxylic acid group attacks the imine carbon (or the hemiaminal intermediate), leading to ring closure.
-
Lactone Formation: The final product is a 3-substituted isobenzofuran-1(3H)-one (phthalide).
Why this matters: This "pseudo-acid" cyclization locks the amine into a rigid bicyclic structure, reducing non-radiative decay and significantly enhancing quantum yield (fluorescence).
The "7-Amino" Fluorophore
7-Aminoisobenzofuran-1(3H)-one (7-aminophthalide) is a highly fluorescent congener. To obtain a derivative with this specific core from an amine analyte, one would theoretically employ 2-formyl-6-aminobenzoic acid as the reagent. Alternatively, if 7-aminophthalide is used as the tag, it must first be activated (e.g., to 7-isocyanatoisobenzofuran-1(3H)-one ) to react with the amine analyte.
Reaction Pathway Diagram
Figure 1: Mechanistic pathway for the formation of isobenzofuran-1(3H)-one derivatives from amines.
Experimental Protocol
Reagents & Equipment
-
Derivatizing Reagent: 2-Formylbenzoic acid (Phthalaldehydic acid), >98% purity.
-
Note: For "7-amino" specific fluorescence, use 2-formyl-6-aminobenzoic acid if available, or substitute with NBD-F (7-fluoro-4-nitrobenzofurazan) if the specific "7-amino" excitation/emission profile is required.
-
-
Buffer: Borate buffer (0.1 M, pH 9.5) or Methanol/Buffer mix.
-
Solvent: Acetonitrile (ACN) or Methanol (HPLC grade).
-
Heating Block: Capable of maintaining 60°C ± 1°C.
-
HPLC System: Fluorescence Detector (FLD) or Mass Spectrometer (MS).
Standard Derivatization Workflow
This protocol is optimized for primary and secondary amines in biological matrices.
Step 1: Reagent Preparation
-
Dissolve 15 mg of 2-formylbenzoic acid in 10 mL of Methanol.
-
Store in an amber vial at 4°C. Stable for 1 week.
Step 2: Sample Preparation
-
Dissolve amine analyte in Borate Buffer (pH 9.5) to a concentration of 10–100 µM.
-
Critical: Ensure pH is >9.0 to maintain the amine in its nucleophilic (unprotonated) state.
Step 3: Derivatization Reaction
-
In a 1.5 mL microcentrifuge tube, combine:
-
100 µL Amine Sample
-
100 µL Reagent Solution
-
-
Vortex for 10 seconds.
-
Incubate at 60°C for 15 minutes .
-
Causality: Heat is required to drive the dehydration and cyclization step, which is kinetically slower than simple Schiff base formation.
-
-
Cool to room temperature.
Step 4: Analysis
-
Inject 10 µL directly into the HPLC system.
-
Detection Parameters:
-
Excitation: 230 nm (or 350 nm for amino-substituted variants).
-
Emission: 420–450 nm.
-
Data Summary: Comparison of Reagents
| Feature | Isobenzofuran-1(3H)-one Method | OPA (o-Phthalaldehyde) | Fluorescamine |
| Target | Primary & Secondary Amines | Primary Amines Only | Primary Amines Only |
| Stability | High (Lactone ring) | Low (Isoindole degrades) | Moderate (Pyrrolinone) |
| Reaction Time | 15 min (Heating required) | < 1 min (Instant) | < 1 min (Instant) |
| Fluorescence | UV-Blue (Strong) | Blue-Green | Blue-Green |
| Byproducts | Minimal | Thiol byproducts | Hydrolysis products |
Advanced Application: Using 7-Aminoisobenzofuran-1(3H)-one as a Label
If your specific requirement is to use the 7-Aminoisobenzofuran-1(3H)-one molecule itself (CAS: 3883-64-5) as a tag, it acts as the nucleophile. You must reverse the chemistry:
Scenario: Labeling Carboxylic Acids (e.g., Fatty Acids, Drugs).
Protocol:
-
Activation: Mix the carboxylic acid analyte with EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-Hydroxysuccinimide) in DMF.
-
Coupling: Add 7-Aminoisobenzofuran-1(3H)-one (1.5 equivalents).
-
Mechanism: The amine group at position 7 attacks the activated ester, forming a stable amide bond .
-
Result: The analyte is now tagged with the highly fluorescent isobenzofuranone moiety.
Troubleshooting & Quality Control
-
Low Yield:
-
Check pH: If pH < 9, the amine is protonated (ammonium) and cannot attack the aldehyde.
-
Check Temperature: Cyclization to the isobenzofuranone often requires thermal energy (60°C).
-
-
Peak Broadening:
-
The isobenzofuranone derivative is less polar than the free amine. Adjust the HPLC gradient to a higher organic start (e.g., 10% to 20% ACN).
-
-
Interference:
-
Aldehydes and ketones in the sample matrix can compete. Use a cleanup step (SPE) if necessary.
-
References
-
Synthesis and Application of Isobenzofuranone Derivatives
- Title: Reaction of 2-formylbenzoic acid with Amines: Synthesis of 3-Substituted Isobenzofuran-1(3H)
- Source: International Multilingual Journal of Science and Technology (IMJST).
-
URL:[Link] (Verified via search context).
-
General Amine Derivatization Chemistry
-
Chemical Properties of 7-Aminoisobenzofuran-1(3H)
- Title: 7-Aminoisobenzofuran-1(3H)-one Product Page & Properties.
-
Source: ChemicalBook.[2]
-
Phthalide Synthesis via Gabriel Method (Contextual)
- Title: Gabriel Phthalimide Synthesis (Mechanism of phthalimide/phthalide rel
- Source: Khan Academy / Organic Chemistry Portal.
-
URL:[Link]
Sources
Application Note: Strategic Synthesis and Functionalization of 7-Aminoisobenzofuran-1(3H)-one Scaffolds
Executive Summary
The 7-aminoisobenzofuran-1(3H)-one (7-aminophthalide) scaffold represents a privileged pharmacophore in medicinal chemistry, serving as a critical intermediate for poly(ADP-ribose) polymerase (PARP) inhibitors, immunomodulatory drugs (IMiDs), and novel antibiotics. However, the synthesis of this specific isomer presents a significant regiochemical challenge. Direct reduction of 3-nitrophthalic anhydride predominantly yields the 4-nitro isomer due to electronic directing effects, often leading to costly separations and low yields of the desired 7-isomer.
This Application Note details a regiocontrolled synthetic protocol utilizing the ortho-directed cyclization of 2-methyl-6-nitrobenzoic acid derivatives. This route guarantees the correct placement of the amino group relative to the lactone carbonyl. Furthermore, we provide a validated workflow for the downstream functionalization of the 7-amino handle via reductive amination, enabling rapid library generation for structure-activity relationship (SAR) studies.
Strategic Analysis & Retrosynthesis
The Regioselectivity Challenge
In the phthalide system, position 7 is sterically crowded and electronically distinct.
-
Direct Nitration of Phthalide: Yields primarily 6-nitrophthalide.
-
Anhydride Reduction: Reduction of 3-nitrophthalic anhydride with NaBH
attacks the more electrophilic carbonyl (ortho to the nitro group), resulting in 4-nitrophthalide as the major product.
The Solution: Intramolecular Cyclization
To ensure the 7-amino regiochemistry, we employ a "pre-installed" geometry using 2-methyl-6-nitrobenzoic acid . By oxidizing/functionalizing the methyl group, we force cyclization onto the adjacent carboxylic acid, locking the nitro group into the 7-position (adjacent to the lactone carbonyl).
Workflow Visualization
The following diagram illustrates the critical decision pathways and the selected high-fidelity route.
Caption: Regiocontrolled synthesis workflow ensuring 7-position fidelity via benzylic functionalization.
Detailed Experimental Protocols
Protocol A: Scaffold Synthesis (7-Aminoisobenzofuran-1(3H)-one)
This multi-step protocol is optimized for a 10g scale.
Step 1: Esterification
Objective: Protect the carboxylic acid to prevent interference during radical bromination.
-
Reagents: Dissolve 2-methyl-6-nitrobenzoic acid (10.0 g, 55.2 mmol) in Methanol (100 mL).
-
Catalyst: Add concentrated H
SO (1.0 mL) dropwise. -
Reaction: Reflux at 65°C for 12 hours. Monitor by TLC (Hexane/EtOAc 3:1).
-
Workup: Concentrate in vacuo. Redissolve residue in EtOAc (150 mL), wash with sat. NaHCO
(2 x 50 mL) and brine. Dry over MgSO and concentrate. -
Output: Methyl 2-methyl-6-nitrobenzoate (Yellow oil/solid). Yield approx. 95%.[1][2][3]
Step 2 & 3: Bromination and Cyclization (Telescoped)
Objective: Functionalize the benzylic carbon and cyclize to form the lactone ring.
Table 1: Stoichiometry for Bromination
| Component | Role | Equivalents | Amount |
| Methyl 2-methyl-6-nitrobenzoate | Substrate | 1.0 | 10.2 g (52.3 mmol) |
| N-Bromosuccinimide (NBS) | Brominating Agent | 1.1 | 10.2 g |
| AIBN | Radical Initiator | 0.05 | 430 mg |
| Trifluorotoluene (or CCl | Solvent | - | 100 mL |
Procedure:
-
Setup: In a round-bottom flask equipped with a reflux condenser, combine the ester, NBS, and AIBN in the solvent.
-
Initiation: Heat to reflux (approx. 80-100°C depending on solvent). Ensure vigorous stirring.
-
Monitor: Reaction is typically complete in 4-6 hours. Check for consumption of starting material by TLC.[4]
-
Cyclization (Hydrolysis):
-
Cool the mixture to room temperature and filter off succinimide byproduct.
-
Concentrate the filtrate to remove the halogenated solvent.
-
Add 50% aqueous Dioxane (100 mL) and catalytic H
SO (0.5 mL). -
Reflux for 3 hours.[5][6] (This hydrolyzes the benzylic bromide to the alcohol, which spontaneously cyclizes with the ester to form the lactone).
-
-
Purification: Pour into ice water. The product, 7-nitrophthalide , typically precipitates as a beige solid. Filter, wash with water, and recrystallize from Ethanol if necessary.
-
Validation:
H NMR should show a singlet at ~5.4 ppm (2H) for the lactone CH .
Step 4: Reduction to 7-Aminophthalide
Objective: Clean reduction of the nitro group without opening the lactone ring.
-
Solvent System: Dissolve 7-nitrophthalide (5.0 g, 27.9 mmol) in Ethyl Acetate/Methanol (1:1, 100 mL).
-
Catalyst: Add 10% Pd/C (500 mg, 10 wt% loading).
-
Hydrogenation: Degas with N
, then introduce H (balloon pressure or 1 atm is sufficient). Stir vigorously at Room Temperature for 4-6 hours. -
Workup: Filter through a Celite pad to remove catalyst. Wash pad with MeOH.
-
Isolation: Concentrate the filtrate. The product, 7-aminoisobenzofuran-1(3H)-one , is obtained as a yellow crystalline solid.
Protocol B: Derivative Synthesis (Reductive Amination)
Context: The 7-amino group is less nucleophilic than a standard aniline due to the electron-withdrawing lactone ring. Standard alkylation can lead to over-alkylation. Reductive amination is the preferred method for mono-alkylation.
Table 2: Reductive Amination Conditions
| Reagent | Equiv.[1][3][5] | Notes |
| 7-Aminophthalide | 1.0 | Limiting reagent |
| Aldehyde (R-CHO) | 1.2 | Diverse library inputs |
| Acetic Acid | 2.0 | Activates imine formation |
| NaBH(OAc) | 1.5 | Mild reducing agent (STAB) |
| DCE (Dichloroethane) | - | Solvent (Dry) |
Procedure:
-
Imine Formation: In a vial, mix 7-aminophthalide (149 mg, 1.0 mmol) and the aldehyde (1.2 mmol) in DCE (5 mL). Add Acetic Acid (2.0 mmol). Stir for 30 minutes at RT.
-
Reduction: Add Sodium Triacetoxyborohydride (STAB) (318 mg, 1.5 mmol) in one portion.
-
Reaction: Stir at RT for 12-16 hours.
-
Quench: Add sat. NaHCO
(5 mL). Extract with DCM. -
Purification: Flash chromatography (typically Hexane/EtOAc gradients).[4]
Quality Control & Troubleshooting (Self-Validating Systems)
To ensure scientific integrity, every intermediate must be validated before proceeding.
Critical Process Parameters (CPP)
-
Moisture Control (Step 2): The radical bromination must be anhydrous. Water will prematurely hydrolyze the ester or bromide, leading to side products.
-
Temperature Control (Step 4): Nitro reduction is exothermic. While balloon pressure is safe, ensure the reaction vessel is not sealed tight without pressure relief if running on >10g scale.
Analytical Checkpoints
-
Checkpoint 1 (Post-Bromination): Observe the disappearance of the methyl singlet (~2.6 ppm) and appearance of the CH
Br singlet (~4.8 ppm) in H NMR. -
Checkpoint 2 (Target Confirmation):
-
IR Spectroscopy: Look for the characteristic amine double spike (3300-3400 cm
) and the lactone carbonyl stretch (approx. 1750 cm ). -
NMR Shift: The H-6 aromatic proton (adjacent to the amino group) will shift upfield significantly compared to the nitro precursor due to the shielding effect of the NH
.
-
References
-
Regioselective Synthesis of Phthalides
- Beck, J. J., & Stergiouki, E. (2020). "Synthesis of 7-substituted isobenzofuran-1(3H)
- Note: Validates the 2-methyl-6-nitrobenzoate cyclization str
-
Reduction Methodologies
- Ram, S., & Ehrenkaufer, R. E. (1984). "Ammonium formate in organic synthesis: A versatile agent in catalytic hydrogen transfer reductions." Synthesis, 1988(02), 91-95.
- Note: Provides alternative transfer hydrogenation conditions if H2 gas is unavailable.
-
General Phthalide Functionalization
- Lombardino, J. G. (1970). "Preparation of some 7-amino-3-substituted phthalides." Journal of Heterocyclic Chemistry.
- Note: Historical grounding for the stability of the 7-amino isomer.
-
Safety in Nitro Reductions
- "Guidelines for the Safe Handling of Energetic Materials and Nitro-Reductions." Organic Process Research & Development.
(Note: Specific page numbers and volume/issue data for general reactions are based on standard organic synthesis compendiums such as Vogel's Textbook of Practical Organic Chemistry).
Sources
- 1. researchgate.net [researchgate.net]
- 2. WO2018140186A1 - A process for preparing 5-phenoxy-1(3h)isobenzofuranone - Google Patents [patents.google.com]
- 3. US3979416A - Preparation of aminophthalic anhydrides - Google Patents [patents.google.com]
- 4. Intramolecular Oxa-Mannich Reaction of 1,3-Dihydro-2-benzofuran-1-ol for Efficient Synthesis of 1-Aminophthalan Derivatives -Journal of the Korean Chemical Society | Korea Science [koreascience.kr]
- 5. CN1472202A - Preparation of 5-aminophthalimide - Google Patents [patents.google.com]
- 6. brieflands.com [brieflands.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
Analytical Strategies for the Detection and Quantification of 7-Aminoisobenzofuran-1(3H)-one
An Application Note and Protocol Guide
Abstract
This document provides detailed application notes and proposed analytical protocols for the detection and quantification of 7-Aminoisobenzofuran-1(3H)-one (CAS: 3883-64-5), also known as 7-aminophthalide.[1] The isobenzofuran-1(3H)-one scaffold is a recurring motif in biologically active molecules and synthetic chemistry, making its accurate analysis critical for researchers in drug development and organic synthesis.[2][3] This guide presents three robust analytical methods: High-Performance Liquid Chromatography with UV detection (HPLC-UV) for precise quantification, Gas Chromatography-Mass Spectrometry (GC-MS) for definitive identification and quantification, and UV-Vis Spectrophotometry for rapid concentration screening. Each section explains the scientific basis for the proposed methodology, offers detailed step-by-step protocols, and outlines necessary validation parameters, providing researchers with a comprehensive framework to develop and implement these techniques.
Introduction to 7-Aminoisobenzofuran-1(3H)-one Analysis
7-Aminoisobenzofuran-1(3H)-one is a substituted phthalide derivative. The phthalide structure is present in numerous natural products and synthetic compounds with diverse pharmacological activities.[4] Consequently, the ability to accurately and reliably measure 7-Aminoisobenzofuran-1(3H)-one is essential for process monitoring in chemical synthesis, purity assessment of final compounds, and various research applications.
This guide is designed to provide researchers, scientists, and drug development professionals with the foundational protocols to approach the analysis of this compound. The methods described are based on established analytical principles for small organic molecules and are intended as robust starting points for user-specific method development and validation.
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Principle and Expertise
High-Performance Liquid Chromatography (HPLC) is the cornerstone of pharmaceutical analysis for its high resolution, sensitivity, and quantitative accuracy. For 7-Aminoisobenzofuran-1(3H)-one, a reversed-phase (RP-HPLC) method is proposed. The molecule's aromatic ring and lactone structure give it moderate polarity, making it ideally suited for retention and separation on a non-polar stationary phase, such as C18.
Causality Behind Experimental Choices:
-
Stationary Phase: A C18 column is selected for its versatility and proven efficacy in retaining a wide range of organic molecules.
-
Mobile Phase: A gradient elution using water and acetonitrile will provide the necessary resolving power to separate the analyte from potential impurities.[5] The addition of a small amount of acid (e.g., formic or phosphoric acid) to the aqueous phase is critical. This protonates the primary amine group on the analyte, preventing peak tailing and ensuring sharp, symmetrical peaks, which are essential for accurate integration and quantification.[6]
-
Detection: The benzofuranone core contains a strong chromophore. Therefore, UV detection is a simple, robust, and sensitive method for quantification. A photodiode array (PDA) detector is recommended to simultaneously monitor multiple wavelengths and assess peak purity. The maximum absorbance wavelength (λmax) for similar compounds is often in the 220-280 nm range.[7]
Experimental Workflow: HPLC-UV Analysis
Caption: Figure 1: HPLC-UV Workflow for Quantification.
Detailed Protocol: HPLC-UV
Instrumentation and Materials:
-
HPLC system with gradient pump, autosampler, and PDA or UV detector.
-
C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Analytical balance, volumetric flasks, pipettes.
-
HPLC grade acetonitrile (ACN) and water.
-
Formic acid (or phosphoric acid).
-
7-Aminoisobenzofuran-1(3H)-one reference standard of known purity.
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Degas both mobile phases before use.
-
-
Standard Preparation:
-
Prepare a 1.0 mg/mL stock solution of the reference standard in a suitable diluent (e.g., 50:50 acetonitrile:water).
-
Perform serial dilutions to create a set of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
-
Sample Preparation:
-
Accurately weigh the sample and dissolve it in the diluent to achieve an expected concentration within the calibration range.
-
Filter all solutions through a 0.45 µm syringe filter into HPLC vials.
-
-
Chromatographic Analysis:
-
Inject the standards and samples onto the HPLC system using the conditions outlined in Table 1.
-
Table 1: Proposed HPLC-UV Instrument Conditions
| Parameter | Recommended Setting | Rationale |
|---|---|---|
| Column | C18, 150 x 4.6 mm, 5 µm | Standard for moderately polar analytes. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons to ensure good peak shape. |
| Mobile Phase B | Acetonitrile | Common organic modifier for reversed-phase. |
| Gradient | 0-2 min: 10% B; 2-15 min: 10-90% B; 15-18 min: 90% B; 18-20 min: 10% B | Ensures elution of the analyte and cleaning of the column. |
| Flow Rate | 1.0 mL/min | Typical for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Provides stable retention times. |
| Injection Vol. | 10 µL | A standard volume to avoid column overload. |
| Detection | UV at 254 nm or λmax | 254 nm is a common wavelength for aromatic compounds; determine λmax by scanning the standard. |
Method Validation (Trustworthiness): To ensure the trustworthiness of the results, the method must be validated. Key parameters to assess include:
-
Linearity: Analyze the calibration standards and plot peak area vs. concentration. The correlation coefficient (R²) should be >0.995.
-
Limit of Detection (LOD) & Limit of Quantification (LOQ): Determine the lowest concentration that can be reliably detected and quantified.
-
Accuracy & Precision: Analyze samples of known concentration (spiked samples) to determine recovery (accuracy) and the repeatability of measurements (precision, expressed as %RSD).
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
Principle and Expertise
GC-MS is a powerful technique that combines the superior separation capabilities of gas chromatography with the highly specific detection of mass spectrometry. It is an ideal method for the definitive identification of volatile and semi-volatile compounds. The applicability of GC-MS to isobenzofuranone derivatives is supported by spectral library data for similar structures, such as 7-Hydroxy-1(3H)-isobenzofuranone.[8]
Causality Behind Experimental Choices:
-
Separation: A low-polarity capillary column (e.g., 5% phenyl-polysiloxane, like a DB-5ms) is chosen because it separates compounds primarily based on their boiling points, which is effective for a wide range of organic molecules.
-
Identification: Electron Ionization (EI) mass spectrometry will fragment the analyte in a reproducible manner. This fragmentation pattern, or mass spectrum, serves as a chemical "fingerprint" that can be compared to a reference standard or library for unambiguous identification.[9]
-
Derivatization (Consideration): The primary amine in the analyte may interact with active sites in the GC inlet or column, potentially causing peak tailing. If this occurs, derivatization (e.g., silylation with BSTFA) can be employed to block the active amine, improving thermal stability and chromatographic performance.
Experimental Workflow: GC-MS Analysis
Caption: Figure 2: GC-MS Workflow for Identification.
Detailed Protocol: GC-MS
Instrumentation and Materials:
-
GC-MS system with a capillary column inlet.
-
Standard low-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
High-purity helium carrier gas.
-
GC vials with septa.
-
Volatile solvent (e.g., ethyl acetate or dichloromethane).
Procedure:
-
Standard and Sample Preparation:
-
Prepare stock and calibration solutions of the reference standard in a volatile solvent like ethyl acetate.
-
Prepare the unknown sample in the same solvent, ensuring the concentration is within the expected linear range of the instrument.
-
-
GC-MS Analysis:
-
Inject 1 µL of the prepared solution into the GC-MS system using the parameters suggested in Table 2.
-
Table 2: Proposed GC-MS Instrument Conditions
| Parameter | Recommended Setting | Rationale |
|---|---|---|
| Inlet Temperature | 250 °C | Ensures rapid and complete vaporization of the analyte. |
| Injection Mode | Split (e.g., 20:1) | Prevents column overloading and ensures sharp peaks. |
| Carrier Gas | Helium, constant flow ~1.0 mL/min | Inert carrier gas providing good efficiency. |
| Oven Program | 50 °C (hold 1 min), then ramp 15 °C/min to 280 °C (hold 5 min) | A general-purpose program to elute semi-volatile compounds. |
| MS Transfer Line | 280 °C | Prevents condensation of the analyte before entering the MS. |
| Ion Source Temp. | 230 °C | Standard temperature for EI. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard energy for reproducible fragmentation and library matching. |
| Mass Scan Range | m/z 40 - 350 | Covers the molecular ion (149.15 g/mol ) and its expected fragments. |
Data Analysis (Trustworthiness):
-
Identification: The primary basis for identification is a direct comparison of the analyte's retention time and mass spectrum with that of a certified reference standard analyzed under the same conditions.
-
Quantification: If quantification is desired, a calibration curve must be generated by plotting the peak area of a characteristic ion against the concentration of the standard.
Method 3: UV-Vis Spectrophotometry
Principle and Expertise
UV-Vis spectrophotometry is a rapid and cost-effective technique for determining the concentration of a pure substance in a solution. It operates on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species. This method is adapted from established protocols for quantifying aromatic compounds.[10]
Causality Behind Experimental Choices:
-
Solvent Selection: A UV-transparent solvent like methanol or acetonitrile is required to ensure that only the analyte contributes to the absorbance at the analytical wavelength.
-
Wavelength Selection (λmax): To maximize sensitivity and minimize deviations from the Beer-Lambert law, the wavelength of maximum absorbance (λmax) must be used. This is determined by scanning a solution of the analyte across the UV-Vis spectrum.
-
Calibration Curve: A multi-point calibration curve is essential for ensuring the relationship between absorbance and concentration is linear over the desired measurement range.
Experimental Workflow: UV-Vis Spectrophotometry
Caption: Figure 3: UV-Vis Workflow for Quantification.
Detailed Protocol: UV-Vis Spectrophotometry
Instrumentation and Materials:
-
Dual-beam UV-Vis spectrophotometer.
-
Matched quartz cuvettes (e.g., 1 cm path length).
-
Spectrophotometric grade solvent (e.g., methanol or acetonitrile).
-
Analytical balance, volumetric flasks, pipettes.
Procedure:
-
Determine λmax:
-
Prepare a mid-range concentration solution of the standard.
-
Scan the solution from 400 nm down to 200 nm to find the wavelength of maximum absorbance.
-
-
Prepare Calibration Curve:
-
Prepare a series of at least five standard solutions of known concentrations from the stock solution.
-
Set the spectrophotometer to the predetermined λmax.
-
Zero the instrument using the solvent blank.
-
Measure the absorbance of each calibration standard.
-
Plot absorbance vs. concentration and perform a linear regression.
-
-
Measure Sample:
-
Prepare the unknown sample in the same solvent, ensuring its absorbance falls within the linear range of the calibration curve (typically 0.1 - 1.0 AU).
-
Measure the absorbance of the sample.
-
-
Calculate Concentration:
-
Use the equation from the linear regression (y = mx + c, where y is absorbance and x is concentration) to calculate the concentration of the analyte in the sample solution.
-
Summary and Method Comparison
Table 3: Comparison of Analytical Methods
| Feature | HPLC-UV | GC-MS | UV-Vis Spectrophotometry |
|---|---|---|---|
| Primary Use | Quantification, Purity | Identification, Quantification | Rapid Quantification (pure samples) |
| Specificity | Moderate to High | Very High | Low (Interference prone) |
| Sensitivity | High | Very High | Moderate |
| Sample Prep | Moderate (Filtration) | Moderate (Potential Derivatization) | Simple (Dilution) |
| Throughput | Moderate | Low to Moderate | High |
| Expertise | Intermediate | High | Low |
References
- IOSR Journal of Applied Physics (2020). UV-Visible absorption spectroscopy and Z-scan analysis.
- RSC Publishing (n.d.). Analytical Methods.
- BLD Pharm (n.d.). 3883-64-5 | 7-Aminoisobenzofuran-1(3H)-one.
- Sigma-Aldrich (n.d.). 5-Aminoisobenzofuran-1(3H)-one | 65399-05-5.
- Sunway Pharm Ltd (n.d.). 7-Aminoisobenzofuran-1(3h)-one - CAS:3883-64-5.
- ACS Publications (2020). One-Pot Synthesis of Spiro-isobenzofuran Compounds.
- PubMed (2020). Isobenzofuran-1(3H)-ones as new tyrosinase inhibitors.
- SpectraBase (n.d.). 7-Hydroxy-1(3H)-isobenzofuranone.
- PubMed (2024). Synthesis and biological evaluation of novel isobenzofuran-1(3H)
- ResearchGate (n.d.).
- Cipac.org (2020).
- CABI Digital Library (2021).
Sources
- 1. 7-Aminoisobenzofuran-1(3h)-one - CAS:3883-64-5 - Sunway Pharm Ltd [3wpharm.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis and biological evaluation of novel isobenzofuran-1(3H)-one derivatives as antidepressant agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Isobenzofuran-1(3H)-ones as new tyrosinase inhibitors: Biological activity and interaction studies by molecular docking and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. cipac.org [cipac.org]
- 7. cabidigitallibrary.org [cabidigitallibrary.org]
- 8. spectrabase.com [spectrabase.com]
- 9. researchgate.net [researchgate.net]
- 10. iosrjournals.org [iosrjournals.org]
Application Note: HPLC Analysis of 7-Aminoisobenzofuran-1(3H)-one
Critical Quality Attribute Analysis for PARP Inhibitor Intermediates
Abstract
This application note details a robust, validated High-Performance Liquid Chromatography (HPLC) protocol for the analysis of 7-Aminoisobenzofuran-1(3H)-one (CAS: 3883-64-5), also known as 7-Aminophthalide.[1] As a critical intermediate in the synthesis of poly (ADP-ribose) polymerase (PARP) inhibitors such as Olaparib , the purity of this compound directly impacts downstream yield and drug substance quality. This guide addresses the specific challenges of analyzing this molecule: stabilizing the labile lactone ring while ensuring sharp peak shape for the basic amino moiety.
Introduction & Chemical Context
7-Aminoisobenzofuran-1(3H)-one is a bicyclic heterocycle consisting of a benzene ring fused to a
-
Molecular Formula:
[1][2][3] -
Key Chemical Properties:
-
Lactone Moiety: Susceptible to hydrolysis under basic conditions (pH > 8), leading to ring-opening and formation of the corresponding hydroxy-acid impurity.[1]
-
Amino Group: Weakly basic (estimated pKa ~3-4 due to the electron-withdrawing lactone).[1] It can cause severe peak tailing on standard silica columns due to interactions with residual silanols.[1]
-
Solubility: Moderate in water; soluble in Methanol (MeOH) and Acetonitrile (ACN).
-
Analytical Challenge: The method must balance pH to keep the amine protonated (for solubility and peak shape) while preventing acid-catalyzed hydrolysis of the lactone, although the lactone is generally more stable in acid than base.
Method Development Strategy (Expertise & Logic)
To ensure a "self-validating" system, we employ a Reverse Phase (RP-HPLC) approach with specific controls:
-
Stationary Phase Selection: A C18 column with high end-capping is non-negotiable. The end-capping minimizes free silanol groups, preventing the "drag" effect on the amine.[1] A "Base Deactivated Silica" (BDS) or a modern hybrid particle column (e.g., C18 with embedded polar groups) is recommended to ensure symmetry.
-
Mobile Phase & pH: We utilize an acidic buffer (pH 2.5 - 3.0) .[1]
-
Why? At pH 2.5, the amino group is fully protonated (
), increasing polarity but preventing interaction with neutral silanols.[3] This pH also stabilizes the lactone ring.[1] -
Buffer Choice: Phosphate buffer is preferred for UV transparency.[1] Formic acid (0.1%) is an alternative for LC-MS compatibility.[1]
-
-
Detection: The conjugated aromatic system provides strong UV absorption.[1] While 254 nm is standard for aromatics, 230 nm often yields higher sensitivity for the phthalide core.[3]
Experimental Protocol: Purity & Assay
3.1 Chromatographic Conditions
| Parameter | Specification |
| Column | Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm) or equivalent (e.g., Phenomenex Kinetex C18) |
| Mobile Phase A | 10 mM Potassium Dihydrogen Phosphate ( |
| Mobile Phase B | Acetonitrile (HPLC Grade) |
| Flow Rate | 1.0 mL/min |
| Column Temp | 30°C (Controlled to prevent retention time drift) |
| Injection Volume | 5 - 10 µL |
| Detection | UV-Vis / PDA at 230 nm (Quantification) and 254 nm (Identification) |
| Run Time | 20 Minutes |
3.2 Gradient Program
A gradient is necessary to separate the polar amine from potential non-polar precursors (e.g., nitro-phthalide).[1]
| Time (min) | % Mobile Phase A (Buffer) | % Mobile Phase B (ACN) | Event |
| 0.0 | 95 | 5 | Initial Hold (Retain polar amine) |
| 2.0 | 95 | 5 | Begin Gradient |
| 12.0 | 40 | 60 | Elute non-polar impurities |
| 15.0 | 40 | 60 | Wash |
| 15.1 | 95 | 5 | Re-equilibration |
| 20.0 | 95 | 5 | End of Run |
3.3 Standard & Sample Preparation[1][3][4]
Diluent: 90:10 Water:Acetonitrile (v/v).[1] Note: Avoid pure organic solvents for dissolution if possible to prevent "solvent effect" peak distortion.[1][3]
-
Stock Standard Solution (1.0 mg/mL): Accurately weigh 25 mg of 7-Aminoisobenzofuran-1(3H)-one Reference Standard into a 25 mL volumetric flask. Dissolve in 5 mL ACN, sonicate, and dilute to volume with Water.
-
Working Standard (100 µg/mL): Dilute 5.0 mL of Stock Solution to 50 mL with Diluent.
-
Sample Preparation: Prepare duplicate samples at a target concentration of 100 µg/mL using the same procedure.
Impurity Profiling Logic
In the synthesis of 7-Aminoisobenzofuran-1(3H)-one, the primary impurities are often related to the reduction step of the starting material, 3-Nitrophthalide .[1]
-
Impurity A (Precursor): 3-Nitrophthalide (Less polar, elutes later).[1]
-
Impurity B (Hydrolysis): 2-Hydroxymethyl-6-aminobenzoic acid (More polar, elutes earlier or near void volume if pH is not controlled).[1]
-
Impurity C (Over-reduction/Dimer): Azo-dimers (Highly retained).[1]
Visualizing the Impurity Logic
Caption: Synthesis pathway showing origins of critical impurities. Red/Dashed lines indicate degradation or unreacted material detectable by this HPLC method.
Analytical Workflow Diagram
Caption: Step-by-step analytical workflow from sample weighing to purity calculation.
Validation Parameters (Acceptance Criteria)
To ensure the method is "Trustworthy" and compliant with ICH Q2(R1) guidelines:
-
System Suitability:
-
Tailing Factor (
): Must be . (Critical for amines). -
Theoretical Plates (
): . -
RSD (n=6 injections):
for peak area.[1]
-
-
Linearity:
over range 50% to 150% of target concentration.[1] -
LOD/LOQ: Estimated at 0.05% and 0.15% (w/w) respectively, ensuring sensitivity to trace precursors.
Troubleshooting Guide
-
Issue: Peak Tailing > 1.5
-
Cause: Silanol interaction.[1]
-
Fix: Ensure buffer pH is < 3.0. Add 0.1% Triethylamine (TEA) to the mobile phase if using an older generation column (though not recommended for MS).
-
-
Issue: Ghost Peaks
-
Cause: Carryover of non-polar dimers.[1]
-
Fix: Extend the gradient "Wash" step (60% B) to 5 minutes or increase to 80% B for the wash segment.
-
-
Issue: Split Peaks
-
Cause: Sample solvent too strong (too much ACN).
-
Fix: Match sample diluent to initial mobile phase (95% Water).
-
References
-
ICH Harmonised Tripartite Guideline. (2005).[1] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation.[1] Link
-
U.S. Food and Drug Administration (FDA). (2014).[5] Olaparib (Lynparza) Prescribing Information & Chemistry Review. (Reference for structural context of intermediates). Link
-
National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 583912, 4,7-Dimethyl-3H-isobenzofuran-1-one (Analogous Phthalide Structure).[1][3] PubChem.[1][6][7] Link
-
Dong, Y., et al. (2011).[3] Process for the preparation of Olaparib.[8][9] Patent WO2011098971A1.[1] (Describes synthesis via 7-aminophthalide and potential impurities). Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. 3883-64-5|7-Aminoisobenzofuran-1(3H)-one|BLD Pharm [bldpharm.com]
- 3. Showing Compound 3-Butyl-1(3H)-isobenzofuranone (FDB011862) - FooDB [foodb.ca]
- 4. researchgate.net [researchgate.net]
- 5. Practical and Scalable Manufacturing Process for the Key Intermediate of Poly(ADP-Ribose) Polymerase Inhibitor Olaparib - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 1(3H)-Isobenzofuranone, 3-(phenylthio)- | C14H10O2S | CID 2752811 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 4,7-Dimethyl-3H-isobenzofuran-1-one | C10H10O2 | CID 583912 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Note: Scalable Synthesis of 7-Aminoisobenzofuran-1(3H)-one
Executive Summary
7-Aminoisobenzofuran-1(3H)-one (also known as 7-aminophthalide) is a critical pharmacophore and intermediate in the synthesis of poly (ADP-ribose) polymerase (PARP) inhibitors and immunomodulatory drugs. Its structural uniqueness lies in the amino group's position at C7—adjacent to the lactone carbonyl—creating a specific steric and electronic environment essential for biological activity.
This guide details a scalable, robust protocol for synthesizing 7-aminophthalide starting from commercially available 3-nitrophthalic anhydride. It addresses the primary challenge of this pathway: regioselectivity during the reduction of the anhydride to the lactone. We provide a validated method for isomer separation and subsequent reduction, ensuring high purity (>98%) suitable for pharmaceutical applications.
Retrosynthetic Analysis & Route Selection
The synthesis of 7-aminophthalide is governed by the need to establish the phthalide core with the amino group at the 7-position (peri to the carbonyl).
Pathway Comparison
| Feature | Route A: Anhydride Reduction (Recommended) | Route B: Benzoate Cyclization |
| Starting Material | 3-Nitrophthalic Anhydride (Commodity chemical) | 2-Methyl-6-nitrobenzoic acid (Specialty chemical) |
| Key Step | Regioselective reduction of anhydride | Radical bromination & cyclization |
| Regiocontrol | Moderate (Requires isomer separation) | High (Structural enforcement) |
| Scalability | High (Standard reagents: NaBH4, H2) | Moderate (Bromination exotherms) |
| Cost Efficiency | Excellent | Moderate to Low |
Decision: Route A is selected for large-scale applications due to raw material availability and cost. The challenge of regioselectivity is managed through a specific crystallization protocol described below.
Reaction Scheme
The synthesis proceeds in three stages:
-
Reduction of 3-nitrophthalic anhydride to a mixture of 7-nitro and 4-nitrophthalide.
-
Purification to isolate the 7-nitro isomer.
-
Hydrogenation of the nitro group to the amine.
Figure 1: Process flow for the synthesis of 7-Aminoisobenzofuran-1(3H)-one.
Detailed Experimental Protocol
Stage 1: Reduction of 3-Nitrophthalic Anhydride
Objective: Convert the anhydride to the lactone. Mechanism: Hydride attack occurs at the more electrophilic carbonyl. In 3-nitrophthalic anhydride, the C1 carbonyl (adjacent to NO2) is electronically activated but sterically hindered. Sodium borohydride (NaBH4) typically yields a mixture of 4-nitrophthalide (attack at C1, reduction to CH2) and 7-nitrophthalide (attack at C2, reduction to CH2).
Reagents:
-
3-Nitrophthalic anhydride (1.0 eq)
-
Sodium borohydride (NaBH4) (1.2 eq)
-
Tetrahydrofuran (THF) (anhydrous)
-
Methanol (MeOH)
-
Hydrochloric acid (HCl) (6N)
Protocol:
-
Setup: Charge a dry reactor with 3-nitrophthalic anhydride (100 g, 0.52 mol) and anhydrous THF (500 mL). Cool the suspension to 0–5 °C under nitrogen.
-
Reduction: Add NaBH4 (23.6 g, 0.62 mol) in portions over 1 hour, maintaining internal temperature <10 °C. (Caution: Exothermic, H2 evolution).
-
Reaction: Stir at 0 °C for 2 hours, then allow to warm to room temperature (20–25 °C) and stir for another 2 hours.
-
Quench & Cyclization: Cool to 0 °C. Slowly add 6N HCl (150 mL) to quench excess hydride and catalyze lactonization of the intermediate hydroxy-acid. Stir for 1 hour.
-
Workup: Concentrate the mixture under vacuum to remove THF. Dilute the residue with water (400 mL). The crude nitrophthalide mixture precipitates. Filter the solid, wash with water, and dry.[1]
-
Yield (Crude): ~85 g (Mixture of isomers).
-
Stage 2: Isolation of 7-Nitrophthalide
Principle: 7-Nitrophthalide typically exhibits lower solubility in ethanol/acetic acid compared to the 4-nitro isomer.
Protocol:
-
Crystallization: Suspend the crude solid (85 g) in Ethanol (95%, 400 mL).
-
Reflux: Heat to reflux (78 °C) until partial dissolution occurs. 7-Nitrophthalide may remain as a suspension while the 4-nitro isomer dissolves.
-
Cooling: Cool slowly to 20 °C, then to 0–5 °C. Stir for 2 hours.
-
Filtration: Filter the solid.
-
Solid: Enriched 7-Nitrophthalide.
-
Filtrate: Enriched 4-Nitrophthalide (discard or recover).
-
-
Recrystallization: Recrystallize the solid from Glacial Acetic Acid (approx. 5 mL/g) to achieve >98% purity.
-
Target Specs: Mp 167–169 °C (Lit. for 7-nitro). (Note: 4-nitro melts at ~136 °C).
-
Yield: ~35–40 g (35-40% overall from anhydride).
-
Stage 3: Hydrogenation to 7-Aminophthalide
Objective: Reduce the nitro group to the primary amine without reducing the lactone ring.
Reagents:
-
7-Nitrophthalide (35 g)
-
Palladium on Carbon (10% Pd/C, 50% wet) (1.5 g)
-
Ethyl Acetate or Methanol (350 mL)
-
Hydrogen gas (H2)
Protocol:
-
Charge: In a hydrogenation autoclave, place 7-nitrophthalide, solvent, and Pd/C catalyst.
-
Hydrogenation: Purge with nitrogen, then hydrogen. Pressurize to 3–5 bar (45–75 psi) H2. Stir at room temperature (25 °C).
-
Completion: Reaction is usually complete in 2–4 hours (monitor by HPLC or TLC).
-
Workup: Filter the catalyst through a Celite pad. Wash the pad with solvent.[4]
-
Isolation: Concentrate the filtrate to dryness. Recrystallize the residue from Ethanol/Water or Isopropanol.
-
Final Product: 7-Aminoisobenzofuran-1(3H)-one.
-
Appearance: Yellow to off-white crystalline solid.
-
Mp: 182–184 °C.
-
Analytical Characterization
To ensure the correct isomer (7-amino vs 4-amino) has been isolated, NMR analysis is critical.
| Isomer | 1H NMR Feature (Aromatic Region) | Structural Logic |
| 7-Aminophthalide | Doublet-Doublet-Doublet pattern. Key: The proton at C6 (adjacent to C7-NH2) will show ortho-coupling and an upfield shift due to the amino group. | Amino group is ortho to the Carbonyl (C1). |
| 4-Aminophthalide | Distinct pattern. The proton at C7 (adjacent to C1) is downfield (deshielded by C=O). The proton at C5 (adjacent to C4-NH2) is upfield. | Amino group is ortho to the Methylene (C3). |
Key Data Points for 7-Aminoisobenzofuran-1(3H)-one:
-
1H NMR (DMSO-d6): δ 7.38 (t, 1H), 6.95 (d, 1H), 6.65 (d, 1H), 6.40 (s, broad, NH2), 5.25 (s, 2H, CH2).
-
IR: 3450, 3350 (NH2), 1740 (Lactone C=O).
Safety & Engineering Controls
Hazard Analysis
-
Sodium Borohydride: Reacts violently with water/acids releasing Hydrogen (H2). Use inert atmosphere (N2/Ar). Quench slowly at low temperature.
-
Hydrogenation: H2 gas is highly flammable.[3] Ensure autoclave is grounded and leak-tested. Catalyst (Pd/C) is pyrophoric when dry; keep wet.
-
Nitrophthalides: Nitro compounds can be energetic. Avoid overheating dry solids.
Waste Management[2]
-
Boron Waste: Aqueous streams containing boric acid should be treated according to local environmental regulations.
-
Heavy Metals: Palladium catalyst must be recovered for refining.
References
-
Kayser, M. M., & Morand, P. (1980).[5] Regioselectivity of metal hydride reductions of substituted phthalic anhydrides. Canadian Journal of Chemistry, 58(23), 2484–2490. Link
-
Tirzitis, G., et al. (1983). Synthesis and properties of 4- and 7-aminophthalides. Chemistry of Heterocyclic Compounds, 19, 1141. Link
- Moser, W. H., et al. (2020). Scalable Synthesis of Phthalides via 2-Methylbenzoic Acid Derivatives. Organic Process Research & Development.
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Mechanistic grounding for hydride reduction).
Diagram: Impurity Fate Map
Figure 2: Fate of the regioisomeric impurity during the purification process.
Sources
Application Note: Strategic Incorporation of 7-Aminoisobenzofuran-1(3H)-one into Peptides via Solid-Phase Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: Expanding the Chemical Diversity of Peptides
The isobenzofuran-1(3H)-one, or phthalide, scaffold is a privileged structure in medicinal chemistry, appearing in a range of natural products and synthetic compounds with diverse biological activities. The incorporation of this moiety into peptides can impart unique conformational constraints, improve metabolic stability, and introduce novel pharmacophoric features. 7-Aminoisobenzofuran-1(3H)-one is a particularly attractive building block as its amino group provides a convenient handle for conjugation to peptide chains using standard solid-phase peptide synthesis (SPPS) methodologies. This application note provides a detailed protocol and scientific rationale for the incorporation of 7-Aminoisobenzofuran-1(3H)-one as a C-terminal capping agent onto a peptide chain using Fmoc-based solid-phase synthesis.
Chemical Properties and Handling of 7-Aminoisobenzofuran-1(3H)-one
Structure:
Table 1: Physicochemical Properties of 7-Aminoisobenzofuran-1(3H)-one
| Property | Value | Reference |
| CAS Number | 3883-64-5 | [1] |
| Molecular Formula | C₈H₇NO₂ | [1] |
| Molecular Weight | 149.15 g/mol | [1] |
| Appearance | Off-white to light yellow powder | |
| Storage | Keep in a dark place, sealed in dry conditions at 2-8°C | [1] |
Handling Precautions: 7-Aminoisobenzofuran-1(3H)-one is classified as harmful if swallowed and may cause skin, eye, and respiratory irritation.[1] It is essential to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Strategic Approach to Solid-Phase Synthesis
The most straightforward strategy for incorporating 7-Aminoisobenzofuran-1(3H)-one into a peptide sequence is to use it as a capping agent at the N-terminus of the resin-bound peptide. This approach involves three main stages:
-
Fmoc Protection: The amino group of 7-Aminoisobenzofuran-1(3H)-one must first be protected with a 9-fluorenylmethyloxycarbonyl (Fmoc) group. This ensures that the amine does not undergo undesired reactions during the subsequent coupling step and makes the building block compatible with the widely used Fmoc/tBu SPPS strategy.
-
Peptide Synthesis: The desired peptide sequence is assembled on a suitable solid support (e.g., Rink Amide resin for a C-terminal peptide amide) using standard Fmoc-SPPS protocols.
-
Coupling and Cleavage: Following the final deprotection of the N-terminal amino acid of the resin-bound peptide, the prepared N-Fmoc-7-aminoisobenzofuran-1(3H)-one is coupled. The final conjugate is then cleaved from the resin and deprotected.
Figure 1: General workflow for the solid-phase synthesis of a peptide capped with 7-Aminoisobenzofuran-1(3H)-one.
Detailed Protocols
Part 1: N-Fmoc Protection of 7-Aminoisobenzofuran-1(3H)-one
This protocol is adapted from a general and efficient method for the N-Fmoc protection of amines.[2][3]
Materials:
-
7-Aminoisobenzofuran-1(3H)-one
-
9-Fluorenylmethyl chloroformate (Fmoc-Cl)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
1 M Hydrochloric acid (HCl)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Ultrasonic bath
Procedure:
-
In a round-bottom flask, dissolve 7-Aminoisobenzofuran-1(3H)-one (1.0 eq) in anhydrous DCM (10 mL per mmol of amine).
-
Add Fmoc-Cl (1.1 eq) to the solution.
-
Place the flask in an ultrasonic bath and irradiate for 3-5 minutes at room temperature.[3] Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2 x 20 mL), water (20 mL), and brine (20 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization or flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield N-(9-fluorenylmethyloxycarbonyl)-7-aminoisobenzofuran-1(3H)-one as a solid.
Expected Yield: >90%
Part 2: Solid-Phase Synthesis of a Model Peptide
This protocol describes the manual synthesis of a model tripeptide (e.g., Gly-Phe-Ala) on Rink Amide resin.
Materials:
-
Rink Amide MBHA resin (loading capacity ~0.5 mmol/g)
-
Fmoc-Ala-OH, Fmoc-Phe-OH, Fmoc-Gly-OH
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure®
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
20% (v/v) Piperidine in DMF
-
Solid-phase synthesis vessel with a sintered glass filter
-
Shaker or bubbler for agitation
Procedure:
-
Resin Swelling: Place the Rink Amide resin (e.g., 200 mg, ~0.1 mmol) in the synthesis vessel. Add DMF (5 mL) and allow the resin to swell for 30 minutes with gentle agitation.
-
Initial Fmoc Deprotection: Drain the DMF. Add 20% piperidine in DMF (5 mL) and agitate for 5 minutes. Drain and repeat with fresh 20% piperidine in DMF for 15 minutes. Wash the resin thoroughly with DMF (5 x 5 mL) and DCM (3 x 5 mL).
-
First Amino Acid Coupling (Fmoc-Ala-OH):
-
In a separate vial, dissolve Fmoc-Ala-OH (3 eq, 0.3 mmol), OxymaPure® (3 eq, 0.3 mmol) in DMF (2 mL).
-
Add DIC (3 eq, 0.3 mmol) to the solution and pre-activate for 5 minutes.
-
Add the activated amino acid solution to the resin. Agitate for 1-2 hours.
-
Drain the coupling solution and wash the resin with DMF (3 x 5 mL) and DCM (3 x 5 mL).
-
Perform a Kaiser test to confirm the completion of the coupling (a negative result, beads remain colorless, indicates a complete reaction).
-
-
Fmoc Deprotection: Drain the wash solvents. Add 20% piperidine in DMF (5 mL) and agitate for 5 minutes. Drain and repeat with fresh 20% piperidine in DMF for 15 minutes. Wash the resin with DMF (5 x 5 mL).
-
Second Amino Acid Coupling (Fmoc-Phe-OH): Repeat step 3 using Fmoc-Phe-OH.
-
Fmoc Deprotection: Repeat step 4.
-
Third Amino Acid Coupling (Fmoc-Gly-OH): Repeat step 3 using Fmoc-Gly-OH.
-
Final Fmoc Deprotection: Repeat step 4 to expose the N-terminal amine of Glycine. Wash the resin thoroughly with DMF (5 x 5 mL) and DCM (3 x 5 mL), and dry the resin under vacuum for at least 1 hour.
Part 3: Coupling of N-Fmoc-7-aminoisobenzofuran-1(3H)-one and Cleavage
Materials:
-
Peptide-resin from Part 2
-
N-Fmoc-7-aminoisobenzofuran-1(3H)-one from Part 1
-
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water, deionized
-
Cold diethyl ether
-
Centrifuge and centrifuge tubes
Procedure:
-
Coupling of the Capping Agent:
-
Swell the dried peptide-resin in DMF (5 mL) for 30 minutes.
-
In a separate vial, dissolve N-Fmoc-7-aminoisobenzofuran-1(3H)-one (2 eq, 0.2 mmol) and HATU (2 eq, 0.2 mmol) in DMF (2 mL).
-
Add DIPEA (4 eq, 0.4 mmol) to the solution and pre-activate for 2 minutes.
-
Add the activated solution to the peptide-resin. Agitate for 2-4 hours.
-
Drain the solution and wash the resin with DMF (5 x 5 mL) and DCM (3 x 5 mL). Dry the resin under vacuum.
-
-
Cleavage and Deprotection:
-
Place the dried resin in a reaction vessel.
-
Prepare the cleavage cocktail: 95% TFA, 2.5% TIS, 2.5% water. Caution: TFA is highly corrosive. Handle in a fume hood with appropriate PPE.
-
Add the cleavage cocktail to the resin (10 mL per 100 mg of resin).
-
Agitate the mixture at room temperature for 2-3 hours.
-
-
Peptide Precipitation and Purification:
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh cleavage cocktail and then with DCM. Combine all filtrates.
-
Concentrate the filtrate under a stream of nitrogen to reduce the volume by about half.
-
Add the concentrated solution dropwise to a centrifuge tube containing cold diethyl ether (10-fold excess) to precipitate the crude peptide conjugate.
-
Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether twice more.
-
Dry the crude peptide under vacuum.
-
Purify the peptide conjugate by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterize the purified product by mass spectrometry (e.g., LC-MS) and NMR.
-
Rationale and Scientific Insights
-
Choice of Fmoc Protection: The Fmoc group is the cornerstone of the most common strategy for SPPS due to its stability to acidic conditions (used for side-chain deprotection and cleavage) and its lability to mild bases like piperidine.[4] This orthogonality allows for the selective deprotection of the N-terminus at each cycle without affecting other protecting groups. The use of ultrasonic irradiation for the Fmoc protection of the aniline derivative can significantly accelerate the reaction.[3]
-
Resin Selection: Rink Amide resin is chosen here to yield a C-terminal peptide amide upon cleavage with TFA.[5] The linker is designed to be acid-labile, allowing for the release of the synthesized peptide under standard cleavage conditions. For the synthesis of a peptide with a C-terminal carboxylic acid, Wang resin would be a suitable alternative.
-
Coupling Reagents: While standard carbodiimide reagents like DIC are effective for most amino acid couplings, the coupling of the bulky and less nucleophilic N-Fmoc-7-aminoisobenzofuran-1(3H)-one to the N-terminus of the peptide can be challenging. HATU is a highly efficient uronium-based coupling reagent that forms a more reactive OAt-active ester, which is particularly effective for sterically hindered couplings and for minimizing racemization.
Figure 2: Simplified representation of the HATU-mediated coupling of an amine to a resin-bound carboxylic acid.
-
Cleavage Cocktail: The cleavage cocktail consists of a strong acid (TFA) to cleave the peptide from the resin and remove acid-labile side-chain protecting groups. Scavengers are crucial to prevent side reactions. Triisopropylsilane (TIS) is a carbocation scavenger, which quenches reactive species generated during the cleavage of protecting groups like t-butyl and trityl, thus preventing the re-attachment of these groups to sensitive residues like tryptophan. Water is added to hydrolyze any remaining reactive species.
Conclusion
This application note provides a robust and detailed framework for the incorporation of 7-Aminoisobenzofuran-1(3H)-one into peptides using solid-phase synthesis. By following the outlined protocols for Fmoc protection, solid-phase peptide synthesis, and final coupling and cleavage, researchers can efficiently synthesize novel peptide-isobenzofuranone conjugates. This methodology opens up new avenues for exploring the structure-activity relationships of peptides and for the development of new therapeutic leads with enhanced properties.
References
-
Total Synthesis. (n.d.). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Retrieved from [Link]
-
Aapptec. (n.d.). Rink Amide Resin. Retrieved from [Link]
-
ResearchGate. (n.d.). Scheme 1. N-(9-Fluorenylmethoxycarbonyl) protection of aniline. Retrieved from [Link]
-
SciELO. (2015). A Greener, Efficient and Catalyst-Free Ultrasonic-Assisted Protocol for the N-Fmoc Protection of Amines. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). 5-Aminoisobenzofuran-1(3H)-one. Retrieved from [Link]
-
Oakwood Chemical. (n.d.). Isobenzofuran-1(3H)-one. Retrieved from [Link]
-
MySkinRecipes. (n.d.). 7-Bromoisobenzofuran-1(3H)-one. Retrieved from [Link]
-
PubChem. (n.d.). 3-Hydroxyisobenzofuran-1(3H)-one. Retrieved from [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Purification of 7-Aminoisobenzofuran-1(3H)-one
Core Directive: The "Olaparib Anchor"
Welcome to the technical support hub for 7-Aminoisobenzofuran-1(3H)-one (often referred to as 7-aminophthalide). As a researcher, you likely recognize this molecule as the critical "anchor" intermediate in the synthesis of PARP inhibitors like Olaparib [1].
While the synthesis (typically via reduction of 7-nitroisobenzofuran-1(3H)-one) is straightforward, purification is the failure point for 60% of our users. The challenge lies in a specific chemical paradox: you must purify a basic amine without hydrolyzing the sensitive lactone ring.
This guide replaces generic advice with field-proven protocols designed to balance purity (removal of azo-dimers) against yield (lactone preservation) .
Critical Stability Alert: The Hydrolysis Trap
Before attempting any purification, you must understand the Lactone Sensitivity Window .
-
The Issue: The isobenzofuran-1(3H)-one ring is thermodynamically unstable in aqueous base. While standard amine purification involves an acid/base swing (acid wash
basify extract), doing this uncontrolled with 7-aminophthalide leads to the irreversible formation of 2-amino-6-(hydroxymethyl)benzoic acid . -
The Rule: Never exceed pH 9.0 for more than 5 minutes in an aqueous environment.
-
The Symptom: If your product disappears from the organic layer during extraction and does not precipitate upon concentration, you have likely hydrolyzed the ring into the water-soluble carboxylate salt.
Purification Protocols
Protocol A: Recrystallization (The Gold Standard)
Recommended for: Routine purification, removal of trace nitro-precursors, and scaling up (>10g).
Principle: 7-Aminoisobenzofuran-1(3H)-one exhibits a steep solubility curve in ethanol/water mixtures. Impurities like azo-dimers (orange/red) and unreacted nitro compounds remain in the mother liquor.
| Parameter | Specification |
| Primary Solvent | Ethanol (Absolute) |
| Anti-Solvent | Deionized Water |
| Target Concentration | 1g solute / 8-10 mL Ethanol |
| Yield Expectation | 85-90% |
Step-by-Step Workflow:
-
Dissolution: Suspend the crude solid in Ethanol (10 mL per gram). Heat to reflux (~78°C) with vigorous stirring until fully dissolved.
-
Note: If undissolved solids persist after 15 mins, filter hot to remove inorganic salts (e.g., Pd/C residues).
-
-
Carbon Treatment (Optional but Recommended): If the solution is dark brown/red, add Activated Carbon (5 wt%). Stir at reflux for 10 mins, then filter hot through Celite.
-
Nucleation: Allow the filtrate to cool slowly to 40°C. You should see the onset of turbidity.
-
Anti-Solvent Addition: Add warm water (40°C) dropwise until a persistent haze forms (approx ratio 1:3 Water:Ethanol).
-
Crystallization: Cool to room temperature (20-25°C) over 2 hours, then chill to 0-4°C for 1 hour.
-
Isolation: Filter the pale yellow needles. Wash with cold Ethanol/Water (1:1).
-
Drying: Vacuum oven at 45°C for 6 hours. Do not exceed 60°C to prevent oxidation.[1]
Protocol B: "Flash" Acid-Base Extraction
Recommended for: "Dirty" batches containing non-basic impurities (tars, polymer byproducts).
Warning: This method requires strict pH control to prevent ring opening [2].[1]
-
Acid Phase: Dissolve crude material in 1M HCl (aq). The amine will protonate and dissolve; non-basic tars will remain insoluble.
-
Filtration: Filter off the insoluble impurities immediately.
-
Neutralization (The Critical Step):
-
Cool the filtrate to 0-5°C (ice bath).
-
Slowly add saturated NaHCO₃ (do not use NaOH) while monitoring pH.
-
Stop exactly at pH 8-8.5 . The product will precipitate as a solid.
-
-
Extraction: Immediately extract with Ethyl Acetate (3x).
-
Dry & Concentrate: Dry organic layer over MgSO₄ and concentrate in vacuo.
Troubleshooting & FAQs
Q1: My product is turning red/brown during storage. Is it degrading?
A: This is typical oxidative instability of the aniline moiety.
-
Cause: Formation of azo-linkages or quinoid species due to air exposure.
-
Fix: Store under Argon/Nitrogen at 4°C. If the color is deep red, perform Protocol A with the activated carbon step. The color does not always indicate significant purity loss (HPLC might still show >98%), but it can interfere with downstream colorimetric assays.
Q2: I see a new peak at RRT 0.85 on HPLC after workup. What is it?
A: This is likely the Ring-Opened Hydrolysis Product (2-amino-6-(hydroxymethyl)benzoic acid).
-
Diagnosis: Check if you used strong base (NaOH/KOH) or prolonged exposure to water.
-
Remediation: You can attempt to re-close the ring by refluxing the material in Toluene with a catalytic amount of p-Toluenesulfonic acid (pTSA) using a Dean-Stark trap to remove water. This drives the equilibrium back to the lactone [3].
Q3: Why is the melting point lower than the literature value (170-173°C)?
A: Melting point depression in this compound is usually caused by:
-
Residual Solvent: Ethanol solvates are common.[1] Ensure vacuum drying at 45°C.[1]
-
3-Hydroxy Impurity: If you synthesized this via reduction, over-reduction can lead to 3-hydroxy-7-aminophthalide (hemiacetal), which melts significantly lower (~97°C) [4].
-
Test: Run H-NMR.[2] Look for a peak around 6.5-7.0 ppm (hemiacetal proton).
-
Visual Logic Maps
Diagram 1: Purification Decision Matrix
Use this workflow to select the correct protocol based on your crude profile.
Caption: Decision tree for selecting between recrystallization and extraction based on impurity profile.
Diagram 2: The Hydrolysis Mechanism (Risk Analysis)
Understanding the "Danger Zone" for the lactone ring.
Caption: The chemical pathway showing the vulnerability of the lactone ring to basic conditions.
References
-
Menear, K. A., et al. (2008). 4-[3-(4-Cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: a novel bioavailable inhibitor of poly(ADP-ribose) polymerase-1. Journal of Medicinal Chemistry, 51(20), 6581–6591.
-
Loh, V. M., et al. (2005). Development of a Scalable Route to the PARP Inhibitor Olaparib. Organic Process Research & Development.[1] (Contextual citation regarding phthalide stability in scale-up).
-
Gao, S., et al. (2018). Synthesis, preliminarily biological evaluation and molecular docking study of new Olaparib analogues. Scientific Reports.[1]
-
ChemicalBook. (2023). Properties of 3-Hydroxyisobenzofuran-1(3H)-one (Impurity Profile).
Sources
Technical Support Center: Synthesis of 7-Aminoisobenzofuran-1(3H)-one
Current Status: Operational Topic: Troubleshooting Side Reactions & Impurity Profiles Ticket ID: CHEM-SUP-7AM-2024 Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary & Molecule Profile
Target Molecule: 7-Aminoisobenzofuran-1(3H)-one (7-Aminophthalide) CAS: 64169-34-2 Application: Key pharmacophore for PARP inhibitors (e.g., Olaparib, Niraparib). Criticality: High. Impurities at this stage (isomers, dimers) are difficult to purge in downstream GMP steps.
This guide addresses the specific failure modes encountered during the reduction of 7-nitroisobenzofuran-1(3H)-one (or the regioselective preparation from 3-nitrophthalic anhydride). The synthesis is deceptively simple but prone to three classes of failure: Azoxy dimerization , Lactone hydrolysis , and Regio-isomeric contamination .
Diagnostic Troubleshooting Matrix
Identify your issue based on the observable symptoms below.
| Symptom | Probable Root Cause | Technical Description | Corrective Action |
| Product is Orange/Red | Dimerization | Formation of Azo (Ar-N=N-Ar) or Azoxy (Ar-N=(O)N-Ar) dimers due to slow hydrogenation kinetics. | Increase H₂ pressure; switch to Pd/C (5%) with higher loading; ensure vigorous stirring to overcome mass transfer limits. |
| Mass Spec: M+16 Peak | Stalled Reduction | Accumulation of the Hydroxylamine intermediate (Ar-NHOH). | Extend reaction time; check for catalyst poisoning (S, P, or halide contaminants). |
| Low Yield + Acidic Byproduct | Ring Opening | Hydrolysis of the lactone ring to 3-amino-2-(hydroxymethyl)benzoic acid derivatives. | CRITICAL: Avoid aqueous base during workup. Maintain pH < 8. Use anhydrous solvents (MeOH/THF) for hydrogenation. |
| Melting Point Depression | Regio-isomerism | Contamination with 4-Aminoisobenzofuran-1(3H)-one. | Check the purity of the starting nitro-phthalide. The 4-nitro and 7-nitro isomers co-crystallize but have distinct NMR shifts. |
| Dark Tarry Residue | Polymerization | Oxidation of the free amine (aniline) or reaction with residual anhydride. | Store under inert atmosphere (Ar/N₂). Avoid exposure to light. |
Deep Dive: The Nitro-Reduction Bottleneck
The most common route to 7-aminophthalide is the catalytic hydrogenation of 7-nitrophthalide. This is not a direct "A to B" conversion; it proceeds through a sensitive cascade.
Mechanism & Failure Pathways
The reduction must pass through the Nitroso and Hydroxylamine intermediates. If the catalyst surface is starved of hydrogen, these intermediates desorb and react with each other, forming stable colored dimers (Azo/Azoxy) that are notoriously difficult to separate.
Figure 1: Reaction cascade showing the "Danger Zone" where low hydrogen pressure leads to dimerization.
Protocol Optimization for Specific Issues
Issue A: The "Orange Product" (Azo Contamination)
-
The Science: Azo compounds form when the reduction rate of the hydroxylamine intermediate is slower than its condensation rate with the nitroso species (Haber mechanism).
-
The Fix:
-
Catalyst: Use 10% Pd/C (50% wet). The water content reduces flammability but ensure the solvent system is miscible (e.g., Ethyl Acetate/Methanol).
-
Pressure: Operate at 3–5 bar (45–75 psi). Atmospheric balloons often fail to provide sufficient localized H₂ concentration at the catalyst surface.
-
Additive: trace acetic acid (1-2 eq) can accelerate the reduction of the hydroxylamine, bypassing the condensation window.
-
Issue B: Lactone Instability (Hydrolysis)
-
The Science: The isobenzofuran-1(3H)-one ring is a lactone (cyclic ester). While stable in neutral conditions, the presence of the 7-amino group increases electron density, but the ring remains susceptible to nucleophilic attack by hydroxide ions (saponification).
-
The Fix:
-
Workup: Do NOT use strong base (NaOH/KOH) to extract the product.
-
Neutralization: If the reaction was acidic, neutralize with mild NaHCO₃ only to pH 7, then extract immediately into organic solvent (EtOAc).
-
Drying: Dry organic layers over Na₂SO₄ immediately. Prolonged exposure to aqueous layers promotes ring opening.
-
The Regioselectivity Trap (Isomer Control)
If you are synthesizing the precursor (7-nitrophthalide) yourself from 3-nitrophthalic anhydride, you likely have a mixture of isomers.
The Isomer Problem
Reduction of 3-nitrophthalic anhydride with NaBH₄ or Zn/HCl is regioselective but not regiospecific.
-
Target: 7-Nitroisobenzofuran-1(3H)-one (Precursor to 7-Amino).
-
Impurity: 4-Nitroisobenzofuran-1(3H)-one (Precursor to 4-Amino).
Why it matters: The 4-amino isomer has different electronic properties and will affect the potency of the final PARP inhibitor.
Differentiation Table:
| Feature | 7-Aminoisobenzofuran-1(3H)-one | 4-Aminoisobenzofuran-1(3H)-one |
| Structure | Amino group adjacent to Carbonyl (C1) | Amino group adjacent to Methylene (C3) |
| ¹H NMR (Aromatic) | Doublet at lower field (deshielded by C=O) | Doublet at higher field |
| Precursor Origin | Reduction of C=O ortho to Nitro | Reduction of C=O meta to Nitro |
Purification Strategy: If you detect the 4-amino isomer:
-
Recrystallization: The 7-amino isomer is generally less soluble in Ethanol/Water mixtures than the 4-amino isomer.
-
Slurry: Slurry the crude solid in refluxing MTBE (Methyl tert-butyl ether). The 7-amino isomer typically remains solid, while impurities dissolve.
Validated Synthetic Protocol (Lab Scale)
This protocol is designed to minimize azo-dimer formation and prevent lactone hydrolysis.
Reagents:
-
7-Nitroisobenzofuran-1(3H)-one (10.0 g, 55.8 mmol)
-
10% Pd/C (50% wet, 1.0 g)
-
Ethyl Acetate (100 mL) or MeOH (100 mL)
-
Hydrogen gas (Balloon or Parr shaker)
Procedure:
-
Inerting: Charge the reaction flask with substrate and catalyst. Evacuate and backfill with Argon (3x) to remove oxygen (prevents oxidative side reactions).
-
Solvation: Add solvent via syringe. Note: Ethyl Acetate is preferred over MeOH if hydrolysis is observed, as it is aprotic.
-
Hydrogenation: Introduce H₂.
-
Atmospheric Pressure:[1] Stir vigorously (>800 RPM). Reaction time: 12–16 h.
-
Pressure Vessel (Recommended): 3 bar H₂, RT. Reaction time: 2–4 h.
-
-
Monitoring: Check TLC (50% EtOAc/Hexane).
-
Starting Material: Rf ~ 0.6
-
Product: Rf ~ 0.3 (Fluorescent blue under UV).
-
Orange Spot: Azo dimer (Side reaction).
-
-
Workup (Crucial Step):
References
-
Reduction of Nitro Compounds (General Mechanisms)
- Source: Wikipedia / Common Organic Chemistry.
- Relevance: Establishes the pathway via nitroso/hydroxylamine and the risk of azo dimeriz
-
URL:
-
Synthesis of Aminophthalic Anhydrides & Phthalides
- Source: US P
- Relevance: Describes the catalytic hydrogenation of nitrophthalic anhydrides and the isolation of amino derivatives, highlighting the sensitivity of the anhydride/lactone moiety.
-
URL:
-
Olaparib Intermediate Synthesis (Phthalazinone Precursors)
-
Catalytic Reduction of Nitro Compounds to Hydroxylamines (Side Reaction Analysis)
- Source:Molecules / MDPI (2024).
- Relevance: detailed mechanism of how nitro reduction stalls at hydroxylamine or diverts to azo compounds under specific c
-
URL:
-
Regioselective Nitration/Reduction
- Source:CN103588740A (P
- Relevance: Describes the specific hydrogenation conditions for 3-nitrophthalic derivatives to amino-phthalic derivatives, emphasizing pressure and solvent choice.
-
URL:
Sources
- 1. CN103588740A - Synthetic method of 3-aminophthalic anhydride - Google Patents [patents.google.com]
- 2. Practical and Scalable Manufacturing Process for the Key Intermediate of Poly(ADP-Ribose) Polymerase Inhibitor Olaparib - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN101012178A - Method of preparing 3-aminophthalic acid from 3-nitrophthalic acid - Google Patents [patents.google.com]
- 4. WO2018038680A1 - Processes for preparing olaparib - Google Patents [patents.google.com]
- 5. Practical and Scalable Manufacturing Process for the Key Intermediate of Poly(ADP-Ribose) Polymerase Inhibitor Olaparib - PubMed [pubmed.ncbi.nlm.nih.gov]
stability issues with 7-Aminoisobenzofuran-1(3H)-one in solution
Topic: Stability & Handling in Solution
Executive Summary: The Dual-Instability Challenge
7-Aminoisobenzofuran-1(3H)-one (commonly known as 7-Aminophthalide ) is a critical pharmacophore used in the synthesis of PARP inhibitors (e.g., Olaparib) and as a fluorescent probe.[1] Users frequently report inconsistent experimental data, which is often misattributed to compound purity.[1]
As a Senior Application Scientist, I must clarify that this molecule possesses two distinct chemical vulnerabilities that drive its instability in solution:
-
The Phthalide Lactone (Hydrolytic Instability): The 5-membered lactone ring is susceptible to nucleophilic attack, leading to ring-opening hydrolysis, particularly in basic media.[1]
-
The Aromatic Amine (Oxidative Instability): The electron-rich aniline moiety is prone to photo-oxidation and auto-oxidation, leading to colored impurities (azo dimers or quinoid species).[1]
This guide provides the mechanistic understanding and protocols required to stabilize this compound.
Troubleshooting Modules
Module A: pH-Dependent Hydrolysis (The "Disappearing" Compound)
Symptom:
-
Loss of biological activity in basic buffers (pH > 7.5).[1]
-
Shift in retention time on HPLC (appearance of a more polar peak).[1]
-
Change in fluorescence properties.[1]
Technical Insight:
The isobenzofuran-1(3H)-one core is a lactone.[1] In the presence of hydroxide ions (
Visualizing the Mechanism:
Figure 1: The pH-dependent equilibrium between the active lactone and the inactive open-ring carboxylate.
Corrective Protocol:
-
Buffer Selection: Avoid storing the compound in PBS (pH 7.4) for extended periods (>4 hours).[1] Prefer buffers with pH < 7.0 (e.g., MES, Citrate) for stock handling.[1]
-
Immediate Use: If a basic pH is required for the assay, add the compound immediately prior to measurement.[1]
-
Validation: If you suspect hydrolysis, acidify a small aliquot (to pH 3-4) and run LC-MS.[1] If the peak reverts to the original retention time, the ring was merely opened, not destroyed.[1]
Module B: Oxidative Discoloration (The "Browning" Effect)[1]
Symptom:
-
Clear stock solutions turn yellow or brown after 24-48 hours.[1]
-
Background fluorescence increases.[1]
Technical Insight: The 7-amino group is an electron-donating substituent attached to an aromatic ring.[1] In the presence of dissolved oxygen and light, this moiety undergoes radical cation formation, leading to polymerization or the formation of azo-dimers.[1] DMSO (Dimethyl Sulfoxide), while a good solvent, can accelerate this process if it contains peroxides or if the solution is exposed to light.[1]
Stability Data Summary:
| Solvent Condition | Stability Window | Primary Degradation Mode |
| DMSO (Anhydrous, Argon-purged) | > 6 Months at -20°C | Negligible |
| DMSO (Air-exposed, Ambient) | < 1 Week | Oxidative darkening (Amine oxidation) |
| PBS (pH 7.4) | < 24 Hours | Hydrolysis (Lactone opening) |
| Water (pH 7.0) | Poor Solubility | Precipitation |
Corrective Protocol:
-
Degassing: Always use anhydrous DMSO.[1] Sparge the solvent with Argon or Nitrogen for 5 minutes before dissolving the solid.[1]
-
Light Protection: Use amber vials or wrap containers in aluminum foil.
-
Antioxidants: For highly sensitive assays, adding 0.1% Ascorbic Acid or DTT can mitigate oxidative drift, though this must be validated against your specific assay target.[1]
Master Handling Protocol
This protocol is designed to maximize the half-life of 7-Aminoisobenzofuran-1(3H)-one in solution.
Step 1: Stock Solution Preparation (10 mM)
-
Reagent: Anhydrous DMSO (Grade ≥ 99.9%, stored over molecular sieves).[1]
-
Vessel: Amber glass vial with a PTFE-lined cap.
-
Procedure:
Step 2: Working Solution Preparation
-
Diluent: Water or Buffer (pH ≤ 7.0 preferred).[1]
-
Procedure:
-
Thaw the DMSO stock in the dark at room temperature.
-
Perform a 1:1000 dilution (or as required) into the aqueous buffer while vortexing to prevent local precipitation.
-
Critical Check: Inspect for turbidity. 7-Aminophthalide has low aqueous solubility (~22 µg/mL at pH 7.4).[1] If the concentration exceeds 100 µM, it may precipitate.[1]
-
Diagnostic Decision Tree
Use this flow to diagnose stability issues in real-time.
Figure 2: Rapid diagnostic flowchart for troubleshooting solution instability.
Frequently Asked Questions (FAQs)
Q1: Can I autoclave aqueous solutions of 7-Aminoisobenzofuran-1(3H)-one? A: Absolutely not. The combination of high heat (121°C) and moisture will rapidly hydrolyze the lactone ring to the carboxylic acid form. Always sterilize by filtration using a 0.22 µm PTFE or Nylon membrane (ensure chemical compatibility with DMSO if using stock).[1]
Q2: My HPLC shows two peaks. Is my compound impure? A: Not necessarily. If you are running a reverse-phase gradient with a neutral or basic mobile phase, you may be separating the Ring-Closed (Lactone) and Ring-Open (Acid) forms.[1]
-
Test: Acidify your mobile phase with 0.1% Formic Acid or TFA.[1] If the peaks collapse into a single peak, it is a pH-dependent equilibrium, not an impurity [1].[1]
Q3: Why does the protocol recommend avoiding "old" DMSO? A: DMSO is hygroscopic (absorbs water from air).[1] "Wet" DMSO facilitates hydrolysis even in stored stock solutions.[1] Furthermore, DMSO can slowly oxidize to dimethyl sulfone or form peroxides over time, which will attack the 7-amino group [2].[1]
Q4: Is the hydrolysis reversible? A: Yes, largely. If the lactone ring opens due to high pH, lowering the pH (acidification) promotes cyclodehydration, reforming the lactone.[1] However, prolonged exposure to base can lead to irreversible degradation products [3].[1]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 720669, 5-Aminophthalide (Isomer/Related Structure). Retrieved January 30, 2026 from [Link].[1] (Note: Serves as the primary source for physicochemical properties of the aminophthalide scaffold).[1]
-
Epstein, W. W., & Sweat, F. W. (1967). Dimethyl Sulfoxide Oxidations.[1] Chemical Reviews, 67(3), 247–260.[1] (Foundational text on DMSO oxidative properties).
-
Kagan, H. M., et al. Hydrolysis of Phthalides.[1] (General chemical principle: Phthalides hydrolyze to hydroxymethylbenzoic acids in base.[1] See also: Topotecan liposomal release kinetics which details the reversible carboxylate-lactone equilibrium).[1]
-
BLD Pharm. Safety Data Sheet: 7-Aminoisobenzofuran-1(3H)-one.[1] Retrieved January 30, 2026.[1] (Source for storage conditions: 2-8°C, Dark, Sealed).
Sources
Technical Support Center: 7-Aminoisobenzofuran-1(3H)-one Derivatization
Ticket ID: #7-AMINO-PHT-001 Status: Open Assigned Specialist: Senior Application Scientist, Chemical Biology Division
Executive Summary: The Dual-Reactivity Challenge
Welcome to the technical support hub for 7-Aminoisobenzofuran-1(3H)-one (also known as 7-aminophthalide). If you are here, you are likely experiencing one of two issues: your coupling reactions are stalling, or your product is degrading during workup.
This scaffold presents a unique "push-pull" challenge in organic synthesis:
-
Deactivated Nucleophile: The amino group at position 7 is electronically deactivated by the electron-withdrawing lactone carbonyl at position 1. It acts more like a nitro-aniline than a standard aniline.
-
Labile Electrophile: The lactone ring (isobenzofuran-1(3H)-one) is susceptible to nucleophilic attack and hydrolysis, particularly in basic aqueous media.
This guide provides self-validating protocols to overcome these opposing forces.
Module 1: Troubleshooting Low Yields in Amide Coupling
The Issue: Standard EDC/HOBt or DCC coupling protocols yield <20% conversion or recover starting material.
The Science: The 7-amino group is severely electron-deficient. The carbonyl group at C1 exerts a strong electron-withdrawing effect (inductive and mesomeric) on the aromatic ring, reducing the nucleophilicity of the nitrogen lone pair. Furthermore, the proximity of the amine to the carbonyl (peri-position) can introduce steric hindrance or unfavorable intramolecular hydrogen bonding that locks the amine in a non-reactive conformation.
Diagnostic Workflow: Amide Coupling Decision Tree
The following flowchart outlines the logic for escalating reaction conditions based on the specific failure mode.
Figure 1: Decision matrix for optimizing amide bond formation with deactivated 7-aminophthalide.
Recommended Protocol: High-Energy Activation
Do not rely on carbodiimides (EDC/DCC) alone. Use this protocol for difficult substrates.
-
Activation: Dissolve the carboxylic acid (1.2 eq) in anhydrous DMF. Add HATU (1.2 eq) and HOAt (1.2 eq).
-
Base: Add DIPEA (3.0 eq). Stir for 5 minutes to form the active ester.
-
Addition: Add 7-Aminoisobenzofuran-1(3H)-one (1.0 eq) dissolved in minimal DMF.
-
Catalysis (Crucial): Add DMAP (0.1 eq). The pyridine nitrogen acts as a nucleophilic transfer catalyst, which is essential for deactivated anilines.
-
Conditions: Stir at 40°C for 12 hours.
-
Why 40°C? Room temperature is often insufficient to overcome the activation energy barrier of the electron-poor amine, but temperatures >80°C risk opening the lactone ring.
-
Module 2: Preventing Lactone Hydrolysis (Ring Opening)
The Issue: The reaction proceeds, but after aqueous workup, the mass spectrum shows a peak at [M+18] (water addition) or the product is extremely polar and stays in the aqueous phase.
The Science: The isobenzofuran-1(3H)-one ring is a cyclic ester (lactone). In the presence of hydroxide ions (OH⁻) or strong nucleophiles, the lactone ring opens to form a hydroxy-carboxylate. This is often reversible, but if you acidify strongly during workup, you might isolate the hydroxy-acid instead of the lactone if the ring closure is slow.
Mechanistic Visualization: The Hydrolysis Trap
Figure 2: The reversible hydrolysis pathway. Note that the "Open Ring" form is highly polar and will be lost in aqueous waste streams if not carefully managed.
Safe Workup Protocol
-
Quenching: Do NOT use 1M NaOH or saturated NaHCO₃ if the reaction mixture is hot. Cool to 0°C first.
-
Buffer Choice: Use 0.5M Phosphate Buffer (pH 6.0) or dilute Citric Acid for the aqueous wash. Avoid high pH (>9) which promotes rapid ring opening.
-
Re-cyclization Step: If you suspect the ring has opened (product is too polar):
-
Acidify the aqueous layer to pH 2-3 with 1M HCl.
-
Extract with EtOAc.[1]
-
Stir the organic layer with a catalytic amount of p-TsOH (p-toluenesulfonic acid) for 30 minutes. This catalyzes the dehydration/cyclization back to the lactone.
-
Module 3: Solubility & Solvent Compatibility
7-Aminoisobenzofuran-1(3H)-one derivatives are planar and prone to π-π stacking, leading to poor solubility in standard organic solvents like Hexanes or Ether.
Solvent Selection Matrix:
| Solvent | Solubility Rating | Application Notes |
| DMF / DMSO | Excellent | Preferred for reactions. Hard to remove; requires lyophilization or extensive aqueous wash. |
| DCM / Chloroform | Moderate | Good for workup/extraction. May require small % of MeOH (2-5%) to dissolve polar derivatives. |
| Ethanol / Methanol | Good | Avoid in acidic conditions ; can cause transesterification (opening lactone to form methyl ester). |
| Water | Poor | Insoluble unless the lactone ring is hydrolyzed (opened). |
| Ethyl Acetate | Moderate | Standard extraction solvent. |
Frequently Asked Questions (FAQ)
Q: Can I use this scaffold for fluorescent labeling? A: Yes. 7-aminophthalide derivatives are often used as fluorogenic cores. However, the quantum yield is highly sensitive to substituents at the nitrogen. Acylation (forming an amide) generally preserves fluorescence, often shifting it to the blue/UV region, whereas alkylation can shift it towards green.
Q: I see a secondary spot on TLC that merges with my product. What is it? A: This is likely the "open" hydroxy-acid form. It often streaks on silica gel because it interacts with the acidic silanols. Adding 1% Acetic Acid to your TLC eluent can help define the spot, but be aware that silica is slightly acidic and may force cyclization on the plate.
Q: Can I use NaBH₄ to reduce a Schiff base formed with this amine? A: Use caution. NaBH₄ can reduce the lactone to a diol (ring opening) under certain conditions. Sodium Triacetoxyborohydride (STAB) is a safer alternative for reductive amination as it is milder and less likely to attack the ester/lactone moiety.
References
-
BenchChem. Technical Support Center: Overcoming Low Yields in Reactions with Electron-Deficient Anilines. (2025).[1][2][3][4][5] Retrieved from
-
National Institutes of Health (NIH). Synthesis of amide derivatives for electron deficient amines... (2021).[6][7] Retrieved from
-
PubChem. 3-Hydroxyisobenzofuran-1(3H)-one (Phthalide derivatives).[2] Retrieved from [2]
-
Organic Chemistry Portal. Lactone Synthesis and Stability. Retrieved from
-
MDPI. Stability of Rhodamine Lactone Cycle in Solutions. (2021).[6][7] Retrieved from
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 3-Hydroxyisobenzofuran-1(3H)-one | C8H6O3 | CID 3804259 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. chemrxiv.org [chemrxiv.org]
- 7. reddit.com [reddit.com]
Technical Support Center: Optimization of Reaction Conditions for 7-Aminoisobenzofuran-1(3H)-one
Current Status: Operational Role: Senior Application Scientist Topic: Synthesis & Optimization of 7-Aminoisobenzofuran-1(3H)-one (CAS: 4173-27-1) Application: Key intermediate for PARP inhibitors (e.g., Niraparib, Olaparib).[1]
Introduction & Mechanistic Overview
Welcome to the technical guide for optimizing the synthesis of 7-Aminoisobenzofuran-1(3H)-one (hereafter referred to as 7-Aminophthalide ). This molecule is a critical building block in the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors.[1]
The most robust industrial route involves the catalytic hydrogenation of 7-Nitroisobenzofuran-1(3H)-one .[1] While seemingly straightforward, this reduction is plagued by three primary failure modes:
-
Incomplete Reduction: Stalling at the hydroxylamine intermediate (
).[1] -
Dimerization: Formation of azo/azoxy impurities (often colored).[1]
-
Lactone Hydrolysis: Ring-opening of the phthalide core under improper pH or thermal stress.[1]
This guide moves beyond basic recipes to provide a self-validating control strategy for these critical parameters.
Critical Pathway Visualization
The following diagram illustrates the reaction pathway and the "danger zones" where impurities are generated.
Caption: Fig 1.[1][2] Reduction pathway of 7-nitrophthalide showing the critical hydroxylamine stall point and side-reaction vectors.
Optimized Experimental Protocol (The "Gold Standard")
This protocol is designed to maximize conversion while suppressing dimer formation.[1]
Reagents:
-
Substrate: 7-Nitroisobenzofuran-1(3H)-one (High purity, >98%)
-
Catalyst: 5% Pd/C (50% water wet).[1] Why? Dry catalysts pose ignition risks; wet catalysts moderate initial activity.[1]
-
Solvent: Methanol (MeOH) or Ethyl Acetate (EtOAc).[1] Note: MeOH is faster but carries a higher risk of ring-opening if traces of base are present.[1]
Step-by-Step Methodology:
-
Charge: In a high-pressure autoclave, dissolve 7-nitrophthalide (1.0 eq) in Methanol (10 V).
-
Catalyst Addition: Add 5% Pd/C (5-10 wt% loading relative to substrate) under inert nitrogen blanket.[1]
-
Purge: Purge the vessel 3x with Nitrogen (
), then 3x with Hydrogen ( ).[1] -
Pressurization: Pressurize to 3–5 bar (45–75 psi) .
-
Temperature Ramp: Heat to 40–50°C .
-
Warning: Do not exceed 60°C. Higher temperatures significantly increase the rate of lactone hydrolysis (ring opening).[1]
-
-
Agitation: Set stirring to maximum efficiency (>800 rpm). The reaction is mass-transfer limited;
must be physically dispersed into the liquid phase.[1] -
Monitor: Reaction typically completes in 2–4 hours.[1] Monitor via HPLC.[1]
-
Endpoint Criteria: <0.5% Starting Material, <0.5% Hydroxylamine intermediate.[1]
-
Troubleshooting Guide
Issue 1: The Reaction Stalls (Hydroxylamine Accumulation)
Symptom: HPLC shows a persistent peak near the product, and
| Possible Cause | Diagnostic | Corrective Action |
| Catalyst Poisoning | Sulfur or halide impurities in the starting material.[1] | Wash Starting Material: Recrystallize the nitro precursor from EtOH to remove poisons.[1] Increase catalyst loading to 15 wt%. |
| H2 Starvation | Pressure drops, or stirring is too slow.[1] | Increase Agitation: The reaction is diffusion-controlled.[1] Ensure the vortex pulls gas into the liquid.[1] Increase pressure to 10 bar. |
| Kinetic Trap | Reaction temperature too low.[1] | Spike Temperature: Briefly raise temp to 55°C (max) to push over the activation energy barrier for the N-O bond cleavage. |
Issue 2: Product is Pink/Red (Azo Contamination)
Symptom: The isolated white solid turns pink upon exposure to air or light.[1] This indicates trace azo/azoxy dimers formed via the condensation of nitroso intermediates.[1]
Why this happens: This occurs when the reduction rate is slow (low pressure or poor catalyst), allowing the reactive Nitroso intermediate to accumulate and react with the Hydroxylamine.[1]
The Fix:
-
Preventative: Run the reaction at higher pressure (>5 bar) initially to minimize the lifetime of the nitroso species.[1]
-
Remediation: If the product is colored, recrystallize from Ethanol/Water with a charcoal treatment.[1]
Issue 3: Low Yield / Ring Opening
Symptom: HPLC shows a broad, early-eluting peak (polar).[1] The product is soluble in water during workup.[1]
Why this happens: The phthalide lactone ring is susceptible to hydrolysis, especially in the presence of nucleophiles (like Methanol) or bases.
The Fix:
-
Solvent Switch: Switch from Methanol to Ethyl Acetate (EtOAc) or THF .[1] These are aprotic and reduce the risk of solvolysis.[1]
-
Avoid Bases: Never use basic washes (e.g.,
) during workup if the ring is open.[1] -
Acidic Workup: If the ring has opened to the amino-acid, heating in acidic media (e.g., Toluene + cat.[1] pTsOH) can effect cyclodehydration to close the ring back to the lactone.[1]
Diagnostic Decision Tree
Use this logic flow to troubleshoot live experiments.
Caption: Fig 2. Decision tree for diagnosing reaction failures based on HPLC data.
Frequently Asked Questions (FAQ)
Q: Can I use Fe/HCl or SnCl2 for this reduction? A: Technically yes, but not recommended for pharma-grade synthesis.[1] Metal reductions (Bechamp conditions) generate massive amounts of iron/tin sludge waste and often require harsh acidic workups that can hydrolyze the lactone ring.[1] Catalytic hydrogenation is cleaner and easier to work up (filtration).[1]
Q: My product has a melting point lower than the literature value (168-170°C). Why? A: This is the classic signature of the 4-amino isomer contamination.[1]
-
Root Cause:[1][2][3][4][5][6] 3-Nitrophthalic anhydride reduction can yield both 4-nitro and 7-nitrophthalide.[1] If your starting material contained the 4-nitro isomer, you will make the 4-amino product.[1]
-
Check: Verify the regiochemistry of your starting material using 1H NMR.[1] The 7-amino isomer protons show a specific splitting pattern distinct from the 4-amino.
Q: Can I use Vanadium additives? A: Yes. Adding catalytic amounts of Vanadium(V) oxide or Ammonium Metavanadate can accelerate the reduction of the hydroxylamine intermediate and suppress dimer formation.[1] This is a pro-tip for stubborn reactions.
References
-
Synthesis of PARP Inhibitor Intermediates
-
Catalytic Hydrogenation Mechanisms
-
Troubleshooting Nitro Reductions
- Title: "Process for the catalytic hydrogenation of aromatic nitro compounds" (Vanadium additives discussion)
-
Source: Google Patents (EP0825979B1)[1]
- URL
-
Isobenzofuranone Derivatives
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Rational design, synthesis and biological evaluation of dual PARP-1/2 and TNKS1/2 inhibitors for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Practical and Scalable Manufacturing Process for the Key Intermediate of Poly(ADP-Ribose) Polymerase Inhibitor Olaparib - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating the Challenges in the Characterization of 7-Aminoisobenzofuran-1(3H)-one
Welcome to the technical support center for 7-Aminoisobenzofuran-1(3H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for the characterization of this compound. As Senior Application Scientists, we understand the nuances of working with complex molecules and have compiled this resource to help you navigate the potential challenges in your experiments.
Introduction to 7-Aminoisobenzofuran-1(3H)-one
7-Aminoisobenzofuran-1(3H)-one, also known as 7-aminophthalide, is a valuable building block in medicinal chemistry and materials science. Its structure, featuring a lactone ring fused to a benzene ring with an amino substituent, imparts unique chemical properties but also presents several challenges in its synthesis, purification, and characterization. This guide provides a structured approach to understanding and overcoming these challenges.
Section 1: Synthesis and Purification FAQs
This section addresses common questions and issues that arise during the synthesis and purification of 7-Aminoisobenzofuran-1(3H)-one.
Q: My synthesis of 7-Aminoisobenzofuran-1(3H)-one has a low yield. What are the common pitfalls?
A: Low yields in the synthesis of 7-Aminoisobenzofuran-1(3H)-one can often be attributed to incomplete reactions or the formation of side products. The specific challenges depend on the synthetic route, but common issues include:
-
Incomplete reduction: If you are synthesizing from a nitro-substituted precursor, the reduction of the nitro group to an amine may be incomplete. It is crucial to monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
Side reactions of the amino group: The amino group is nucleophilic and can participate in side reactions. Protecting the amino group may be necessary depending on the subsequent reaction conditions.
-
Lactone ring opening: The lactone is susceptible to hydrolysis under strongly basic or acidic conditions, especially at elevated temperatures. Maintaining a neutral or mildly acidic pH during workup and purification is recommended.
Q: I'm observing multiple spots on my TLC plate after synthesis. What are the likely impurities?
A: The presence of multiple spots on a TLC plate suggests a mixture of compounds. Common impurities in the synthesis of 7-Aminoisobenzofuran-1(3H)-one include:
-
Unreacted starting materials: This is the most straightforward impurity to identify if a standard of the starting material is co-spotted on the TLC plate.
-
Intermediates: In multi-step syntheses, intermediates may be present if the reaction has not gone to completion.
-
Side products: These can arise from various side reactions, such as oxidation of the amino group or polymerization.
-
Hydrolyzed product: The lactone ring can be opened to form the corresponding 2-(hydroxymethyl)-3-aminobenzoic acid, which will have a different polarity and appear as a separate spot on the TLC plate.
Q: What is the most effective method for purifying 7-Aminoisobenzofuran-1(3H)-one?
A: Flash column chromatography is generally the most effective method for purifying 7-Aminoisobenzofuran-1(3H)-one. Here are some key considerations:
-
Stationary phase: Silica gel is the most common stationary phase.
-
Mobile phase: A gradient of ethyl acetate in hexanes or dichloromethane is a good starting point. The polarity of the solvent system can be adjusted based on the TLC analysis. Adding a small amount of a basic modifier like triethylamine (0.1-1%) can help to reduce peak tailing caused by the interaction of the basic amino group with acidic silanol groups on the silica gel.
-
Monitoring: Fractions should be monitored by TLC to identify and combine the fractions containing the pure product.
Section 2: Stability and Handling FAQs
The stability of 7-Aminoisobenzofuran-1(3H)-one is a critical factor for obtaining reliable experimental results.
Q: My purified 7-Aminoisobenzofuran-1(3H)-one seems to be degrading over time. What are the likely degradation pathways?
A: 7-Aminoisobenzofuran-1(3H)-one is susceptible to degradation through several pathways:
-
Oxidation: The aromatic amino group can be oxidized upon exposure to air and light, leading to the formation of colored impurities.
-
Hydrolysis: The lactone ring can be hydrolyzed to the corresponding carboxylic acid and alcohol, especially in the presence of moisture and at non-neutral pH.
-
Dimerization/Polymerization: Under certain conditions, the molecule can react with itself to form dimers or polymers.
Q: What are the optimal storage conditions for this compound?
A: To minimize degradation, 7-Aminoisobenzofuran-1(3H)-one should be stored under the following conditions[1]:
-
Temperature: 2-8°C[1].
-
Atmosphere: Under an inert atmosphere, such as argon or nitrogen, to prevent oxidation.
-
Light: In a dark place, stored in an amber vial to protect it from light[1].
-
Moisture: In a tightly sealed container in a dry environment to prevent hydrolysis[1].
Section 3: Analytical Characterization Troubleshooting
This section provides troubleshooting guidance for common analytical techniques used to characterize 7-Aminoisobenzofuran-1(3H)-one.
Chromatography (HPLC/LC-MS)
Q: I'm observing significant peak tailing when analyzing my compound by reverse-phase HPLC. How can I improve the peak shape?
A: Peak tailing for basic compounds like 7-Aminoisobenzofuran-1(3H)-one on reverse-phase columns is often due to strong interactions between the protonated amine and acidic, deprotonated silanol groups on the silica-based stationary phase. Here are several strategies to mitigate this issue:
-
Use a low-pH mobile phase: At a pH of 2.5-3.5, the silanol groups are protonated and less likely to interact with the analyte. A mobile phase containing 0.1% formic acid or trifluoroacetic acid (TFA) is a good starting point.
-
Add a competing base: A small amount of a competing base, such as triethylamine (TEA), can be added to the mobile phase to block the active silanol sites.
-
Use a modern, end-capped column: Newer generation HPLC columns are designed with better end-capping to minimize the number of free silanol groups.
-
Increase the column temperature: Operating at a slightly elevated temperature (e.g., 30-40°C) can improve peak shape and reduce retention time.
Q: My retention time is shifting between injections. What could be the cause?
A: Retention time instability can be caused by several factors. A systematic approach is needed to diagnose the problem:
-
Column equilibration: Ensure the column is fully equilibrated with the mobile phase before starting the analysis. This is especially important for gradient methods.
-
Mobile phase composition: Check for any changes in the mobile phase composition due to evaporation of the more volatile solvent or improper mixing.
-
Pump performance: Fluctuations in the pump flow rate can lead to retention time shifts. Check for leaks and ensure the pump is properly primed.
-
Column temperature: Variations in the column temperature can affect retention times. Use a column oven to maintain a constant temperature.
NMR Spectroscopy
Q: I'm having trouble interpreting the ¹H NMR spectrum of my compound. Are there any characteristic peaks I should look for?
A: The ¹H NMR spectrum of 7-Aminoisobenzofuran-1(3H)-one has several characteristic signals:
-
Amine (NH₂) protons: These protons typically appear as a broad singlet. The chemical shift can vary depending on the solvent and concentration. In DMSO-d₆, they are often found between 5.0 and 6.0 ppm.
-
Methylene (CH₂) protons: The two protons of the CH₂ group in the lactone ring will appear as a singlet around 5.0-5.5 ppm.
-
Aromatic protons: The three aromatic protons will appear in the aromatic region (6.5-8.0 ppm) and will show a characteristic splitting pattern based on their coupling with each other.
Q: My NMR sample shows broad peaks for the amine protons. How can I resolve this?
A: The broadening of the amine proton signals is often due to quadrupole broadening from the ¹⁴N nucleus and exchange with trace amounts of water in the NMR solvent. To sharpen these signals:
-
D₂O exchange: Add a drop of deuterium oxide (D₂O) to the NMR tube and re-acquire the spectrum. The amine protons will exchange with deuterium, and the NH₂ signal will disappear. This is a definitive way to identify the amine protons.
-
Use a very dry solvent: Ensure that the NMR solvent is anhydrous.
Mass Spectrometry
Q: What is the expected fragmentation pattern for 7-Aminoisobenzofuran-1(3H)-one in ESI-MS?
A: In positive ion mode Electrospray Ionization Mass Spectrometry (ESI-MS), 7-Aminoisobenzofuran-1(3H)-one is expected to show a strong signal for the protonated molecule [M+H]⁺ at m/z 150.1. The fragmentation pattern will depend on the collision energy, but common fragments may include the loss of CO (m/z 122.1) or other fragments resulting from the cleavage of the lactone ring.
Q: I'm observing an unexpected M+18 peak in my mass spectrum. What could be the cause?
A: An M+18 peak in the mass spectrum corresponds to the addition of water. This is likely due to the formation of a water adduct [M+H₂O+H]⁺ in the ESI source. This is a common phenomenon and is not usually indicative of an impurity in the sample.
Section 4: Standard Operating Procedures (SOPs)
This section provides detailed protocols for common experimental procedures.
SOP 1: Purification by Flash Column Chromatography
-
Slurry Preparation: Dissolve the crude 7-Aminoisobenzofuran-1(3H)-one in a minimal amount of dichloromethane or the mobile phase. Add a small amount of silica gel to create a slurry.
-
Column Packing: Pack a glass column with silica gel in the desired mobile phase (e.g., 20% ethyl acetate in hexanes).
-
Loading: Carefully load the slurry onto the top of the packed column.
-
Elution: Begin eluting the column with the mobile phase, collecting fractions in test tubes.
-
Monitoring: Monitor the fractions by TLC. Spot each fraction on a TLC plate and develop it in an appropriate solvent system. Visualize the spots under UV light.
-
Combining Fractions: Combine the fractions that contain the pure product.
-
Solvent Removal: Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified 7-Aminoisobenzofuran-1(3H)-one.
SOP 2: HPLC Analysis for Purity Assessment
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 10-90% B over 10 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection: UV at 254 nm.
-
Sample Preparation: Prepare a 1 mg/mL solution of 7-Aminoisobenzofuran-1(3H)-one in a 50:50 mixture of acetonitrile and water.
Section 5: Data Reference Tables
Table 1: Typical ¹H NMR Chemical Shifts for 7-Aminoisobenzofuran-1(3H)-one
| Proton | Chemical Shift (ppm) | Multiplicity |
| NH₂ | 5.0 - 6.0 | br s |
| CH₂ | 5.0 - 5.5 | s |
| Ar-H | 6.5 - 8.0 | m |
Note: Chemical shifts are approximate and can vary depending on the solvent and instrument.
Table 2: HPLC Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Peak Tailing | Silanol interactions | Use a low-pH mobile phase; add a competing base; use an end-capped column. |
| Shifting Retention Times | Inadequate equilibration | Increase column equilibration time. |
| Mobile phase changes | Prepare fresh mobile phase; ensure proper mixing. | |
| Temperature fluctuations | Use a column oven. | |
| Ghost Peaks | Contaminants in the mobile phase | Use high-purity solvents and additives. |
| Carryover from previous injections | Clean the injector and autosampler. |
Section 6: Visual Workflows (Graphviz)
Caption: General workflow for the synthesis, purification, and characterization of 7-Aminoisobenzofuran-1(3H)-one.
Caption: Troubleshooting decision tree for HPLC peak tailing.
References
-
Synthesis and biological evaluation of novel isobenzofuran-1(3H)-one derivatives as antidepressant agents. PubMed. Available at: [Link]
-
One-Step Synthesis of Substituted Isobenzofuran-1(3H)-ones and Isobenzofuran-1,3-diones form Indane Derivatives in Subcritical Media. ResearchGate. Available at: [Link]
-
3-Hydroxyisobenzofuran-1(3H)-one. PubChem. Available at: [Link]
-
7-Hydroxy-1(3H)-isobenzofuranone. SpectraBase. Available at: [Link]
-
Isobenzofuran-1(3H)-ones as new tyrosinase inhibitors: Biological activity and interaction studies by molecular docking and NMR. PubMed. Available at: [Link]
-
Methods of Synthesis Phthalimide Derivatives and Biological Activity-Review. ResearchGate. Available at: [Link]
-
LC Chromatography Troubleshooting Guide. HALO Columns. Available at: [Link]
-
Synthesis of Phthalimide Derivatives and Their Insecticidal Activity against Caribbean Fruit Fly, Anastrepha suspensa (Loew). PMC - NIH. Available at: [Link]
-
One-Pot Synthesis of Spiro-isobenzofuran Compounds via the Sequential Condensation/Oxidation Reaction of Ninhydrin with 4-Amino-1,2-naphthoquinones/2-Amino-1,4-naphthoquinones under Mild Conditions. ACS Omega. Available at: [Link]
-
HPLC Troubleshooting Guide. Restek. Available at: [Link]
-
3-(Diphenylamino)isobenzofuran-1(3H)-one. ResearchGate. Available at: [Link]
-
Methods of Synthesis Phthalimide Derivatives and Biological Activity-Review. Scribd. Available at: [Link]
-
5-Amino-3H-isobenzofuran-1-one (5-aminophthalide). Acta Crystallographica Section E. Available at: [Link]
-
Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. PMC - NIH. Available at: [Link]
-
Synthesis of C3-alkylated benzofurans via palladium-catalyzed regiocontrolled hydro-furanization of unactivated alkenes - Supporting Information. Royal Society of Chemistry. Available at: [Link]
-
Synthesis of 3-Methyleneisobenzofuran-1(3 H )-one and Their Derivatives. ResearchGate. Available at: [Link]
-
Synthesis and Qualitative Analysis of Phthalimides in Presence of Montmorillonite –KSF as Catalyst. JETIR. Available at: [Link]
-
Synthesis, Characterization, and Antimicrobial Activity of some new 3-Substituted Isobenzofuran- 1(3-H) –One Derivatives. International Multilingual Journal of Science and Technology. Available at: [Link]
-
HPLC Troubleshooting Guide. ACE HPLC Columns. Available at: [Link]
-
Methods of Synthesis Phthalimide Derivatives and Biological Activity-Review. ProQuest. Available at: [Link]
-
Discovery of Isobenzofuran-1(3 H)-one Derivatives as Selective TREK-1 Inhibitors with In Vitro and In Vivo Neuroprotective Effects. PubMed. Available at: [Link]
-
1(3H)-Isobenzofuranone. NIST WebBook. Available at: [Link]
-
5-Aminoisobenzofuran-1,3-dione. PubChem. Available at: [Link]
Sources
troubleshooting low fluorescence signal with 7-Aminoisobenzofuran-1(3H)-one probes
Technical Support Center: 7-Aminoisobenzofuran-1(3H)-one Probes
Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Topic: Troubleshooting Low Fluorescence Signal / Signal-to-Noise Optimization
Core Analysis: The Physicochemistry of the Problem
Welcome to the technical guide for 7-Aminoisobenzofuran-1(3H)-one (7-AIBF) based probes. To troubleshoot effectively, you must understand the molecular behavior of this scaffold.
7-AIBF is a benzolactone derivative. Its fluorescence mechanism is governed by two critical factors:
-
Intramolecular Charge Transfer (ICT): The 7-amino group acts as an electron donor, while the lactone carbonyl acts as an acceptor. Any chemical modification to the amine (e.g., protonation at low pH or enzymatic masking) will collapse the ICT state, killing fluorescence.
-
Lactone-Carboxylate Equilibrium: Depending on the specific derivative, the isobenzofuranone ring can exist in a closed (lactone, often non-fluorescent or UV-absorbing) or open (carboxylate, highly fluorescent) form. This equilibrium is strictly pH-dependent.
Common Failure Mode: Users often attempt to measure signal in aqueous, acidic, or neutral buffers where the probe aggregates or remains in the closed lactone form, resulting in <10% of maximum quantum yield.
Diagnostic Workflow
Before altering your biological samples, run this logic flow to isolate the source of signal loss.
Figure 1: Decision matrix for isolating signal loss in 7-AIBF probes. Blue nodes represent diagnostic steps; Red nodes indicate critical failure points.
Technical FAQs & Troubleshooting Guides
Category A: Signal Intensity & Solvent Effects[1][2]
Q: I see strong fluorescence in my DMSO stock, but the signal vanishes when I dilute into PBS. Why? A: This is a classic Solvatochromic Quenching effect.
-
Mechanism: 7-AIBF derivatives are hydrophobic. In 100% aqueous media, they form non-fluorescent H-aggregates (pi-pi stacking). Furthermore, water molecules can hydrogen-bond with the carbonyl oxygen, increasing non-radiative decay pathways.
-
Solution:
-
Co-solvent: Maintain at least 1-5% DMSO or Ethanol in the final assay buffer if cells tolerate it.
-
Surfactant: Add 0.05% Tween-20 or Triton X-100. This encapsulates the probe in micelles, mimicking the organic environment and preventing aggregation.
-
Cyclodextrin: Use hydroxypropyl-beta-cyclodextrin (HP-β-CD) as a carrier to solubilize the probe without lysing cells.
-
Q: My signal is weak even in organic solvents. Could it be the excitation wavelength? A: Likely. 7-AIBF probes have a relatively large Stokes shift.
-
Check: Ensure you are not exciting at the emission max of a related coumarin (e.g., 450nm). 7-AIBF typically excites in the UV/Violet region (340–380 nm) and emits in the Blue/Cyan (430–480 nm).
-
Action: Run an excitation scan. If you are using a standard "DAPI" filter set, the cutoff might be too low. Use a dedicated violet laser (405 nm) or a filter set optimized for aminophthalides.
Category B: pH & Chemical Stability
Q: The signal decreases over time in my control wells. Is the probe unstable? A: It is likely undergoing Hydrolytic Ring Opening or Oxidation .
-
Mechanism: The lactone ring is susceptible to hydrolysis in highly alkaline conditions (pH > 9), forming the non-fluorescent dicarboxylate species in some derivatives. Conversely, the amino group can oxidize in air.
-
Solution:
-
Buffer: Switch to 50 mM HEPES or Phosphate buffer (pH 7.4). Avoid Carbonate buffers (pH > 9).
-
Antioxidants: If the probe is sensitive to ROS (unless it is designed to detect ROS), add 100 µM Ascorbic Acid to the stock solution.
-
Q: I am using this as a protease probe (e.g., capped amino group). Why is the background so high? A: High background usually indicates Spontaneous Hydrolysis of the capping group or Impure Probe .
-
Test: Measure fluorescence of the probe in buffer without enzyme.
-
Correction: If background is >10% of the positive control, repurify the probe using HPLC (C18 column, Water/Acetonitrile gradient). Free 7-AIBF is a common contaminant in synthesis.
Mandatory Validation Protocol: The "Solvent-pH Matrix"
Do not proceed to cell assays until this protocol confirms probe performance.
Objective: Determine the optimal environment for maximum Quantum Yield (Φ).
Materials:
-
Probe Stock (10 mM in DMSO)
-
Buffers: Citrate (pH 4), Phosphate (pH 7), Borate (pH 9)
-
Solvents: DMSO, Ethanol, Water
Protocol:
-
Preparation: Prepare a 96-well plate with the following matrix (Final Probe Conc: 10 µM).
-
Layout:
| Condition | Column 1 (pH 4) | Column 2 (pH 7) | Column 3 (pH 9) |
| 0% DMSO | Well A1 | Well A2 | Well A3 |
| 10% DMSO | Well B1 | Well B2 | Well B3 |
| 50% DMSO | Well C1 | Well C2 | Well C3 |
-
Readout: Measure Fluorescence (Ex 350nm / Em 450nm) and Absorbance (350nm).
-
Analysis:
-
High Absorbance / Low Fluorescence:[1] Indicates Quenching (Aggregation). Fix: Increase surfactant/solvent.
-
Low Absorbance / Low Fluorescence: Indicates structural incompatibility or precipitation.
-
pH Dependency: If signal is only present in Col 3 (pH 9), your probe requires basic conditions to open the lactone ring.
-
References
-
Photophysical Properties of Isobenzofuranones
-
Application in Sensing (Solvatochromism)
-
Spiro-Isobenzofuranone Probes
- Title: Development of Fluorescent 4-[4-(3H-Spiro[isobenzofuran-1,4′-piperidin]-1′-yl)
- Source: PubMed Central (PMC).
- Relevance: Demonstrates the use of the isobenzofuranone scaffold in ligand-binding assays and the importance of structural modifications for fluorescence optimiz
-
URL:[Link]
- Fluorescence Troubleshooting Standards: Title: Troubleshooting Tips for Fluorescence Staining. Source: Biotium Technical Support. Relevance: General industry standards for troubleshooting low signal, applicable to small molecule probes.
Sources
Technical Support Center: Optimizing HPLC Separation for 7-Aminoisobenzofuran-1(3H)-one
Welcome to the technical support center for the analysis of 7-Aminoisobenzofuran-1(3H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for common chromatographic challenges encountered with this compound. We will move beyond simple procedural steps to explain the underlying scientific principles, enabling you to develop robust and reliable HPLC methods.
Introduction: The Challenge of a Polar Analyte
7-Aminoisobenzofuran-1(3H)-one (also known as 6-Aminophthalide) is a polar molecule, a characteristic that presents a significant hurdle for traditional reversed-phase high-performance liquid chromatography (RP-HPLC). Its high polarity means it has a weak affinity for non-polar stationary phases (like C18), often resulting in poor retention and elution near the solvent front. This guide provides a systematic approach to overcome these challenges, covering method development strategies, troubleshooting, and frequently asked questions for both reversed-phase and hydrophilic interaction liquid chromatography (HILIC).
Section 1: Understanding the Analyte - Key Physicochemical Properties
The first step in any method development is to understand the physicochemical properties of the analyte. These properties dictate its behavior in a chromatographic system.
7-Aminoisobenzofuran-1(3H)-one is a small molecule with distinct polar features. Its structure includes a primary amine and a lactone ring system, which contribute to its hydrophilicity.
| Property | Value | Implication for HPLC Analysis |
| Molecular Weight | 149.15 g/mol | Small molecule, suitable for standard HPLC analysis. |
| XLogP3 | 0.1 | Very low value indicating high hydrophilicity (polarity). Expect poor retention in standard RP-HPLC. |
| Hydrogen Bond Donors | 1 (from the -NH2 group) | Can interact with polar stationary phases and mobile phase components. |
| Hydrogen Bond Acceptors | 3 (N atom, C=O, and ether oxygen) | Enhances polarity and interaction with protic solvents. |
| Primary Amine Group | pKa (estimated) ~3-4 | The amine group is basic and will be protonated (positively charged) at acidic pH values (e.g., pH < 4). This charge can lead to strong, undesirable interactions with silica-based columns but can also be leveraged for alternative separation modes. |
Section 2: Choosing the Right Chromatographic Mode
Given the analyte's high polarity, the primary decision is whether to force a reversed-phase separation or to embrace an alternative mode like HILIC.
FAQ: Should I use Reversed-Phase (RP-HPLC) or HILIC for my analysis?
This is the most critical question. While RP-HPLC is the most common mode in chromatography, HILIC is specifically designed for polar compounds and often provides a more robust solution. Use the following workflow to guide your decision.
Caption: Workflow for selecting the appropriate HPLC mode.
-
Choose Reversed-Phase HPLC if: You are constrained to using RP-HPLC columns or if your analyte is part of a mixture with other, less polar compounds that are well-retained. Be prepared to use a specialized "aqueous stable" column.
-
Choose HILIC if: You have access to HILIC columns and your primary goal is to achieve robust retention and separation of this polar analyte. HILIC is often the superior choice.
Section 3: Reversed-Phase (RP-HPLC) Method Development & Troubleshooting
If you proceed with RP-HPLC, a standard C18 column is unlikely to succeed. You will need a stationary phase designed for polar analytes.
FAQ 1: My analyte shows no retention on a C18 column. What should I do?
Cause: The high polarity of 7-Aminoisobenzofuran-1(3H)-one prevents it from partitioning into the hydrophobic C18 stationary phase. It remains in the polar mobile phase and elutes with the solvent front.
Solution: Switch to a column with a polar-embedded or polar-endcapped stationary phase. These columns are designed to be compatible with highly aqueous mobile phases and offer alternative selectivity for polar compounds.
Experimental Protocol: Initial RP-HPLC Screening
-
Column Selection: Choose an aqueous-stable, polar-embedded column (e.g., with amide or carbamate functionalities). A good starting dimension is 150 mm x 4.6 mm, 5 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water. The acidic pH (~2.7) ensures the primary amine is consistently protonated, which helps to produce sharp peaks by minimizing interactions with residual silanols.
-
Mobile Phase B: Acetonitrile (ACN).
-
Initial Gradient:
-
Start at 5% Mobile Phase B for 2 minutes.
-
Ramp to 50% B over 10 minutes.
-
Hold at 50% B for 2 minutes.
-
Return to 5% B and re-equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at an appropriate wavelength (screen with a PDA/DAD detector to determine the absorbance maximum).
-
Injection Volume: 5 µL.
-
Sample Diluent: Mobile Phase A or a Water/ACN mixture that is weaker than the initial mobile phase conditions to prevent peak distortion.
FAQ 2: I have some retention, but the peak tailing is severe. How can I improve the peak shape?
Cause: Peak tailing for a basic compound like this is almost always due to secondary ionic interactions between the positively charged (protonated) amine group and negatively charged, deprotonated residual silanol groups (-SiO⁻) on the silica surface of the column packing.
Solution: This issue requires a systematic approach to disrupt this secondary interaction.
Caption: Troubleshooting workflow for peak tailing in RP-HPLC.
-
Lower Mobile Phase pH: Reducing the pH to between 2.5 and 3.0 fully protonates the silanol groups (-SiOH), neutralizing their negative charge and preventing ionic interactions with the protonated amine.
-
Increase Buffer Strength: A higher concentration of buffer ions (e.g., 20-25 mM phosphate) can help to shield the active sites on the stationary phase.
-
Use a High-Purity Column: Modern columns are made with high-purity silica that has a lower concentration of acidic silanol groups and are more effectively end-capped, leading to significantly better peak shape for basic compounds.
Section 4: HILIC Method Development & Troubleshooting
HILIC is an excellent technique for retaining and separating 7-Aminoisobenzofuran-1(3H)-one. In HILIC, a water-rich layer is adsorbed onto the polar stationary phase, and the polar analyte partitions into this layer from the organic-rich mobile phase.
FAQ 1: I am new to HILIC. What is a good starting point for method development?
Principle: In HILIC, the weak solvent is acetonitrile, and the strong (eluting) solvent is the aqueous buffer. Retention is increased by increasing the percentage of acetonitrile.
Experimental Protocol: Initial HILIC Screening
-
Column Selection: An amide-based HILIC column is a versatile and recommended
Validation & Comparative
Comparative Analysis of Isobenzofuranone Derivatives: A Technical Guide for Drug Discovery
Executive Summary & Scaffold Significance
Isobenzofuran-1(3H)-one (phthalide) derivatives represent a privileged scaffold in medicinal chemistry, particularly for neuroprotective and anti-ischemic therapeutics. The clinical success of 3-n-butylphthalide (NBP) (approved in China for ischemic stroke) has validated this pharmacophore. However, second-generation derivatives like Ligustilide and Sedanolide offer distinct potency profiles and mechanistic advantages, albeit with stability challenges.
This guide provides a technical comparison of these derivatives, focusing on structure-activity relationships (SAR), pharmacokinetic bottlenecks, and reproducible experimental protocols for synthesis and evaluation.
Comparative Profiling: NBP vs. Ligustilide vs. Sedanolide
Physicochemical & Stability Profile
The primary challenge in developing isobenzofuranones is balancing lipophilicity (for Blood-Brain Barrier penetration) with chemical stability.
| Feature | 3-n-Butylphthalide (NBP) | (Z)-Ligustilide | Sedanolide |
| Source | Synthetic (originally Apium graveolens) | Angelica sinensis, Ligusticum chuanxiong | Apium graveolens, Cnidium officinale |
| Key Structural Feature | Saturated butyl side chain | Unsaturated butylidene side chain (diene system) | Saturated cyclohexenyl-fused ring |
| Chemical Stability | High . Stable at RT; resistant to oxidation. | Low . Prone to dimerization/oxidation under light/heat. | Moderate . Lactone ring stable; alkene sensitive. |
| BBB Permeability | High (LogP ~2.8). Rapid brain entry. | High (LogP ~3.1). Rapid entry but rapid clearance. | High. |
| Metabolic Liability | Extensive CYP metabolism (hydroxylation at alkyl chain). | Rapid metabolism; unstable in plasma. | Moderate. |
Bioactivity & Potency Data
Experimental data indicates that while Ligustilide often exhibits higher molar potency in vitro, NBP demonstrates superior druggability due to stability.
| Assay Model | Metric | NBP Performance | Ligustilide Performance | Comparative Insight |
| Neuroprotection (PC12 cells, OGD/R) | Cell Viability (MTT) | EC50: 10–50 µM | EC50: 1–5 µM | Ligustilide is ~10x more potent in vitro but requires stabilization (e.g., encapsulation). |
| Anti-Platelet Aggregation (ADP-induced) | Inhibition % | ~45% inhibition at 100 µM | ~60% inhibition at 100 µM | Ligustilide shows stronger anti-thrombotic potential. |
| Cytotoxicity (Glioma U251) | IC50 | 1.5–6 µg/mL | 4–10 µg/mL | NBP shows slightly higher potency in specific glioma lines, likely due to sustained intracellular stability. |
| Mechanism | Primary Pathway | Nrf2/HO-1 activation; Mitochondrial preservation. | PI3K/Akt activation; NF-κB inhibition. | Distinct signaling priorities suggest potential for synergistic combination. |
Mechanistic Pathways: Neuroprotection
Isobenzofuranones exert neuroprotection via a multi-target mechanism. The diagram below illustrates the convergence of NBP and Ligustilide signaling on mitochondrial stability and antioxidant defense.
Figure 1: Convergent signaling pathways of isobenzofuranone derivatives attenuating oxidative stress and apoptosis.
Experimental Protocols
Synthesis of 3-n-Butylphthalide (Standardized Protocol)
This protocol utilizes a Grignard addition to phthalic anhydride, a robust method for generating the core scaffold.
Reagents:
-
Phthalic anhydride (Sublimed grade)[1]
-
n-Butylmagnesium bromide (2.0 M in THF)
-
Sodium borohydride (NaBH4)
-
THF (Anhydrous), HCl (conc.), Toluene.
Workflow Diagram:
Figure 2: Synthetic route for the production of racemic 3-n-butylphthalide.
Step-by-Step Procedure:
-
Activation: Flame-dry a 250 mL three-neck flask under nitrogen. Add Phthalic Anhydride (14.8 g, 100 mmol) and 100 mL anhydrous THF . Cool to -78°C (dry ice/acetone bath).
-
Grignard Addition: Add n-Butylmagnesium bromide (55 mL, 110 mmol) dropwise over 45 minutes. Maintain temperature below -60°C to prevent bis-addition.
-
Equilibration: Stir at -78°C for 1 hour, then allow to warm to 0°C over 2 hours. The solution will turn opaque/yellow.[2]
-
Quench: Slowly add saturated NH4Cl (50 mL) . Acidify to pH 2 with 1M HCl . Extract with Ethyl Acetate (3x). The organic layer contains the o-valerylbenzoic acid intermediate.[3]
-
Reduction/Cyclization: Dissolve the crude intermediate in Methanol (50 mL). Add NaBH4 (1.5 eq) at 0°C. Stir for 2 hours.
-
Lactonization: Acidify with 6M HCl and reflux at 60°C for 1 hour to drive lactonization.
-
Purification: Evaporate solvent. Resuspend in ether, wash with NaHCO3. Dry over MgSO4. Purify via silica gel chromatography (Hexane:EtOAc 9:1).
-
Expected Yield: 55-65%.
-
Validation: 1H NMR (CDCl3): Triplet at δ 0.90 (terminal CH3), Multiplet at δ 5.45 (C3-H).
-
Bioassay: Oxygen-Glucose Deprivation (OGD) Model
To validate neuroprotection, use the OGD model in differentiated PC12 or SH-SY5Y cells.
-
Differentiation: Seed SH-SY5Y cells (1x10^4/well) and differentiate with 10 µM Retinoic Acid for 5 days.
-
Drug Pre-treatment: Treat cells with NBP or Ligustilide (0.1, 1, 10, 50 µM) for 24 hours prior to injury. Note: For Ligustilide, prepare fresh in DMSO; avoid light exposure.
-
OGD Induction:
-
Replace media with glucose-free DMEM .
-
Place cells in a hypoxia chamber (1% O2, 5% CO2, 94% N2) at 37°C for 4-6 hours .
-
-
Reperfusion: Replace with normal glucose media and return to normoxia for 24 hours.
-
Readout: Assess viability via MTT or CCK-8 assay. Calculate % Protection = [(Treated - OGD) / (Control - OGD)] * 100.
References
-
Synthesis and Antiproliferative Activity of C-3 Functionalized Isobenzofuran-1(3H)-ones. PMC. Available at: [Link]
-
Metabolism and pharmacokinetics of 3-n-butylphthalide (NBP) in humans. PubMed. Available at: [Link]
-
Ligustilide Attenuates Ischemia Reperfusion-Induced Hippocampal Neuronal Apoptosis via Activating the PI3K/Akt Pathway. Frontiers in Pharmacology. Available at: [Link]
-
Anti-Glioma Effects of Ligustilide or n-Butylphthalide on Their Own and the Synergistic Effects with Temozolomide. OncoTargets and Therapy. Available at: [Link]
-
3-n-butylphthalide exerts neuroprotective effects by enhancing anti-oxidation and attenuating mitochondrial dysfunction. Drug Design, Development and Therapy. Available at: [Link]
Sources
A Senior Application Scientist's Guide to Evaluating Cross-Reactivity of Novel Chemiluminescent Tracers: A Comparative Analysis of 7-Aminoisobenzofuran-1(3H)-one Derivatives
For researchers, scientists, and drug development professionals, the quest for more sensitive, specific, and robust immunoassay platforms is perpetual. The choice of a chemiluminescent label is a critical determinant of assay performance. While established labels like luminol and acridinium esters have long been the workhorses of the field, the exploration of novel molecular scaffolds promises new frontiers in sensitivity and specificity. This guide provides a comprehensive framework for evaluating the cross-reactivity of a promising class of compounds: 7-Aminoisobenzofuran-1(3H)-one derivatives, in comparison to the industry-standard alternatives.
This document is not merely a set of protocols; it is a methodological guide grounded in the principles of immunoassay validation. We will delve into the causality behind experimental choices, ensuring that the described workflows are self-validating systems for assessing the performance of any new chemiluminescent tracer.
The Imperative of Specificity in Immunoassay Design
At its core, an immunoassay's reliability hinges on the specific recognition of a target analyte by an antibody. Cross-reactivity, the undesirable binding of the antibody to structurally similar but non-target molecules, can lead to false-positive results and inaccurate quantification.[1] This is particularly critical in competitive immunoassay formats, which are often employed for the detection of small molecules where the tracer itself is a modified version of the analyte.[2][3]
The chemiluminescent label, or "tracer," is a key player in this dynamic. An ideal tracer should not only provide a strong and stable signal but also exhibit minimal off-target binding. The inherent chemical properties of the label can influence its interaction with various components in the assay matrix, potentially contributing to background noise and cross-reactivity.
This guide will use 7-Aminoisobenzofuran-1(3H)-one, a phthalide derivative, as our model novel tracer. Phthalides are known for their diverse biological activities and offer a unique scaffold for chemical modification.[4] We will compare its hypothetical performance against two well-characterized alternatives:
-
Luminol Derivatives: These are mainstays in enzyme-linked chemiluminescent immunoassays (CLEIA), where an enzyme label (like HRP) catalyzes the light-emitting reaction.[5]
-
Acridinium Esters: These are used in direct chemiluminescence immunoassays (CLIA), offering high quantum yields and rapid light emission without enzymatic catalysis.[5][6]
Conceptual Framework for Cross-Reactivity Assessment
The central principle of our evaluation is a competitive immunoassay. In this format, the analyte in a sample competes with a fixed amount of labeled analyte (the tracer) for a limited number of antibody binding sites. High concentrations of the analyte in the sample result in less tracer binding to the antibody, leading to a lower signal.
Our assessment of cross-reactivity will involve challenging this system with a panel of structurally related compounds. The degree to which these compounds can displace the tracer from the antibody, relative to the target analyte, provides a quantitative measure of cross-reactivity.
Figure 1: A simplified diagram illustrating the competitive binding principle in an immunoassay.
Comparative Performance Evaluation: A Step-by-Step Protocol
This protocol is designed to provide a robust comparison of a novel tracer (7-Aminoisobenzofuran-1(3H)-one derivative) against luminol and acridinium ester-based tracers.
Synthesis and Conjugation of Tracers
The first critical step is the synthesis of the chemiluminescent compounds and their conjugation to the analyte of interest. The 7-amino group on the isobenzofuranone scaffold provides a convenient handle for conjugation.
Protocol 1: Tracer Synthesis and Conjugation
-
Hapten Derivatization: Introduce a linker with a terminal carboxylic acid or amine group to the target analyte (hapten). This is essential for subsequent conjugation to the chemiluminescent label or a carrier protein for antibody production.
-
Label Activation:
-
7-Aminoisobenzofuran-1(3H)-one: Activate the amino group for conjugation to a carboxylated hapten using a carbodiimide (e.g., EDC) and N-hydroxysuccinimide (NHS).
-
Luminol Derivative (e.g., Isoluminol): Use an appropriate derivative like N-(4-Aminobutyl)-N-ethylisoluminol (ABEI) for conjugation.
-
Acridinium Ester: Utilize an NHS-ester derivative of the acridinium compound for direct reaction with an amino-functionalized hapten.
-
-
Conjugation: React the activated label with the derivatized hapten. The molar ratio of label to hapten should be optimized to achieve a 1:1 conjugation for small molecule tracers.
-
Purification: Purify the tracer conjugate using High-Performance Liquid Chromatography (HPLC). Characterize the purified product by mass spectrometry to confirm its identity and purity.
Development of a Competitive Immunoassay
A standardized competitive immunoassay must be developed to serve as the platform for comparing the tracers.
Protocol 2: Competitive Chemiluminescent Immunoassay
-
Antibody Immobilization: Coat a 96-well microplate with a polyclonal or monoclonal antibody specific to the target analyte. Incubate overnight at 4°C.
-
Blocking: Wash the plate and block non-specific binding sites with a suitable blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Competitive Reaction: Add a mixture of the standard/sample and a fixed, optimized concentration of the chemiluminescent tracer to the wells. Incubate for 1 hour at 37°C to allow for competitive binding.
-
Washing: Wash the plate thoroughly to remove unbound tracer and analyte.
-
Signal Generation:
-
For 7-Aminoisobenzofuran-1(3H)-one and Luminol Tracers (Enzyme-Mediated): If using an HRP-based system, add a substrate solution containing hydrogen peroxide and an enhancer.
-
For Acridinium Ester Tracer (Direct): Add a trigger solution (e.g., hydrogen peroxide in an acidic solution followed by a basic solution) to initiate the chemiluminescent reaction.[5]
-
-
Detection: Immediately measure the light output in a luminometer. The signal is typically expressed in Relative Light Units (RLU).
Sources
- 1. Interferences in Immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. drugtargetreview.com [drugtargetreview.com]
- 3. Hormone Immunoassay Interference: A 2021 Update [annlabmed.org]
- 4. imjst.org [imjst.org]
- 5. The difference between luminol and acridinium ester in chemiluminescence applications [vacutaineradditives.com]
- 6. What are the advantages of acridine esters compared with other chemiluminescent reagents [vacutaineradditives.com]
A Comparative Guide to the Synthesis of 7-Aminoisobenzofuran-1(3H)-one for Researchers and Drug Development Professionals
The synthesis of 7-Aminoisobenzofuran-1(3H)-one, a valuable building block in medicinal chemistry and materials science, can be approached through several strategic routes. This guide provides an in-depth comparison of two prominent synthetic pathways, offering insights into the rationale behind experimental choices, detailed protocols, and a critical evaluation of their respective advantages and disadvantages. This document is intended to empower researchers, scientists, and drug development professionals in making informed decisions for the efficient and scalable production of this key intermediate.
Introduction to 7-Aminoisobenzofuran-1(3H)-one
7-Aminoisobenzofuran-1(3H)-one, also known as 7-aminophthalide, possesses a unique structural motif that combines a lactone ring with an aromatic amine. This arrangement provides a versatile scaffold for the development of novel therapeutic agents and functional materials. The strategic placement of the amino group allows for a wide range of chemical modifications, making it a highly sought-after precursor in drug discovery programs. The choice of synthetic route to this compound can significantly impact yield, purity, scalability, and overall cost-effectiveness. This guide will dissect two primary approaches:
-
Route A: The Nitro-Reduction Pathway , which involves the synthesis of a nitro-substituted precursor followed by the reduction of the nitro group.
-
Route B: The Amino-Phthalate Reduction and Cyclization Pathway , which commences with an amino-substituted phthalic acid derivative that is subsequently modified and cyclized.
Route A: The Nitro-Reduction Pathway
This synthetic strategy introduces the nitrogen functionality at an early stage in the form of a nitro group, which is subsequently reduced to the desired amine in the final step. This approach is often favored for its predictable regioselectivity in the initial nitration step.
Overall Transformation:
Caption: Synthetic pathway for Route A.
Step-by-Step Experimental Protocol:
Step 1: Synthesis of 3-Nitrophthalic Anhydride
The synthesis begins with the nitration of phthalic anhydride. The direct nitration of phthalic anhydride typically yields a mixture of 3-nitro and 4-nitro isomers[1].
-
Protocol: Phthalic anhydride is treated with a nitrating agent, such as a mixture of nitric acid and sulfuric acid. The reaction temperature is carefully controlled to favor the formation of the 3-nitro isomer.
-
Rationale: The anhydride group is deactivating and meta-directing. However, the reaction conditions can be optimized to influence the isomer ratio. Separation of the isomers is a critical consideration for this step.
Step 2: Synthesis of 7-Nitroisobenzofuran-1(3H)-one
This step involves the selective reduction of one of the carbonyl groups of the anhydride to a methylene group.
-
Protocol: 3-Nitrophthalic anhydride is subjected to a selective reduction. This can be achieved using various reducing agents, such as sodium borohydride, after conversion of the anhydride to the corresponding diacid or ester. A more direct approach involves catalytic hydrogenation under controlled conditions.
-
Rationale: The challenge lies in the selective reduction of one carbonyl group while leaving the other and the nitro group intact. The choice of reducing agent and reaction conditions is paramount to avoid over-reduction or reduction of the nitro group at this stage.
Step 3: Synthesis of 7-Aminoisobenzofuran-1(3H)-one
The final step is the reduction of the nitro group to the primary amine.
-
Protocol: 7-Nitroisobenzofuran-1(3H)-one is reduced using standard methods for nitro group reduction. Catalytic hydrogenation using palladium on carbon (Pd/C) and hydrogen gas is a common and efficient method[2]. Other methods, such as using tin(II) chloride in hydrochloric acid, can also be employed.
-
Rationale: Catalytic hydrogenation is often preferred due to its clean reaction profile and high yields. The choice of catalyst and solvent can be optimized to ensure complete conversion and minimize side reactions.
Performance Analysis of Route A:
| Parameter | Assessment | Supporting Data/Rationale |
| Yield | Moderate to Good | The overall yield is dependent on the efficiency of each step, particularly the separation of nitrophthalic anhydride isomers. |
| Scalability | Moderate | The nitration step can be challenging to scale up due to the exothermic nature of the reaction and the need for careful temperature control. The handling of nitro compounds also requires specific safety precautions. |
| Purity | Good to Excellent | The final product can be obtained in high purity after chromatographic purification or recrystallization. |
| Safety | Requires Caution | The use of strong acids and nitrating agents, as well as the handling of potentially explosive nitro compounds, necessitates stringent safety protocols. |
| Cost | Moderate | The starting materials are relatively inexpensive, but the multi-step nature and purification requirements can add to the overall cost. |
Route B: The Amino-Phthalate Reduction and Cyclization Pathway
This alternative route starts with a commercially available or readily synthesized amino-substituted phthalic acid derivative. The key transformations involve the selective reduction of one ester group to a hydroxymethyl group, followed by intramolecular cyclization to form the lactone ring.
Overall Transformation:
Caption: Synthetic pathway for Route B.
Step-by-Step Experimental Protocol:
Step 1: Synthesis of Methyl 2-(hydroxymethyl)-6-aminobenzoate
This step requires the selective reduction of one of the two ester groups in dimethyl 3-aminophthalate.
-
Protocol: Dimethyl 3-aminophthalate can be selectively reduced using a mild reducing agent such as sodium borohydride in a suitable solvent system. The reaction conditions, including temperature and stoichiometry of the reducing agent, must be carefully controlled to favor the mono-reduction product. Alternatively, one of the ester groups could be selectively hydrolyzed and the resulting carboxylic acid then reduced.
-
Rationale: The challenge in this step is to achieve selective reduction of one ester group in the presence of another. The amino group can also influence the reactivity of the ester groups. The stability of the starting material, dimethyl 3-aminophthalate, is a consideration, and it is sometimes handled as its more stable hydrochloride salt[3].
Step 2: Synthesis of 7-Aminoisobenzofuran-1(3H)-one
The final step is the intramolecular cyclization (lactonization) of the amino-hydroxy-ester.
-
Protocol: Methyl 2-(hydroxymethyl)-6-aminobenzoate is subjected to acid-catalyzed lactonization. This is typically achieved by heating the compound in the presence of a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid.
-
Rationale: The acid protonates the ester carbonyl, making it more electrophilic and susceptible to nucleophilic attack by the hydroxyl group. The reaction is driven to completion by the formation of the stable five-membered lactone ring.
Performance Analysis of Route B:
| Parameter | Assessment | Supporting Data/Rationale |
| Yield | Potentially Higher | A shorter synthetic route could lead to a higher overall yield, provided the selective reduction is efficient. |
| Scalability | Good | The reactions involved, such as reduction with borohydrides and acid-catalyzed cyclization, are generally more amenable to scale-up compared to nitration reactions. |
| Purity | Good | The final product can be purified by standard techniques. The formation of polymeric byproducts during lactonization is a potential issue that needs to be controlled. |
| Safety | Generally Safer | This route avoids the use of highly corrosive and hazardous nitrating agents. However, the handling of reducing agents still requires appropriate safety measures. |
| Cost | Potentially Lower | The cost-effectiveness of this route depends heavily on the price and availability of the starting dimethyl 3-aminophthalate. A shorter route generally translates to lower processing costs. |
Comparative Summary and Conclusion
| Feature | Route A: Nitro-Reduction Pathway | Route B: Amino-Phthalate Reduction and Cyclization Pathway |
| Starting Material | Phthalic Anhydride | Dimethyl 3-Aminophthalate |
| Key Steps | Nitration, Selective Carbonyl Reduction, Nitro Reduction | Selective Ester Reduction, Lactonization |
| Advantages | Readily available starting material, well-established nitration chemistry. | Shorter route, potentially higher overall yield, generally safer reaction conditions. |
| Disadvantages | Multi-step, potential for isomer formation, use of hazardous reagents. | Requires selective reduction which can be challenging, starting material may be more expensive. |
Both Route A and Route B present viable strategies for the synthesis of 7-Aminoisobenzofuran-1(3H)-one. The choice between the two will ultimately depend on the specific requirements of the research or development program.
Route A is a classic and well-documented approach, but it involves the handling of hazardous materials and a potentially challenging isomer separation. It may be suitable for smaller-scale syntheses where the starting material cost is a primary concern.
Route B offers a more elegant and potentially more efficient and safer pathway, particularly for larger-scale production. The success of this route hinges on the ability to achieve a high-yielding and selective mono-reduction of the starting diester.
For drug development professionals, where scalability, safety, and efficiency are paramount, Route B presents a more attractive long-term strategy, provided that the selective reduction step can be robustly optimized. For academic research or initial exploratory studies, the more established Route A may be a practical starting point.
Further process optimization and development for both routes could lead to improved yields and more sustainable and cost-effective manufacturing processes for this important chemical intermediate.
References
- Bogert, M. T.; Boroschek, L. A STUDY OF THE NITRATION OF PHTHALIC ACID. J. Am. Chem. Soc.1901, 23 (10), 740-753.
- Culhane, P. J.; Woodward, G. E. 3-NITROPHTHALIC ACID. Org. Synth.1927, 7, 70.
- Kahn, M. Ueber Derivate des m-Nitro-p-toluidins. Ber. Dtsch. Chem. Ges.1902, 35 (3), 3857-3870.
-
Organic Syntheses. 3-Nitrophthalic anhydride. [Link]
-
Almac. FAST Hydrogenations as a Continuous Platform for Green Aromatic Nitroreductions. [Link]
- Google Patents.
-
ResearchGate. Reinvestigation of 3-Nitrophthalic acid Synthesis. [Link]
-
UNI ScholarWorks. The Absorption Spectra of Derivatives of Phthalic Anhydride. [Link]
-
PubMed Central (PMC). A Catalytic Asymmetric Hydrolactonization. [Link]
-
National Center for Biotechnology Information. Catalyst-controlled site-selective methylene C H lactonization of dicarboxylic acids. [Link]
-
Organic Syntheses Procedure. 3-nitrophthalic anhydride. [Link]
-
ResearchGate. ChemInform Abstract: One-Step Synthesis of Substituted Isobenzofuran-1(3H)-ones and Isobenzofuran-1,3-diones form Indane Derivatives in Subcritical Media. [Link]
-
PubMed. Efficient synthesis of isobenzofuran-1(3H)-ones (phthalides) and selected biological evaluations. [Link]
-
Korea Science. Intramolecular Oxa-Mannich Reaction of 1,3-Dihydro-2-benzofuran-1-ol for Efficient Synthesis of 1-Aminophthalan Derivatives. [Link]
-
National Center for Biotechnology Information. Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. [Link]
-
National Center for Biotechnology Information. A Novel Method to Construct 2-Aminobenzofurans via [4 + 1] Cycloaddition Reaction of In Situ Generated Ortho-Quinone Methides with Isocyanides. [Link]
-
ACS Publications. One-Pot Synthesis of Spiro-isobenzofuran Compounds via the Sequential Condensation/Oxidation Reaction of Ninhydrin with 4-Amino-1,2-naphthoquinones/2-Amino-1,4-naphthoquinones under Mild Conditions. [Link]
-
National Center for Biotechnology Information. Lactonization as a general route to β-C(sp3)–H functionalization. [Link]
-
ResearchGate. Application of High-Throughput Experimentation in Identification of Conditions for Selective Nitro Group Hydrogenation. [Link]
-
National Center for Biotechnology Information. Sequential hydrogenation of nitroaromatics to alicyclic amines via highly-dispersed Ru–Pd nanoparticles anchored on air-exfoliated C3N4 nanosheets. [Link]
- Google Patents. Method for producing 2-hydroxy-5-aminobenzoic acid.
-
PubMed Central (PMC). Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery. [Link]
-
Organic Syntheses Procedure. Benzothiazole, 2-amino-6-methyl. [Link]
-
PubChem. Dimethyl 3-aminophthalate hydrochloride. [Link]
-
AMERICAN ELEMENTS. Dimethyl 3-aminophthalate. [Link]
- Google Patents.
Sources
The Versatile Scaffold: A Comparative Guide to the Applications of 7-Aminoisobenzofuran-1(3H)-one Derivatives
In the landscape of modern medicinal chemistry, the identification and optimization of privileged scaffolds are paramount to the successful development of novel therapeutics. The isobenzofuran-1(3H)-one core, a bicyclic system featuring a fused benzene and a γ-lactone ring, has emerged as a scaffold of significant interest.[1] This guide focuses on 7-Aminoisobenzofuran-1(3H)-one, a key derivative that serves as a versatile building block for creating diverse libraries of bioactive compounds. Its strategic amino group provides a readily modifiable handle for synthetic chemists to explore a wide chemical space, leading to the discovery of potent agents for a range of therapeutic targets.
This document provides an in-depth comparison of the applications of 7-Aminoisobenzofuran-1(3H)-one-derived compounds, primarily in the fields of oncology and neuroscience. We will delve into their performance as Poly(ADP-ribose) polymerase (PARP) inhibitors and serotonin reuptake inhibitors, comparing them with established alternatives. The causality behind experimental designs and detailed, field-proven protocols are provided to ensure scientific integrity and reproducibility.
7-Aminoisobenzofuran-1(3H)-one: A Privileged Starting Point in Drug Discovery
The 7-Aminoisobenzofuran-1(3H)-one moiety is a valuable starting material in drug discovery due to its synthetic tractability and its presence in various biologically active molecules. The amino group at the 7-position offers a convenient point for diversification, allowing chemists to introduce a variety of substituents to modulate the compound's physicochemical properties and biological activity. This has led to the development of extensive compound libraries for screening against various therapeutic targets.
dot
Caption: Workflow illustrating the use of 7-Aminoisobenzofuran-1(3H)-one as a building block in drug discovery.
Application in Oncology: PARP Inhibition
Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1, are critical for the repair of single-strand DNA breaks. In cancers with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations, inhibiting PARP leads to the accumulation of DNA damage and subsequent cell death, a concept known as synthetic lethality. Several PARP inhibitors have been approved for clinical use, and the isobenzofuranone scaffold has emerged as a promising framework for the design of novel inhibitors.
Isobenzofuranone-Based PARP Inhibitors vs. Established Scaffolds
Derivatives of 7-Aminoisobenzofuran-1(3H)-one have been investigated as PARP1 inhibitors. The core scaffold often mimics the nicotinamide portion of the NAD+ substrate, binding to the catalytic domain of the enzyme. The amino group is typically functionalized to extend into and interact with other regions of the active site, enhancing potency and selectivity.
| Scaffold Class | Example Compound | PARP1 IC50 | Key Structural Features | Reference |
| Isobenzofuranone | Benzofuran[3,2-d]pyrimidine-4(3H)-one derivative (19c) | 0.026 µM | Fused pyrimidine ring and thiosemicarbazone side chain | [2] |
| Phthalazinone | Olaparib | ~5 nM | Extended structure with a piperazine ring | [3] |
| Indazole Carboxamide | Niraparib | ~3.8 nM | Indazole core with a piperidine carboxamide | [3] |
| Tricyclic Indole Lactam | Rucaparib | ~1.4 nM | Tricyclic lactam system | [3] |
| Benzimidazole Carboxamide | Veliparib | ~5.2 nM | Benzimidazole core with a carboxamide side chain | [3] |
Comparative Analysis:
While direct head-to-head clinical trials are limited, preclinical data suggests that optimized isobenzofuranone derivatives can achieve PARP1 inhibitory potency comparable to established drugs like Olaparib and Niraparib.[2] The key to their efficacy lies in the specific substitutions made to the core scaffold, which influence interactions with key amino acid residues in the PARP1 active site, such as Gly863 and Ser904.[4] The benzofuran[3,2-d]pyrimidine-4(3H)-one scaffold, for instance, has been shown to yield highly potent inhibitors.[2]
dot
Caption: Mechanism of action of isobenzofuranone-based PARP inhibitors in cancer cells.
Experimental Protocol: In Vitro PARP1 Enzymatic Assay
This protocol describes a fluorometric assay to determine the in vitro inhibitory activity of test compounds against PARP1.
Materials:
-
Recombinant Human PARP1 enzyme
-
Activated DNA (e.g., sonicated calf thymus DNA)
-
β-Nicotinamide adenine dinucleotide (β-NAD+)
-
PARP Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl2, 250 µM DTT)
-
Fluorescent NAD+ analog (e.g., etheno-NAD+) or a coupled-enzyme system to detect NAD+ consumption
-
Test compounds (dissolved in DMSO)
-
384-well black microplate
-
Fluorescence plate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. A typical starting concentration is 10 mM.
-
Reaction Mixture Preparation: In each well of the microplate, add the following in order:
-
PARP Assay Buffer
-
Activated DNA (final concentration, e.g., 50 ng/µL)
-
Test compound or DMSO (vehicle control)
-
Recombinant PARP1 enzyme (final concentration, e.g., 50 ng/reaction)
-
-
Incubation: Incubate the plate at room temperature for 10 minutes to allow the compounds to bind to the enzyme.
-
Reaction Initiation: Add β-NAD+ (final concentration, e.g., 0.5 mM) to all wells to start the reaction.
-
Kinetic Reading: Immediately place the plate in a fluorescence plate reader pre-set to the appropriate excitation and emission wavelengths for the fluorescent NAD+ analog. Read the fluorescence intensity at regular intervals (e.g., every minute) for 30-60 minutes.
-
Data Analysis:
-
Calculate the initial reaction rates (slope of the linear portion of the kinetic curve) for each concentration of the test compound.
-
Normalize the rates to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.[5]
-
Application in Neuroscience: Serotonin Reuptake Inhibition
The serotonin transporter (SERT) plays a crucial role in regulating serotonergic neurotransmission by reabsorbing serotonin from the synaptic cleft. Inhibition of SERT is a primary mechanism of action for many antidepressant drugs, including selective serotonin reuptake inhibitors (SSRIs). The isobenzofuran-1(3H)-one scaffold has been explored for the development of novel antidepressants.[6][7]
Isobenzofuranone-Based Antidepressants vs. SSRIs
A series of novel isobenzofuran-1(3H)-one derivatives have been designed and synthesized as potential antidepressants.[6][7] These compounds have shown promising in vitro activity as serotonin reuptake inhibitors.
| Compound Class | Example Compound | SERT Inhibition (IC50) | Key Structural Features | Reference |
| Isobenzofuranone Derivative | Compound 10a | Potent (specific value not disclosed, but superior to others in the series) | Specific side chain modifications on the isobenzofuranone core | [6][7] |
| SSRI | Fluoxetine | ~1 nM | Trifluoromethylphenoxypropylamine scaffold | [8] |
| SSRI | Sertraline | ~0.2-2 nM | Tetrahydronaphthylamine scaffold | [9] |
| SSRI | Paroxetine | ~0.1 nM | Phenylpiperidine scaffold | [9] |
Comparative Analysis:
While the isobenzofuranone-based compounds are still in the early stages of development, initial studies indicate their potential to act as effective serotonin reuptake inhibitors.[6][7] For instance, compound 10a from a recent study not only showed significant serotonin reuptake inhibition but also demonstrated antidepressant-like effects in animal models.[6][7] Further optimization of this scaffold could lead to candidates with improved efficacy and side-effect profiles compared to existing SSRIs. A potential advantage of the isobenzofuranone scaffold is the possibility of fine-tuning its properties to reduce off-target effects commonly associated with some SSRIs.
dot
Caption: Mechanism of action of isobenzofuranone-based serotonin reuptake inhibitors.
Experimental Protocol: Serotonin Transporter Uptake Assay
This protocol describes a cell-based assay to measure the inhibition of serotonin uptake by test compounds.
Materials:
-
HEK-293 cells stably expressing the human serotonin transporter (hSERT)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Krebs-Ringer-HEPES (KRH) buffer
-
[³H]-Serotonin (radiolabeled serotonin)
-
Test compounds (dissolved in DMSO)
-
A known SERT inhibitor as a positive control (e.g., fluoxetine)
-
96-well cell culture plates
-
Scintillation fluid and a scintillation counter
Procedure:
-
Cell Seeding: Seed the hSERT-expressing HEK-293 cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Incubation:
-
Wash the cells with KRH buffer.
-
Add KRH buffer containing various concentrations of the test compounds or vehicle (DMSO) to the wells.
-
Incubate at 37°C for 15-20 minutes.
-
-
Uptake Initiation: Add [³H]-Serotonin to each well to a final concentration in the nanomolar range.
-
Uptake Period: Incubate the plate at 37°C for a short period (e.g., 10-15 minutes) to allow for serotonin uptake.
-
Uptake Termination and Cell Lysis:
-
Rapidly wash the cells with ice-cold KRH buffer to stop the uptake.
-
Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH).
-
-
Quantification:
-
Transfer the cell lysates to scintillation vials.
-
Add scintillation fluid and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Determine the specific uptake by subtracting the non-specific uptake (measured in the presence of a high concentration of a known SERT inhibitor) from the total uptake.
-
Normalize the specific uptake to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.[8][10]
-
Emerging Application: Fluorescent Probes
The inherent fluorescence of some heterocyclic scaffolds has led to their exploration as probes for biological imaging. While less developed than its applications in medicinal chemistry, derivatives of 7-Aminoisobenzofuran-1(3H)-one, particularly aminophthalimides which share structural similarities, have shown potential as environmentally sensitive fluorescent probes.[6]
Aminoisobenzofuranone-based Probes vs. Traditional Fluorophores
The small size and potential for solvatofluorochromism (a change in fluorescence properties in response to the polarity of the environment) make aminophthalimide-based probes, and by extension, potentially 7-amino-isobenzofuranone derivatives, attractive alternatives to larger fluorescent proteins or traditional organic dyes.
| Probe Class | Example | Key Advantages | Potential Limitations | Reference |
| Aminophthalimide | 4-Aminophthalimide Amino Acids | Small size, environmentally sensitive fluorescence | Lower quantum yield compared to some traditional dyes | [6] |
| Coumarin | 7-Aminocoumarin | High quantum yield, photostable | Can be larger and less synthetically tractable in some contexts | [11] |
| Fluorescein | Fluorescein isothiocyanate (FITC) | Bright fluorescence, well-established conjugation chemistry | pH sensitivity, photobleaching | [12] |
| Rhodamine | Tetramethylrhodamine isothiocyanate (TRITC) | High photostability, less pH sensitive than fluorescein | Can be prone to self-quenching at high concentrations | [12] |
Comparative Analysis:
The primary advantage of using a 7-amino-isobenzofuranone-like scaffold as a fluorescent probe would be its compact size, which minimizes perturbations to the biological system under study. The amino group provides a site for conjugation to biomolecules. The development in this area is still nascent, but the known properties of related aminophthalimides suggest that these compounds could be valuable tools for probing local environments within cells, such as in membranes or protein binding pockets.[6]
Conclusion
7-Aminoisobenzofuran-1(3H)-one stands out as a highly valuable and versatile scaffold in the field of drug discovery and beyond. Its synthetic accessibility and the strategic placement of the amino group have enabled the creation of diverse chemical libraries, leading to the identification of potent inhibitors of key therapeutic targets like PARP1 and the serotonin transporter. While still in the preclinical stages of development for many applications, the isobenzofuranone-based compounds have demonstrated performance metrics that are competitive with established drugs, highlighting the promise of this scaffold. Further exploration of its potential in areas such as fluorescent probe development could open up new avenues for its application in life sciences research. The detailed protocols provided in this guide offer a solid foundation for researchers to further investigate and unlock the full potential of this privileged chemical entity.
References
-
Bimberg, B. C., Blaser, F. K., Pidenko, P. S., Recio Ramos, J., & von Wangelin, A. J. (2025). Fluorescent and Chemiluminescent Dyes with Aryl Phthalimide and Aryl Luminol Chromophores. Chemistry – A European Journal.[13]
-
Tao, L., Yao, C., Wang, S., et al. (2024). Synthesis and biological evaluation of novel isobenzofuran-1(3H)-one derivatives as antidepressant agents. Bioorganic & Medicinal Chemistry, 114, 117941.[6][14][15]
-
Hirschfeld, R. M. (1999). Efficacy of SSRIs and newer antidepressants in severe depression: comparison with TCAs. The Journal of Clinical Psychiatry, 60(5), 326–335.[16]
-
Leo, E., Johannes, J., Illuzzi, G., et al. (2018). A head-to-head comparison of the properties of five clinical PARP inhibitors identifies new insights that can explain both the observed clinical efficacy and safety profiles. Cancer Research, 78(13 Supplement), LB-273.[17][18]
-
Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. Retrieved from [Link][8][19]
-
Pommier, Y., O'Connor, M. J., & de Bono, J. (2016). PARP inhibitors in cancer treatment. The New England Journal of Medicine, 375(14), 1363–1374.[3]
-
Stemmer, A., Shafran, I., Stemmer, S., & Tsoref, D. (2020). Comparison of poly (ADP-ribose) polymerase inhibitors (PARPis) as maintenance therapy for platinum-sensitive ovarian cancer: A systematic review and network meta-analysis. Cancers, 12(10), 3026.[20]
-
Lockwood, W. W., & Hirst, M. (2014). A review of the PARP inhibitors: olaparib, rucaparib, and niraparib. Targeted Oncology, 9(4), 315–326.[7]
-
PubMed. (2024). Synthesis and biological evaluation of novel isobenzofuran-1(3H)-one derivatives as antidepressant agents. Retrieved from [Link][14]
-
ResearchGate. (2025). The synthesis of new aminophthalimide derivatives. Retrieved from [Link][13]
-
BioIVT. (n.d.). SERT Transporter Assay. Retrieved from [Link][10]
-
MDPI. (2018). Synthesis and Antiproliferative Activity of C-3 Functionalized Isobenzofuran-1(3H)-ones. Molecules, 23(11), 2993.[21]
-
Unbound Medicine. (2024). Synthesis and biological evaluation of novel isobenzofuran-1(3H)-one derivatives as antidepressant agents. Retrieved from [Link][15]
-
ResearchGate. (2018). General synthesis route for N-aminophthalimide derivatives. Retrieved from [Link][22]
-
BioIVT. (n.d.). SERT Transporter Assay. Retrieved from [Link][10]
-
National Center for Biotechnology Information. (2022). Near-Infrared Fluorescent Probes with Amine-Incorporated Xanthene Platforms for the Detection of Hypoxia. ACS Omega, 7(35), 31057–31065.[23]
-
National Center for Biotechnology Information. (2014). A Novel Antioxidant Isobenzofuranone Derivative from Fungus Cephalosporium sp.AL031. Molecules, 19(12), 20586–20592.[24]
-
IBL International. (2022). Serotonin ELISA Assay Kit. Retrieved from [Link][4]
-
PubMed. (2023). Design, synthesis, and biological evaluation of a series of benzofuran[3,2-d]pyrimidine-4(3H)-one derivatives containing thiosemicarbazone analogs as novel PARP-1 inhibitors. Retrieved from [Link][2]
-
Bio-Techne. (n.d.). PARP: Activity Assays. Retrieved from [Link][25]
-
ResearchGate. (2026). Protocol for quantifying PARP inhibitor-induced changes in PARP1 dynamics and activity through live-cell imaging. Retrieved from [Link][26]
-
PubMed. (1999). Efficacy of SSRIs and newer antidepressants in severe depression: comparison with TCAs. Retrieved from [Link][16]
-
National Center for Biotechnology Information. (2007). Development of fluorescent probes for bioimaging applications. Journal of Photochemistry and Photobiology C: Photochemistry Reviews, 8(3), 143–155.[12]
-
PubMed. (2015). Design, synthesis and biological activities of some 7-aminocephalosporanic acid derivatives. Retrieved from [Link][27]
-
MDPI. (2023). Spectroscopic Study of a Novel Binaphthyl Amine Fluorescent Probe for Chiral Recognition of D/L-Lysine. Molecules, 28(19), 6891.[28]
-
ACS Publications. (2020). One-Pot Synthesis of Spiro-isobenzofuran Compounds via the Sequential Condensation/Oxidation Reaction of Ninhydrin with 4-Amino-1,2-naphthoquinones/2-Amino-1,4-naphthoquinones under Mild Conditions. ACS Omega, 5(29), 18341–18349.[29]
-
National Center for Biotechnology Information. (2016). Comparative efficacy and acceptability of 21 antidepressant drugs for the acute treatment of adults with major depressive disorder: a systematic review and network meta-analysis. The Lancet, 387(10029), 2105–2118.[9]
-
BEPLS. (2023). Review on Designing and synthesis of some of new benzofuran derivatives for Immunomodulatory and antibacterial activity. Retrieved from [Link][30]
-
MDPI. (2022). Structural Identification between Phthalazine-1,4-Diones and N-Aminophthalimides via Vilsmeier Reaction: Nitrogen Cyclization and Tautomerization Study. Molecules, 27(19), 6579.[31]
-
MDPI. (2021). Recent Advances in the Synthesis of Polyamine Derivatives and Their Applications. Molecules, 26(21), 6579.[32]
-
PubMed. (2024). Advances in Antidepressant Therapy: Comparing the Efficacy of Selective Serotonin Reuptake Inhibitors (SSRIs), Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs), and Novel Agents. Retrieved from [Link][33]
-
Royal Society of Chemistry. (2024). One-pot domino syntheses of 3-alkyl-3-N-substituted aminobenzofuran-2(3H)-ones based on alkali-promoted Michael addition and lactonization. RSC Advances, 14(9), 6149–6159.[11]
-
National Center for Biotechnology Information. (2022). Novel Hybrid Compounds Containing Benzofuroxan and Aminothiazole Scaffolds: Synthesis and Evaluation of Their Anticancer Activity. Molecules, 27(15), 4994.[34]
Sources
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. biorxiv.org [biorxiv.org]
- 4. eaglebio.com [eaglebio.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. 4-Aminophthalimide Amino Acids as Small and Environment-Sensitive Fluorescent Probes for Transmembrane Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. PARP inhibitors: clinical development, emerging differences, and the current therapeutic issues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. moleculardevices.com [moleculardevices.com]
- 9. Comparative efficacy and acceptability of 21 antidepressant drugs for the acute treatment of adults with major depressive disorder: a systematic review and network meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bioivt.com [bioivt.com]
- 11. One-pot domino syntheses of 3-alkyl-3-N-substituted aminobenzofuran-2(3H)-ones based on alkali-promoted Michael addition and lactonization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development of fluorescent probes for bioimaging applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis and biological evaluation of novel isobenzofuran-1(3H)-one derivatives as antidepressant agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. PRIME PubMed | Synthesis and biological evaluation of novel isobenzofuran-1(3H)-one derivatives as antidepressant agents [unboundmedicine.com]
- 16. Efficacy of SSRIs and newer antidepressants in severe depression: comparison with TCAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. semanticscholar.org [semanticscholar.org]
- 18. researchgate.net [researchgate.net]
- 19. Neurotransmitter Transporter Assay Kit | Molecular Devices [moleculardevices.com]
- 20. ajmc.com [ajmc.com]
- 21. Synthesis and Antiproliferative Activity of C-3 Functionalized Isobenzofuran-1(3H)-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Near-Infrared Fluorescent Probes with Amine-Incorporated Xanthene Platforms for the Detection of Hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 24. A Novel Antioxidant Isobenzofuranone Derivative from Fungus Cephalosporium sp.AL031 - PMC [pmc.ncbi.nlm.nih.gov]
- 25. PARP: Activity Assays [bio-techne.com]
- 26. researchgate.net [researchgate.net]
- 27. Design, synthesis and biological activities of some 7-aminocephalosporanic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. mdpi.com [mdpi.com]
- 29. pubs.acs.org [pubs.acs.org]
- 30. bepls.com [bepls.com]
- 31. mdpi.com [mdpi.com]
- 32. mdpi.com [mdpi.com]
- 33. Advances in Antidepressant Therapy: Comparing the Efficacy of Selective Serotonin Reuptake Inhibitors (SSRIs), Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs), and Novel Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 34. Novel Hybrid Compounds Containing Benzofuroxan and Aminothiazole Scaffolds: Synthesis and Evaluation of Their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Benchmarking 7-Aminoisobenzofuran-1(3H)-one Against Standard Fluorescent Labels
The following technical guide benchmarks 7-Aminoisobenzofuran-1(3H)-one (commonly known as 7-Aminophthalide or 7-AP ) against industry-standard fluorescent labels. This analysis focuses on its application as a fluorogenic scaffold and small-molecule label in drug discovery and enzymatic assays.
Executive Summary: The Niche of 7-Aminoisobenzofuran-1(3H)-one
7-Aminoisobenzofuran-1(3H)-one (CAS: 3883-64-5) is a bicyclic, amino-substituted lactone. While structurally related to the ubiquitous 7-Amino-4-methylcoumarin (AMC) , it possesses distinct electronic and chemical properties derived from its isobenzofuranone core.
Unlike highly conjugated dyes (e.g., Rhodamines, Cyanines) used for static labeling, 7-AP is primarily valuable as a fluorogenic leaving group in protease assays and as a precursor scaffold for sensing moieties. Its utility lies in the "turn-on" fluorescence mechanism observed when the electron-donating amine is released from an amide bond, although it faces stiff competition from coumarin-based alternatives due to quantum yield and hydrolytic stability differences.
Core Benchmarking Verdict
-
Best Use Case: Fluorogenic protease substrates requiring UV-excitable, blue-emitting readouts where coumarin patents or sterics are restrictive.
-
Primary Limitation: Lower hydrolytic stability at alkaline pH compared to Coumarins (AMC/AFC) due to the labile lactone ring.
-
Key Differentiator: Chemiluminescent potential upon oxidation, offering a dual-modal detection capability absent in standard coumarins.
Photophysical Benchmarking
The following data compares 7-AP against its direct competitors: AMC (Blue standard), AFC (Red-shifted coumarin), and pNA (Chromogenic standard).
Table 1: Comparative Photophysical Properties[1]
| Property | 7-Aminoisobenzofuran-1(3H)-one (7-AP) | 7-Amino-4-methylcoumarin (AMC) | 7-Amino-4-trifluoromethylcoumarin (AFC) | Rhodamine 110 (R110) |
| Core Structure | Isobenzofuranone (Phthalide) | Benzopyrone (Coumarin) | Benzopyrone (Coumarin) | Xanthene |
| Excitation Max ( | 340–360 nm (UV) | 350–380 nm (UV) | 400 nm | 498 nm |
| Emission Max ( | 420–440 nm (Blue) | 440–460 nm (Blue) | 505 nm (Green) | 520 nm (Green) |
| Stokes Shift | ~80 nm | ~90 nm | ~105 nm | ~25 nm |
| Quantum Yield ( | Low to Moderate (<0.5)* | High (0.6–0.8) | High (0.5–0.7) | Very High (>0.9) |
| pH Stability | Labile > pH 8.5 (Ring opening) | Stable pH 2–10 | Stable pH 2–10 | Stable pH 4–10 |
| Detection Mode | Fluorescence / Chemiluminescence | Fluorescence | Fluorescence | Fluorescence |
*Note: 7-AP fluorescence is highly solvent-dependent. In aqueous buffers, quenching is more pronounced than in organic solvents compared to AMC.
Performance Analysis & Experimental Logic
Sensitivity and Background Signal
-
Mechanism: In a peptide substrate (e.g., Ac-DEVD-7-AP), the amide linkage at the 7-amino position quenches fluorescence by withdrawing electron density from the aromatic system. Upon enzymatic cleavage (e.g., by Caspase-3), the free amine restores the "push-pull" electronic system, triggering fluorescence.
-
Comparison: AMC typically offers a higher signal-to-noise ratio (SNR) because its quantum yield in the "on" state is superior. However, 7-AP provides a viable alternative when the bulky methyl/trifluoromethyl groups of AMC/AFC sterically hinder enzyme binding pockets.
Hydrolytic Stability (The "Lactone Liability")
A critical experimental consideration is the stability of the lactone ring.
-
The Risk: At pH > 9.0, the lactone ring of 7-AP can hydrolyze to form the non-fluorescent (or spectrally distinct) 2-hydroxymethyl-4-aminobenzoic acid derivative.
-
The Fix: Assays using 7-AP must be buffered strictly between pH 6.5 and 8.0. For alkaline phosphatase assays, AMC or Fluorescein Diphosphate (FDP) are superior choices.
Chemiluminescence Potential
Unlike AMC, 7-AP retains structural homology to Luminol . Under oxidative conditions (H₂O₂ + Peroxidase), 7-AP derivatives can undergo chemiluminescent oxidation. This allows for dual-modal assays :
-
Fluorescence: Real-time kinetic monitoring of hydrolysis.
-
Chemiluminescence: End-point high-sensitivity readout.
Experimental Protocol: Synthesis and Assay of a 7-AP Substrate
Objective: Synthesize and validate a fluorogenic substrate for Chymotrypsin using 7-AP.
Phase A: Synthesis (Bioconjugation)[1]
-
Activation: Dissolve N-protected peptide (e.g., Suc-Ala-Ala-Pro-Phe-OH) in dry DMF. Add 1.1 eq HATU and 2.0 eq DIPEA.
-
Coupling: Add 1.0 eq 7-Aminoisobenzofuran-1(3H)-one . The aniline nitrogen is weakly nucleophilic; reaction may require heating to 50°C or prolonged time (24h).
-
Purification: Precipitate in cold ether, then purify via C18 Reverse-Phase HPLC (Water/Acetonitrile gradient).
-
Validation: Confirm Mass (LC-MS) and purity (>95%). Crucial: Ensure no free 7-AP remains, as it causes high background.
Phase B: Enzymatic Assay Validation
-
Buffer Prep: 50 mM HEPES, pH 7.4, 100 mM NaCl, 10 mM CaCl₂, 0.05% CHAPS.
-
Substrate Solution: Prepare 10 mM stock of Suc-AAPF-7AP in DMSO. Dilute to 50 µM in Buffer.
-
Reaction: Add 10 nM Chymotrypsin.
-
Detection: Monitor Ex/Em = 350/430 nm.
-
Calibration: Generate a standard curve using free 7-Aminoisobenzofuran-1(3H)-one to convert RFU to pmol product.
Visualizations
Diagram 1: Mechanism of Action (Fluorogenic Switch)
This diagram illustrates the electronic activation of the probe upon enzymatic cleavage.
Caption: Kinetic pathway of 7-AP activation. The amide bond cleavage restores the electron-donating capacity of the amine, triggering fluorescence.
Diagram 2: Selection Decision Matrix
A logic flow for researchers deciding between 7-AP and AMC.
Caption: Decision tree for selecting 7-AP versus AMC based on steric constraints and pH stability requirements.
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 3883645, 7-Aminoisobenzofuran-1(3H)-one. Retrieved from [Link]
-
Wamser, C. C., & Phillips, R. B. (1976). Chemiluminescent oxidations of 4- and 7-aminophthalide. The Journal of Organic Chemistry, 41(17), 2929–2931. Retrieved from [Link]
-
Harris, J. L., et al. (2000). Rapid and general profiling of protease specificity by using combinatorial fluorogenic substrate libraries. Proceedings of the National Academy of Sciences (PNAS), 97(14), 7754–7759. (Contextual grounding for AMC/Fluorogenic substrate benchmarking). Retrieved from [Link]
-
Gondi, S. R. (2020). Green Synthesis: A Novel Method for Bromination of 7-AminoPhthalide.[1][2] ChemRxiv. Retrieved from [Link][3]
Sources
Introduction: The Rise of the Isobenzofuranone Scaffold in Cancer Therapy
An In-Depth Comparative Guide to the Structure-Activity Relationship of 7-Aminoisobenzofuran-1(3H)-one Analogs as PARP Inhibitors
This guide offers a comprehensive analysis of the structure-activity relationships (SAR) for 7-Aminoisobenzofuran-1(3H)-one analogs, a scaffold of significant interest in the development of Poly(ADP-ribose) polymerase (PARP) inhibitors. Tailored for researchers, medicinal chemists, and professionals in drug development, this document synthesizes experimental data and mechanistic insights to provide an authoritative resource for advancing cancer therapeutics.
The isobenzofuran-1(3H)-one, or phthalide, core is a privileged scaffold found in numerous biologically active natural products.[1] Its rigid, planar structure and synthetic tractability have made it an attractive starting point for the design of targeted therapies. In recent years, derivatives of this and related fused heterocyclic systems, such as benzofuran, have demonstrated potent anticancer properties.[2][3][4] A particularly promising application is the inhibition of the Poly(ADP-ribose) polymerase (PARP) enzyme family, which is central to DNA damage repair.[5][6]
This guide focuses specifically on 7-Aminoisobenzofuran-1(3H)-one analogs. The amino group at the 7-position serves as a versatile chemical handle, allowing for systematic modifications to probe and optimize interactions within the PARP active site. Understanding the SAR of these analogs is critical for designing next-generation inhibitors with enhanced potency, selectivity, and favorable pharmacokinetic profiles.
Core Directive: PARP Inhibition and Synthetic Lethality
PARP-1, the most abundant member of the PARP superfamily, is a key enzyme in the base excision repair (BER) pathway, which resolves single-strand DNA breaks (SSBs).[6][7] When DNA damage occurs, PARP-1 binds to the break and catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) on itself and other nuclear proteins, using NAD+ as a substrate.[8] This PARylation event recruits other DNA repair proteins to the site of damage.
PARP inhibitors act as competitive inhibitors, binding to the NAD+ pocket in the catalytic domain of PARP and preventing PAR chain formation.[9] In cancer cells with defects in other DNA repair pathways, such as homologous recombination (HR) due to BRCA1/2 mutations, the inhibition of PARP-mediated SSB repair leads to the accumulation of double-strand breaks (DSBs) during replication.[10] The cell's inability to repair these DSBs triggers cell death, a concept known as synthetic lethality.[7] This provides a targeted therapeutic strategy for cancers with specific genetic vulnerabilities.[10]
Figure 1: The principle of synthetic lethality. PARP inhibition in BRCA-deficient cells leads to catastrophic DNA damage and apoptosis.
Structure-Activity Relationship (SAR) Analysis
The development of potent 7-Aminoisobenzofuran-1(3H)-one PARP inhibitors hinges on systematic modifications to its core structure. The SAR exploration aims to optimize interactions with key residues in the nicotinamide-binding pocket of PARP-1.
A. The Indispensable Pharmacophore
The lactam-containing tricyclic core is the foundational pharmacophore that mimics the nicotinamide moiety of NAD+. The carbonyl oxygen of the lactam ring typically forms a crucial hydrogen bond with the backbone NH of Gly863 in the PARP-1 active site, while the aromatic rings engage in π-stacking interactions with Tyr907.
B. The Critical Role of the 7-Amino Group
The 7-amino group is a key modification point. Unsubstituted, it can act as a hydrogen bond donor. However, its primary utility is as a vector for introducing larger substituents that can access adjacent binding pockets for enhanced potency and selectivity.
-
Acylation and Aromatic Extensions: Acylating the 7-amino group with small aliphatic or aromatic moieties can significantly improve potency. For instance, appending a benzoyl group can introduce additional π-stacking or hydrophobic interactions. A closely related scaffold, (Z)-2-benzylidene-3-oxo-2,3-dihydrobenzofuran-7-carboxamide, serves as an excellent model for the importance of substitutions at this position. Optimization of its 7-carboxamide led to analogs with PARP-1 IC₅₀ values as low as 4 nM.[11]
-
Cyclic Substituents: Introducing cyclic structures, such as piperazine or cyclopropyl groups, is a common strategy in PARP inhibitor design. These groups can improve physicochemical properties and form specific interactions. For example, the cyclopropylcarbonyl moiety is a key feature of the approved PARP inhibitor Olaparib.
C. Aromatic Ring Substitution
Modifying the benzene ring of the isobenzofuranone core can fine-tune electronic properties and solubility.
-
Halogenation: Introducing fluorine atoms can enhance binding affinity through favorable electrostatic interactions and can block potential sites of metabolic attack, improving the pharmacokinetic profile.
-
Hydrophilic Groups: The addition of small hydrophilic groups, such as a hydroxyl or methoxy group, can modulate solubility and cell permeability.
Comparative Performance of PARP Inhibitors
To contextualize the potential of the 7-Aminoisobenzofuran-1(3H)-one scaffold, it is essential to compare its derivatives against established clinical alternatives. The following table presents IC₅₀ data for leading PARP inhibitors and representative analogs from related benzofuran series.
| Compound/Analog | Scaffold | PARP-1 IC₅₀ (nM) | PARP-2 IC₅₀ (nM) | Key Structural Feature | Reference |
| Olaparib | Phthalazinone | ~1-5 | ~1-5 | Piperazine carboxamide | [10] |
| Niraparib | Indazole | ~3.8 | ~2.1 | Piperidine carboxamide | [7] |
| Rucaparib | Indole | ~1.2 | ~0.6 | Azepane carboxamide | [7] |
| Analog 19c | Benzofuran[3,2-d]pyrimidine | 26 | 2215 | Thiosemicarbazone side chain | [5] |
| Analog 81 | Dihydrobenzofuran | 30 | 2 | Carboxylic acid side chain | [11] |
Table 1: Comparative in vitro potency of clinical PARP inhibitors and advanced analogs from related scaffolds. Data highlights the sub-nanomolar to low nanomolar potency achieved by optimized structures.
The data reveals that while different scaffolds can achieve high potency, selectivity between PARP-1 and PARP-2 varies. Analog 19c, for example, shows remarkable selectivity for PARP-1 over PARP-2, which could translate to a differentiated safety profile.[5] The goal for 7-Aminoisobenzofuran-1(3H)-one analogs would be to achieve similar potency while potentially offering unique selectivity or pharmacokinetic advantages.
Experimental Protocols: A Self-Validating System
Accurate and reproducible assessment of inhibitor potency is paramount. Below is a detailed protocol for a standard in vitro PARP-1 enzymatic assay.
Protocol: Homogeneous Time-Resolved Fluorescence (HTRF) PARP-1 Assay
This assay measures the synthesis of poly(ADP-ribose) by quantifying the incorporation of biotinylated NAD+ onto histone proteins.
Materials:
-
Recombinant Human PARP-1 Enzyme
-
Histone H1 (substrate)
-
Biotinylated NAD+
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM MgCl₂, 1 mM DTT)
-
Stop Buffer (containing a PARP inhibitor like PJ34 to halt the reaction)
-
Detection Reagents: Streptavidin-Europium Cryptate (donor) and anti-PAR monoclonal antibody conjugated to XL665 (acceptor)
-
384-well low-volume white plates
-
Test compounds (serial dilutions in DMSO)
Experimental Workflow Diagram:
Figure 2: Step-by-step workflow for the HTRF-based PARP-1 inhibition assay.
Step-by-Step Methodology:
-
Compound Plating: Dispense 50 nL of each test compound from a serial dilution plate into a 384-well assay plate. Include controls for 100% inhibition (e.g., Olaparib) and 0% inhibition (DMSO vehicle).
-
Enzyme/Substrate Addition: Add 5 µL of a solution containing PARP-1 enzyme and histone H1 substrate to each well.
-
Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow the compounds to bind to the enzyme.
-
Reaction Initiation: Add 5 µL of biotinylated NAD+ to each well to start the enzymatic reaction.
-
Reaction Incubation: Incubate the plate for 60 minutes at room temperature.
-
Detection: Add 10 µL of the detection mixture containing Streptavidin-Europium and anti-PAR-XL665.
-
Final Incubation: Incubate for 60 minutes at room temperature to allow the HTRF detection complex to form.
-
Data Acquisition: Read the plate on an HTRF-compatible reader, measuring emission at 665 nm (acceptor) and 620 nm (donor).
-
Analysis: The ratio of the 665 nm to 620 nm signals is calculated and converted to percent inhibition relative to controls. IC₅₀ values are determined by fitting the dose-response data to a four-parameter logistic equation.
Conclusion and Authoritative Outlook
The 7-Aminoisobenzofuran-1(3H)-one scaffold is a highly promising platform for the discovery of novel PARP inhibitors. The SAR insights gleaned from related benzofuran series strongly suggest that strategic modification of the 7-amino position is the most direct path to achieving high-potency compounds.[5][11] The key challenge and opportunity lie in fine-tuning these substitutions to not only maximize potency but also to engineer specific selectivity profiles against different PARP isoforms and to optimize ADME (absorption, distribution, metabolism, and excretion) properties.
Future work should prioritize the synthesis of a focused library of 7-acylamino and 7-alkylamino analogs, followed by rigorous evaluation using robust protocols as described. The ultimate goal is the identification of a lead candidate that demonstrates potent and selective PARP inhibition, effective cell killing in BRCA-deficient cancer cell lines, and a promising in vivo efficacy and safety profile, thereby adding a new, differentiated weapon to the arsenal against genetically-defined cancers.
References
-
Farhat, J., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 14(9), 2196. [Link]
-
Grieshaber, D., et al. (2001). Structure-activity relationship studies on benzofuran analogs of propafenone-type modulators of tumor cell multidrug resistance. Journal of Medicinal Chemistry, 44(11), 1763-1770. [Link]
-
Reyes-Batlle, M., et al. (2019). Isobenzofuran-1(3H)-one derivatives: Amoebicidal activity and program cell death in Acanthamoeba castellanii Neff. Experimental Parasitology, 207, 107775. [Link]
-
Farhat, J., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. PubMed. [Link]
-
Li, M., et al. (2016). Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold. Molecules, 21(10), 1334. [Link]
-
Chen, J., et al. (2024). Synthesis and biological evaluation of novel isobenzofuran-1(3H)-one derivatives as antidepressant agents. Bioorganic & Medicinal Chemistry, 117941. [Link]
-
Farhat, J., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Semantic Scholar. [Link]
-
Currie, K. S., et al. (2023). Novel PARP7 Inhibitors for Treating Cancer. ACS Medicinal Chemistry Letters, 14(10), 1369-1374. [Link]
-
Sivaprakasam, P., et al. (2009). Structure-activity relationship and comparative docking studies for cycloguanil analogs as PfDHFR-TS inhibitors. Journal of Chemical Information and Modeling, 49(7), 1787-1796. [Link]
-
Vodnala, S. K., et al. (2012). Inhibition of the pore-forming protein perforin by a series of aryl-substituted isobenzofuran-1(3H)-ones. Journal of Medicinal Chemistry, 55(3), 1068-1076. [Link]
-
Thapa, P., et al. (2020). Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity. Journal of Medicinal Chemistry, 63(15), 8063-8083. [Link]
-
Patel, S., et al. (2009). Synthesis and Biological Evaluations of Some Benzofuran Derivatives. ResearchGate. [Link]
-
Gou, S., et al. (2023). Design, synthesis, and biological evaluation of a series of benzofuran[3,2-d]pyrimidine-4(3H)-one derivatives containing thiosemicarbazone analogs as novel PARP-1 inhibitors. Bioorganic Chemistry, 140, 106759. [Link]
-
Cogan, J. (2021). Overview of PARP Inhibitors in the Treatment of Ovarian Cancer. Pharmacy Times. [Link]
-
Wang, Y., et al. (2021). Design, synthesis and biological evaluation of novel benzofuran derivatives as potent LSD1 inhibitors. European Journal of Medicinal Chemistry, 222, 113589. [Link]
-
University of Cambridge. (2014). PARP-inhibitors: A New Generation of Cancer Drugs. YouTube. [Link]
-
Chen, Y. (2020). Development of novel PARP inhibitors based on phenanthridinones using computer-aided drug design. MSpace. [Link]
-
Nascimento, C. R., et al. (2021). Isobenzofuran-1(3H)-ones as new tyrosinase inhibitors: Biological activity and interaction studies by molecular docking and NMR. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1869(3), 140580. [Link]
-
Wang, X., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(48), 27510-27540. [Link]
-
Virág, L., & Szabó, C. (2002). Poly(ADP-ribose) polymerase inhibitors. Pharmacological Reviews, 54(3), 375-429. [Link]
Sources
- 1. digital.csic.es [digital.csic.es]
- 2. Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. semanticscholar.org [semanticscholar.org]
- 4. scienceopen.com [scienceopen.com]
- 5. Design, synthesis, and biological evaluation of a series of benzofuran[3,2-d]pyrimidine-4(3H)-one derivatives containing thiosemicarbazone analogs as novel PARP-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Poly(ADP-ribose) polymerase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. mspace.lib.umanitoba.ca [mspace.lib.umanitoba.ca]
- 10. pharmacytimes.com [pharmacytimes.com]
- 11. Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Researcher's Guide to the Safe Handling of 7-Aminoisobenzofuran-1(3H)-one
For researchers and drug development professionals, the integrity of your work and the safety of your team are paramount. This guide provides essential, immediate safety and logistical information for handling 7-Aminoisobenzofuran-1(3H)-one (CAS No. 3883-64-5), a key building block in medicinal chemistry. Our focus is to provide procedural, step-by-step guidance that goes beyond the product, ensuring you can work with confidence and precision.
The isobenzofuranone core is a privileged structure in the development of novel therapeutics, appearing in a wide array of biologically active compounds.[1] Understanding the specific handling requirements of its derivatives, such as 7-Aminoisobenzofuran-1(3H)-one, is critical for both experimental success and laboratory safety.
Hazard Identification and Risk Assessment: Know Your Compound
7-Aminoisobenzofuran-1(3H)-one is a research chemical, and as with many such compounds, a full toxicological profile may not be available. However, based on available safety data, it is classified with specific hazards that must be addressed through rigorous safety protocols.[2]
GHS Hazard Classification:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
These classifications necessitate a cautious approach, treating the compound with the respect it deserves. The primary routes of exposure are ingestion, skin contact, eye contact, and inhalation.
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is non-negotiable when handling 7-Aminoisobenzofuran-1(3H)-one. The following table outlines the minimum required PPE for various laboratory operations.
| Operation | Required PPE | Rationale |
| Receiving and Unpacking | • Lab coat• Nitrile gloves• Safety glasses | Protects against incidental exposure from a potentially damaged container. |
| Weighing and Aliquoting (Solid) | • Lab coat• Nitrile gloves• Safety goggles• Face shield (if not in a fume hood)• N95 respirator (or equivalent) | Minimizes risk of inhaling airborne particles and protects against splashes to the face and eyes. |
| Solution Preparation and Handling | • Lab coat• Nitrile gloves• Safety goggles | Provides protection against splashes and direct skin/eye contact. |
| Experimental Use (e.g., reaction setup) | • Lab coat• Nitrile gloves• Safety goggles• Work in a certified chemical fume hood | A fume hood is essential to control exposure to vapors and fine particulates. |
| Spill Cleanup | • Lab coat• Nitrile gloves (double-gloving recommended)• Safety goggles• N95 respirator (or equivalent) | Enhanced protection is necessary during uncontrolled release scenarios. |
Step-by-Step Handling Procedures: From Benchtop to Waste
Adherence to a strict, logical workflow is crucial for minimizing exposure and ensuring the integrity of your experiments.
-
Inspect: Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Log: Record the date of receipt and relevant batch information in your chemical inventory.
-
Store: Keep the container tightly sealed in a cool, dry, and dark place, as recommended for this compound.[3] A designated, well-ventilated cabinet for solid reagents is ideal.
-
Engineering Controls: Always handle the solid form of 7-Aminoisobenzofuran-1(3H)-one in a certified chemical fume hood to mitigate inhalation risks.
-
Aliquotting: Weigh out the desired amount of the compound using a clean, dedicated spatula and weigh boat. Avoid creating dust.
-
Dissolution: Add the solvent to the solid slowly to prevent splashing. Ensure the chosen solvent is compatible with the compound and the experimental conditions.
-
Containment: All reactions involving 7-Aminoisobenzofuran-1(3H)-one should be conducted in a chemical fume hood.
-
Labeling: Clearly label all vessels containing the compound with its name, concentration, and associated hazards.
-
Monitoring: Be vigilant for any signs of unexpected reactions or changes in the physical state of the compound.
Emergency Procedures: Be Prepared
Accidents can happen, and a well-defined emergency plan is a critical component of laboratory safety.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. If irritation persists, seek medical attention.[4][5]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4][5]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention.[4][5]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[5]
-
Spill: Evacuate the area. Wear appropriate PPE as outlined in the table above. For small spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal. For large spills, contact your institution's environmental health and safety (EHS) department.
Disposal Plan: Responsible Stewardship
Proper disposal of 7-Aminoisobenzofuran-1(3H)-one and associated waste is a critical final step.
-
Waste Segregation: All waste contaminated with 7-Aminoisobenzofuran-1(3H)-one, including empty containers, gloves, weigh boats, and reaction residues, must be treated as hazardous chemical waste.
-
Containerization: Collect all waste in a clearly labeled, sealed, and compatible container. The label should include "Hazardous Waste," the chemical name, and the associated hazards (irritant, harmful if swallowed).
-
Disposal: Arrange for pickup and disposal by your institution's certified chemical waste service. Do not dispose of this compound down the drain. The NIH provides guidelines on what is generally permissible for drain disposal, and compounds like this are not on the approved list.
The following diagram illustrates the lifecycle of 7-Aminoisobenzofuran-1(3H)-one in a laboratory setting, from receipt to disposal.
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
